molecular formula C25H38N2O6 B566351 Z-Asp-OMe DCHA CAS No. 19720-12-8

Z-Asp-OMe DCHA

Cat. No.: B566351
CAS No.: 19720-12-8
M. Wt: 462.587
InChI Key: JODDUFBZPMVOHC-PPHPATTJSA-N
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Description

Z-Asp-OMe DCHA is a useful research compound. Its molecular formula is C25H38N2O6 and its molecular weight is 462.587. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODDUFBZPMVOHC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744107
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19720-12-8
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z-Asp(OMe)-OH DCHA: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt, commonly abbreviated as Z-Asp(OMe)-OH DCHA, is a pivotal reagent in the field of peptide chemistry and drug development. While often associated with apoptosis research due to the central role of aspartic acid in caspase recognition, its primary function is not that of a direct biological effector but rather a crucial, strategically protected building block. This technical guide provides an in-depth exploration of Z-Asp(OMe)-OH DCHA, moving beyond a simple datasheet to offer a comprehensive understanding of its chemical properties, its strategic application in the synthesis of peptidic caspase inhibitors, and detailed protocols for its use. We will dissect the rationale behind its unique protected structure and the role of the dicyclohexylammonium salt, providing researchers with the foundational knowledge required for its effective application in the synthesis of targeted therapeutics.

Deconstructing Z-Asp(OMe)-OH DCHA: A Chemist's Perspective

At its core, Z-Asp(OMe)-OH DCHA is a derivative of the amino acid L-aspartic acid, engineered for controlled use in solution-phase peptide synthesis (SPPS).[1] Its structure is a testament to the strategic protection required to achieve specific peptide bonds.

  • Z (Benzyloxycarbonyl) Group: This group protects the α-amino moiety of the aspartic acid. The Z group is renowned for its stability under various reaction conditions and its ability to suppress racemization during the coupling process.[2]

  • OMe (α-Methyl Ester) Group: The α-carboxyl group is protected as a methyl ester. This leaves the β-carboxyl group as the sole reactive carboxylic acid, directing the coupling reaction to the side chain.[1]

  • DCHA (Dicyclohexylammonium) Salt: The dicyclohexylammonium salt is formed by the reaction of the free β-carboxyl group with dicyclohexylamine, a secondary amine.[3][4] This salt formation serves a practical purpose: it converts the oily or poorly crystalline free acid into a stable, crystalline solid that is easier to handle, purify, and store.

It is critical to understand that Z-Asp(OMe)-OH DCHA is not a direct caspase inhibitor. Its utility lies in being a precursor to molecules that are. The field of apoptosis research is populated with peptidic inhibitors that target caspases, a family of proteases central to the apoptotic cascade. These inhibitors often mimic the natural substrates of caspases, which characteristically feature an aspartic acid residue at the P1 position, the site of cleavage.[5][6] Consequently, Z-Asp(OMe)-OH DCHA is a vital starting material for the synthesis of these potent, targeted inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of Z-Asp(OMe)-OH and its components is essential for its effective use in the laboratory.

PropertyZ-Asp-OMeDicyclohexylamine (DCHA)
Molecular Formula C₁₃H₁₅NO₆[7]C₁₂H₂₃N[4]
Molecular Weight 281.26 g/mol [7]181.32 g/mol [4]
Appearance PowderColorless to pale yellow liquid[4]
Primary Application Peptide Synthesis[1]Organic base, precursor for other chemicals[4]
Key Feature Selectively protected aspartic acid[1]Forms stable salts with organic acids[3]

The Strategic Role in the Synthesis of Peptidic Caspase Inhibitors

The primary application of Z-Asp(OMe)-OH DCHA in drug discovery is as a foundational element in the synthesis of peptidic caspase inhibitors. These inhibitors are designed to fit into the active site of a caspase, with the aspartic acid residue binding to the S1 pocket of the enzyme. The peptide backbone is often extended to enhance specificity for different caspases, and a reactive "warhead" group, such as a fluoromethylketone (FMK) or an aldehyde (CHO), is typically appended to the C-terminus to irreversibly or reversibly bind to the catalytic cysteine of the caspase.[6]

The synthesis of such a peptidic inhibitor is a multi-step process where Z-Asp(OMe)-OH DCHA plays a crucial early role.

Workflow for Synthesizing a Dipeptidic Caspase Inhibitor Precursor

The following diagram illustrates a generalized workflow for the synthesis of a dipeptide, which can serve as the backbone for a caspase inhibitor, using Z-Asp(OMe)-OH DCHA.

G cluster_0 Preparation of Z-Asp(OMe)-OH cluster_1 Peptide Coupling cluster_2 Further Elaboration a Z-Asp(OMe)-OH DCHA b Acidification (e.g., with citric acid) a->b c Liquid-liquid extraction b->c d Z-Asp(OMe)-OH (free acid) c->d e Z-Asp(OMe)-OH d->e Input for coupling h Coupling reaction e->h f Amino acid ester (e.g., H-Phe-OMe) f->h g Coupling agents (e.g., EDC, HOBt) g->h i Protected dipeptide (Z-Asp(OMe)-Phe-OMe) h->i j Protected dipeptide i->j Ready for next steps k Sequential deprotection and modification j->k l Active Caspase Inhibitor (e.g., with -FMK warhead) k->l

Caption: Workflow for the synthesis of a caspase inhibitor precursor.

Mitigating Aspartimide Formation: A Critical Consideration

A significant challenge when working with aspartic acid derivatives in peptide synthesis is the formation of aspartimide, a cyclic imide byproduct.[2] This side reaction can lead to the formation of β-peptides and other impurities, reducing the yield and purity of the desired product. The propensity for aspartimide formation is influenced by factors such as the choice of base for Fmoc-deprotection in solid-phase synthesis and the steric hindrance around the side-chain carboxyl group. While Z-Asp(OMe)-OH is primarily used in solution-phase synthesis, careful control of reaction conditions, such as temperature and the choice of coupling reagents, is still crucial to minimize this side reaction.

Experimental Protocols

The following protocols provide a framework for the use of Z-Asp(OMe)-OH DCHA in a laboratory setting.

Protocol for the Liberation of Z-Asp(OMe)-OH from its DCHA Salt

Rationale: The peptide coupling reaction requires the free carboxylic acid. Therefore, the dicyclohexylamine must be removed. This is typically achieved by acidification followed by extraction.

Materials:

  • Z-Asp(OMe)-OH DCHA

  • Ethyl acetate (EtOAc)

  • 10% aqueous citric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Z-Asp(OMe)-OH DCHA in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with the 10% aqueous citric acid solution to protonate the dicyclohexylamine and render it water-soluble. Repeat the washing two to three times.

  • Wash the organic layer with brine to remove residual water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Z-Asp(OMe)-OH as the free acid.

Protocol for Solution-Phase Peptide Coupling

Rationale: This protocol details the coupling of the liberated Z-Asp(OMe)-OH with another amino acid ester to form a dipeptide. This is a foundational step in building a larger peptide chain.[1]

Materials:

  • Z-Asp(OMe)-OH (from protocol 3.1)

  • An amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A tertiary base such as N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (as in protocol 3.1)

Procedure:

  • Dissolve Z-Asp(OMe)-OH and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in the same solvent and add DIPEA (1.1 equivalents) to neutralize the hydrochloride and liberate the free amine.

  • Add the amino acid ester solution to the pre-activated Z-Asp(OMe)-OH solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Perform a standard aqueous workup as described in protocol 3.1 to purify the protected dipeptide.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Safety and Handling

Z-Asp-OMe is classified as harmful if swallowed or inhaled and causes serious eye damage.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Z-Asp(OMe)-OH DCHA is a sophisticated and essential tool for the synthetic chemist in the realm of drug discovery. Its value is not in direct biological activity but in its role as a precisely engineered building block. By understanding the function of each protecting group and the DCHA salt, researchers can effectively leverage this compound for the rational design and synthesis of potent and specific peptidic caspase inhibitors. This guide provides the foundational knowledge and practical protocols to facilitate its successful application, ultimately contributing to the development of novel therapeutics targeting apoptosis and other caspase-dependent pathways.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7021783, Z-Asp-OMe. Retrieved from [Link].

  • Aapptec Peptides. Z-Asp(OtBu)-OH DCHA product page. Retrieved from [Link].

  • Aapptec Peptides. Boc-Asp(OMe)-OH DCHA product page. Retrieved from [Link].

  • Stennicke, H. R., & Salvesen, G. S. (1999). Human caspase-3 Inhibition by Z-tLeu-Asp-H: tLeu(P2) Counterbalances Asp(P4) and Glu(P3) Specific Inhibitor Truncation. Biochemical Journal, 342(Pt 3), 599–603.
  • Wilson, K., & Azab, M. (2018). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Journal of Pharmaceutical and Biomedical Analysis, 159, 396-405.
  • Toth, G. K., & Borbely, A. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Molecules, 24(11), 2149.
  • Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Caspase Substrates and Inhibitors. The Journal of Biological Chemistry, 273(49), 32608–32613.
  • Bower, J. F., & Payne, R. J. (2018). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022).
  • Vince, R., & Lee, W. (2022). Commonly used caspase inhibitors designed based on substrate specificity profiles lack selectivity.
  • CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link].

  • Tawa, P., He, L., & Milligan, C. E. (2002). A cellular mechanism that reversibly inactivates pancaspase inhibitor zAsp-CH(2)-DCB: a potential pitfall causing discrepancy between in vitro and in vivo caspase assays. Journal of Neurochemistry, 83(4), 934–943.
  • Schober, A., et al. (2022). (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. International Journal of Molecular Sciences, 23(9), 4705.
  • Endres, M., et al. (1997). Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. Journal of Cerebral Blood Flow & Metabolism, 17(12), 1243-1249.
  • Ataman Kimya. DICYCLOHEXYLAMINE. Retrieved from [Link].

  • Wikipedia. (2023). Dicyclohexylamine. Retrieved from [Link].

  • Chemdad. Z-ASP(OTBU)-OH DCHA. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of N-α-Z-L-Aspartic Acid Methyl Ester Dicyclohexylammonium Salt (Z-Asp-OMe DCHA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nomenclature and Isomeric Landscape

In the field of peptide chemistry, precision in reagent selection is paramount to the success of a synthetic strategy. The compound designated "Z-Asp-OMe DCHA" is a quintessential example of a protected amino acid building block, yet its common name conceals a critical isomeric ambiguity that must be addressed. This guide provides an in-depth analysis of its properties, applications, and the causal logic behind its use in solution-phase and solid-phase peptide synthesis.

The nomenclature can be deconstructed as follows:

  • Z : The Benzyloxycarbonyl (Cbz) group, a well-established protecting group for the α-amino function of an amino acid.

  • Asp : The L-isomer of Aspartic Acid, an acidic amino acid featuring two carboxylic acid groups.

  • OMe : A methyl ester, which serves to protect one of the two carboxylic acid functions.

  • DCHA : Dicyclohexylamine, a bulky secondary amine that forms an ionic bond with the remaining free carboxylic acid, yielding a crystalline and stable dicyclohexylammonium salt.

The core ambiguity arises from the structure of aspartic acid itself. It possesses an α-carboxyl group (at C1) and a β-carboxyl group (at C4). Consequently, "this compound" can refer to two distinct isomers, and the choice between them dictates the subsequent synthetic pathway:

  • Nα-Z-L-Aspartic acid α-methyl ester • DCHA (Z-Asp(α-OMe)-OH · DCHA): The α-carboxyl group is esterified, leaving the β-carboxyl group free to form the DCHA salt. This isomer is used when the synthetic plan requires peptide chain elongation from the side chain.

  • Nα-Z-L-Aspartic acid β-methyl ester • DCHA (Z-Asp(β-OMe)-OH · DCHA): The β-carboxyl group is esterified, leaving the α-carboxyl group free to form the DCHA salt. This is the more common isomer for standard peptide chain elongation along the peptide backbone.

The formation of the DCHA salt is a deliberate and strategic choice. The free acid forms of protected amino acids are often oils or amorphous solids that can be difficult to purify and handle. Dicyclohexylamine is a weak base that reacts with the free carboxylic acid to form a stable, crystalline salt with a sharp melting point, simplifying purification by recrystallization, improving shelf-life, and ensuring accurate weighing for reactions.

Part 1: Physicochemical Properties of the Core Moieties and the Final Salt

The Free Acid Precursors

Before salt formation, the protected amino acid exists as a free acid. The properties of these precursors are foundational.

PropertyZ-Asp(α-OMe)-OHZ-Asp(β-OMe)-OH
Synonym N-Cbz-L-aspartic acid α-methyl ester[1]N-Cbz-L-aspartic acid β-methyl ester[2]
CAS Number 4668-42-2[1]3160-47-2[2]
Molecular Formula C₁₃H₁₅NO₆[3]C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol [1][3]281.26 g/mol [2]
Appearance White to almost white powder to crystal[4]Powder[2]
Melting Point 89.0 to 93.0 °C[4]Not specified
Solubility Soluble in Methanol[4]Not specified
Purity (Typical) ≥98.0% (TLC)[1][2]≥98.0% (TLC)[2]
The Dicyclohexylamine (DCHA) Counter-Ion

DCHA is the agent responsible for conferring crystallinity and stability.

PropertyDicyclohexylamine (DCHA)
CAS Number 101-83-7[5]
Molecular Formula C₁₂H₂₃N[5]
Molecular Weight 181.32 g/mol [5]
Appearance Clear, colorless liquid[5]
Boiling Point 256 °C[5]
Solubility Readily soluble in common organic solvents; slightly soluble in water[5][6]
Synthesized Properties of this compound Salts

By combining the properties of the free acid and the DCHA base, we can derive the expected characteristics of the final salt product.

PropertyZ-Asp(α-OMe)-OH · DCHAZ-Asp(β-OMe)-OH · DCHA
Chemical Structure Nα-Z-Aspartic acid α-methyl ester complexed with DicyclohexylamineNα-Z-Aspartic acid β-methyl ester complexed with Dicyclohexylamine
Molecular Formula C₂₅H₃₈N₂O₆C₂₅H₃₈N₂O₆
Molecular Weight 462.58 g/mol 462.58 g/mol
Appearance Expected: White to off-white crystalline solidExpected: White to off-white crystalline solid
Melting Point Expected to be sharp and significantly higher than the free acid (89-93°C). For comparison, the related Z-Asp(OtBu)-OH DCHA melts at 107-109°C[7].Expected to be sharp and significantly higher than the corresponding free acid.
Solubility The DCHA moiety increases lipophilicity. Expected solubility in organic solvents like Methanol, DMSO, and DCM, with poor aqueous solubility.Similar solubility profile to the α-isomer salt.
Stability Enhanced thermal and storage stability compared to the free acid. Less hygroscopic.Enhanced thermal and storage stability compared to the free acid. Less hygroscopic.

Part 2: Application in Peptide Synthesis - A Mechanistic Perspective

The primary role of this compound is as a building block in solution-phase peptide synthesis (SPPS), a technique valued for large-scale production and intermediate purification.[8] The choice of protecting groups (Z and OMe) and the use of the DCHA salt are deliberate choices that dictate the experimental workflow.

The Rationale Behind the Protection Scheme
  • Z (Benzyloxycarbonyl) Group : Protects the α-amine from unwanted side reactions. Its key advantage is its stability to the basic and mildly acidic conditions used for other deprotection steps. It is reliably cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over Palladium on Carbon), which is an orthogonal strategy to many other protecting groups.[8]

  • OMe (Methyl Ester) Group : Protects one of the carboxylic acids. It is stable to the carbodiimide activation conditions used for peptide coupling. Deprotection is typically achieved via saponification (e.g., using NaOH or LiOH), which requires careful control to avoid racemization and side reactions.

  • Free Carboxyl (as DCHA salt) : This is the reactive site for peptide bond formation. The DCHA salt provides stability for storage but must be removed immediately prior to the coupling step to liberate the free carboxylic acid for activation.

Experimental Workflow: From Salt to Peptide Bond

The use of this compound in a coupling reaction is a multi-step process that requires the sequential removal of the DCHA salt followed by activation of the now-free carboxylic acid.

G cluster_prep Step 1: Liberation of Free Acid cluster_coupling Step 2: Peptide Bond Formation A Z-Asp(OMe)-OH • DCHA Salt (Crystalline Solid) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Aqueous Acid Wash (e.g., dil. HCl or KHSO₄) B->C D Z-Asp(OMe)-OH (Free Acid in Organic Phase) C->D E Add Coupling Reagents (e.g., EDC, HOBt) D->E 0°C to RT F Activated Ester Intermediate E->F G Add Amino Component (H₂N-Peptide-R) F->G H Z-Asp(OMe)-NH-Peptide-R (Protected Dipeptide) G->H

Caption: Workflow for utilizing this compound in peptide coupling.

Detailed Protocol Steps:

  • Liberation of the Free Carboxylic Acid : a. The this compound salt is dissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). b. The organic solution is washed with a dilute aqueous acid (e.g., 5% citric acid, 1N HCl, or 1M KHSO₄) to protonate the carboxylate and transfer the dicyclohexylammonium ion into the aqueous phase. c. The organic layer, now containing the neutral Z-Asp(OMe)-OH, is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting free acid is used immediately in the next step.

  • Peptide Coupling Reaction : a. The dried Z-Asp(OMe)-OH is re-dissolved in an anhydrous solvent (e.g., DCM or DMF).[8] b. The solution is cooled to 0 °C, and activating agents are added. A common and effective combination is a carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[8] c. After a brief activation period (15-30 minutes), a solution of the amino acid or peptide to be coupled (with its amino group deprotected) is added.[8] d. The reaction is allowed to warm to room temperature and stirred until completion, typically monitored by Thin-Layer Chromatography (TLC).[8]

Part 3: Safety, Handling, and Storage

Proper handling of this compound is crucial for both researcher safety and reagent integrity. The safety profile is a composite of its components.

  • Hazard Identification : The free acid, Z-Asp-OMe, is classified as harmful if swallowed or inhaled and causes serious eye damage[1][3]. It carries the GHS pictograms GHS05 (Corrosion) and GHS07 (Exclamation mark)[1]. DCHA is a strong base and should be handled with care.

  • Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to prevent inhalation[1][2].

  • Handling : Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. After handling, wash hands thoroughly.

  • Storage : To maintain its integrity, the reagent should be stored in a tightly sealed container in a cool, dry, and dark place[4]. Recommended storage temperatures are often in the range of 2-8°C or at room temperature, depending on the supplier's recommendation.

Conclusion

This compound is a strategically designed reagent that offers significant advantages in stability, handling, and purification for peptide synthesis. Its utility is, however, contingent on a clear understanding of its isomeric nature—whether it is the α-methyl or β-methyl ester—as this dictates its specific application. By first liberating the free acid from its crystalline DCHA salt form, researchers can effectively activate the carboxylic acid and incorporate the protected aspartic acid residue into a growing peptide chain. The robust Z and OMe protecting groups provide orthogonal pathways for subsequent deprotection and elongation, making this reagent a valuable, albeit nuanced, tool in the arsenal of the synthetic peptide chemist.

References

  • PubChem, National Institutes of Health. Z-Asp-OMe | C13H15NO6 | CID 7021783. [Link]

  • Aapptec Peptides. Boc-Asp(OMe)-OH DCHA [59768-74-0]. [Link]

  • Aapptec Peptides. Z-Asp(OtBu)-OH DCHA. [Link]

  • PubMed. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. [Link]

  • ResearchGate. Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation. [Link]

  • Evonik. DCHA (DICYCLOHEXYLAMINE) AMINOPROPYL)METHYLAMINE. [Link]

  • YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • PubChem, National Institutes of Health. Dicyclohexylamine | C12H23N | CID 7582. [Link]

  • Cheméo. Chemical Properties of methylcyclopentadiene (CAS 26472-00-4). [Link]

  • Carl ROTH. Safety Data Sheet: L-Aspartic acid. [Link]

  • PubMed. Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. [Link]

  • Ereztech. Methylcyclopentadiene dimer | Dimethyldicyclopentadiene | C12H16. [Link]

Sources

An In-depth Technical Guide to N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Selection of a Key Building Block for Peptide Synthesis

In the intricate field of drug development and peptide chemistry, the success of a synthetic route is profoundly influenced by the purity, stability, and reactivity of the constituent building blocks. N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt (Z-Asp(OMe)-OH·DCHA) is a strategically modified amino acid derivative designed to navigate the complexities of peptide synthesis. This guide provides an in-depth examination of its properties, the rationale for its specific chemical form, and its application in the synthesis of aspartic acid-containing peptides, with a particular focus on mitigating common side reactions.

The core utility of this compound lies in its orthogonal protection scheme. The α-amino group is protected by the benzyloxycarbonyl (Z) group, while the α-carboxyl group is esterified as a methyl ester. This arrangement selectively liberates the β-carboxyl group for peptide bond formation. The formation of a dicyclohexylamine (DCHA) salt is a deliberate choice to enhance the compound's physical properties, thereby improving its handling, purification, and stability.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of Z-Asp(OMe)-OH·DCHA is fundamental to its effective application. These properties dictate its solubility, reactivity, and storage requirements.

PropertyValueSource(s)
Chemical Name N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine saltN/A
Synonyms Z-L-Asp(OMe)-OH·DCHA, Cbz-L-Asp(OMe)-OH·DCHA[1][2]
CAS Number 23632-82-8[2]
Molecular Formula C₂₇H₄₂N₂O₆[2]
Molecular Weight 490.64 g/mol [2]
Appearance White to off-white solid/powder[1][2]
Melting Point 107-109 °C[1][2]
Solubility Sparingly soluble in methanol (with heating), slightly soluble in DMSO.[1][2]
Storage Temperature 2-8°C[1][2]

The Dicyclohexylamine Salt: A Deliberate Choice for Enhanced Stability and Purifiability

The use of N-protected amino acids as their dicyclohexylamine (DCHA) salts is a common and highly advantageous practice in peptide chemistry.[3] Many protected amino acid derivatives, in their free acid form, are oils or amorphous solids, which presents significant challenges for purification and handling.[3]

The formation of a DCHA salt with the free β-carboxyl group of Z-Asp(OMe)-OH addresses these issues through a simple acid-base reaction. Dicyclohexylamine, a strong organic base, reacts with the carboxylic acid to form a dicyclohexylammonium salt. This salt is typically a stable, crystalline solid with a well-defined melting point.[3]

The key advantages conferred by DCHA salt formation are:

  • Enhanced Purification: The crystalline nature of the salt allows for efficient purification through recrystallization. Impurities from the synthesis of the protected amino acid remain in the mother liquor, leading to a significant increase in the purity of the final building block.[3]

  • Improved Handling and Stability: Crystalline solids are easier to weigh and handle compared to oils or hygroscopic powders. The salt form also often enhances the shelf-life and stability of the compound.

The following diagram illustrates the formation of the DCHA salt and the subsequent liberation of the free acid, a necessary step before its use in peptide coupling reactions.

DCHA_Salt_Formation_and_Liberation cluster_synthesis Salt Formation & Liberation Z_Asp_OMe_OH Z-Asp(OMe)-OH (Free Acid) Often an oil or amorphous solid Salt Z-Asp(OMe)-OH·DCHA (Crystalline Solid) Z_Asp_OMe_OH->Salt + DCHA (Purification/Stability) DCHA Dicyclohexylamine (DCHA) Liberation Liberation of Free Acid (Prior to Coupling) Salt->Liberation Aqueous Acid Wash (e.g., citric acid) Z_Asp_OMe_OH_Regen Z-Asp(OMe)-OH (Free Acid) Ready for activation Liberation->Z_Asp_OMe_OH_Regen Synthesis_Workflow cluster_workflow Synthesis of Z-Asp(OMe)-OH·DCHA Asp L-Aspartic Acid Z_Asp Z-Asp-OH Asp->Z_Asp + Benzyl Chloroformate (Protection) Z_Asp_OMe Z-Asp(OMe)-OH (Crude) Z_Asp->Z_Asp_OMe + Methanol / SOCl₂ (α-Esterification) Final_Product Z-Asp(OMe)-OH·DCHA (Pure Crystalline Solid) Z_Asp_OMe->Final_Product + Dicyclohexylamine (Salt Formation & Purification)

Caption: Synthetic pathway for Z-Asp(OMe)-OH·DCHA.

Application in Solution-Phase Peptide Synthesis

Z-Asp(OMe)-OH·DCHA is a valuable reagent for solution-phase peptide synthesis, a method often employed for shorter peptides or large-scale production where intermediate purification is feasible. [4]

Step-by-Step Peptide Coupling Protocol

The following protocol details the coupling of Z-Asp(OMe)-OH to an amino acid ester, for example, L-phenylalanine methyl ester (H-Phe-OMe).

1. Liberation of the Free Acid:

  • Suspend the Z-Asp(OMe)-OH·DCHA salt in ethyl acetate.

  • Wash the organic suspension with an aqueous solution of 10% citric acid to remove the dicyclohexylamine. [5]* Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the free acid, Z-Asp(OMe)-OH, often as an oil. [5] 2. Peptide Coupling Reaction:

  • In a separate flask, dissolve the free Z-Asp(OMe)-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM). [4]* Cool the solution to 0°C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the cooled solution and stir for 30 minutes at 0°C to form the active ester. [4]* To this mixture, add a solution of the amino acid ester (e.g., H-Phe-OMe, prepared by neutralizing the hydrochloride salt with a non-nucleophilic base like N,N-Diisopropylethylamine) in DCM. [4]* Allow the reaction to warm to room temperature and stir overnight. [4] 3. Work-up and Purification:

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [4]* Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [4]* Purify the crude protected dipeptide (e.g., Z-Asp(OMe)-Phe-OMe) by silica gel column chromatography. [4]

The Critical Challenge of Aspartimide Formation

A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of a succinimide derivative known as aspartimide. This side reaction is particularly prevalent during the base-catalyzed removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS), but it can also occur under other conditions. [6] The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartyl residue to form a five-membered ring, the aspartimide. [6][7]This cyclic intermediate can then be opened by nucleophiles (such as piperidine or water) to yield a mixture of the desired α-peptide and the undesired β-peptide, often with racemization at the α-carbon of the aspartic acid. [6]These byproducts can be extremely difficult to separate from the target peptide.

Aspartimide_Formation cluster_mechanism Aspartimide Formation Mechanism Peptide Peptide with Asp(OR)-Xaa Deprotonation Backbone N⁻ (Deprotonated Amide) Peptide->Deprotonation Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Deprotonation->Aspartimide Intramolecular Nucleophilic Attack Products Mixture of: - α-peptide (desired) - β-peptide (impurity) - Racemized products Aspartimide->Products Nucleophilic Ring Opening (e.g., by Piperidine/H₂O)

Caption: Mechanism of base-catalyzed aspartimide formation.

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the reduced steric hindrance of the C-terminal residue. [7][8]While the use of an α-methyl ester in Z-Asp(OMe)-OH is for solution-phase synthesis where the Z-group is removed under different conditions (hydrogenolysis), the principles of side-chain reactivity are still relevant. Strategies to mitigate aspartimide formation in Fmoc-SPPS often involve using bulkier side-chain protecting groups on the aspartic acid to sterically hinder the intramolecular cyclization. [6][7]

Conclusion

N-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt is a highly refined chemical tool for peptide synthesis. Its design reflects a deep understanding of the practical challenges faced by synthetic chemists. The orthogonal protection strategy allows for selective reactivity, while the dicyclohexylamine salt form provides crucial advantages in purity, stability, and handling. By understanding the rationale behind its structure and the specific protocols for its use, researchers and drug development professionals can effectively incorporate this building block into their synthetic strategies, paving the way for the efficient and high-fidelity production of complex aspartic acid-containing peptides.

References

  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).
  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION.
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
  • Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5].
  • Sigma-Aldrich. (n.d.). Z-Asp-OMe ≥ 98.0% TLC 4668-42-2.
  • Sigma-Aldrich. (n.d.). Z-Asp(OMe)-OH ≥ 98.0% TLC 3160-47-2.
  • ChemicalBook. (2025). Z-ASP(OTBU)-OH DCHA | 23632-70-4.
  • Google Patents. (1985). US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid.
  • Google Patents. (1982). US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid.
  • BenchChem. (2025). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Retrieved from Journal of Chemical and Pharmaceutical Sciences website.
  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • MedchemExpress. (n.d.). Z-Asp-OMe | Amino Acid Derivative.
  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
  • Google Patents. (1994). US5279946A - Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester.
  • Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Z-N-Me-Asp(OTBU)-OH DCHA.
  • Seven Chongqing Chemdad Co., Ltd. (n.d.). Z-ASP(OTBU)-OH DCHA.
  • Nanjing Peptide Biological Technology Co., Ltd. (n.d.). R00557|200341-08-8|Z-N-Me-Asp(OtBu)-OH.DCHA.
  • Aapptec Peptides. (n.d.). Boc-Asp(OMe)-OH DCHA [59768-74-0].

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A Note on Chemical Identification: Resolving the Nomenclature of Z-Asp-OMe DCHA

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Benzyloxycarbonyl-L-aspartic Acid Methyl Ester and its Dicyclohexylamine Salt

For researchers and scientists, precise chemical identification is paramount. The topic "Z-Asp-OMe DCHA" with CAS number 19720-12-8 presents an immediate need for clarification. Our comprehensive review of chemical databases and supplier information indicates a discrepancy. The CAS number 19720-12-8 is not consistently associated with N-Benzyloxycarbonyl-L-aspartic acid methyl ester dicyclohexylamine salt.

Instead, the literature points to several distinct but related compounds:

  • Z-Asp-OMe (α-methyl ester) : The free acid form with the methyl ester at the alpha-carboxyl group, identified by CAS Number 4668-42-2 [1][2][3][4][5].

  • Z-Asp(OMe)-OH (β-methyl ester) : The free acid form with the methyl ester at the beta-carboxyl group, identified by CAS Number 3160-47-2 [3][6].

  • Dicyclohexylamine (DCHA) : The amine used to form the salt, identified by CAS Number 101-83-7 [7].

The "DCHA" designation signifies the formation of a dicyclohexylammonium salt. This is a common strategy in peptide chemistry to render acidic, N-protected amino acids like Z-Asp-OMe as stable, crystalline solids that are easier to handle and purify than the corresponding free acid, which may be an oil.

This guide will therefore focus on the core chemical entity, N-Benzyloxycarbonyl-L-aspartic acid methyl ester (in both its α- and β-isomeric forms), and the properties and applications conferred by its formulation as a dicyclohexylamine salt . We will proceed by discussing the parent compound and the technical rationale for using its DCHA salt form.

Core Molecular Structure and Functionality

Z-Asp-OMe is a derivative of the amino acid L-aspartic acid, modified with two key functional groups that make it a valuable building block in organic synthesis, particularly in the field of peptide chemistry.

  • "Z" Group (Benzyloxycarbonyl, Cbz) : This is an amine protecting group. It is introduced by reacting the amino group of aspartic acid with benzyl chloroformate[8]. The Z-group prevents the nitrogen from participating in unwanted side reactions during peptide bond formation. It is prized for its stability under a range of conditions and can be selectively removed later in the synthesis, typically via catalytic hydrogenation.

  • "-OMe" Group (Methyl Ester) : This is a carboxyl protecting group. By converting one of the carboxylic acid groups of aspartic acid into a methyl ester, that specific site is blocked from reacting, for instance, during the activation of the other carboxyl group for amide bond formation. The choice of which carboxyl group is esterified (the α- or β-position) dictates the final structure of the peptide being synthesized[4].

  • DCHA Salt : Dicyclohexylamine is a secondary amine that is strongly basic[7][9]. It readily reacts with the remaining free carboxylic acid on the Z-Asp-OMe molecule to form a salt. This salt is typically a crystalline, free-flowing solid with improved stability and handling properties compared to the often-oily free acid[10].

Physicochemical and Safety Data

A clear understanding of the physical properties and safety hazards is crucial for experimental design and laboratory safety.

Table 1: Physicochemical Properties of Key Compounds
PropertyZ-Asp-OMe (Free Acid)Dicyclohexylamine (DCHA)
CAS Number 4668-42-2101-83-7
Molecular Formula C₁₃H₁₅NO₆[1]C₁₂H₂₃N[7]
Molecular Weight 281.26 g/mol [1][2][4][6]181.32 g/mol [7]
Appearance White to off-white solid/powder[2][4]Colorless to pale yellow liquid[7]
Melting Point Not consistently reported; may be an oil-0.1 °C[7]
Boiling Point Not available255.8 °C[7]
Solubility Soluble in DMSO (200 mg/mL), requires sonication[2].Sparingly soluble in water (0.8 g/L)[7]. Miscible with organic solvents[9].
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months[2].Store in a well-ventilated place.
Safety and Handling

Z-Asp-OMe (and by extension, its DCHA salt) requires careful handling:

  • Hazards : It is harmful if swallowed or inhaled and causes serious eye damage[1][4]. The GHS classifications are Acute Toxicity 4 (Oral/Inhalation) and Eye Damage 1[1][4].

  • Personal Protective Equipment (PPE) : Use of appropriate PPE is mandatory. This includes safety glasses or goggles, gloves, and a dust mask (type N95 or equivalent)[4].

  • Storage : The compound should be stored as a combustible solid[4]. For long-term stability, especially in powder form, storage at -20°C is recommended[2].

Dicyclohexylamine also has significant hazards:

  • It is a corrosive and flammable liquid. Appropriate storage and handling procedures for such chemicals must be followed.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application for this compound is as a monomeric building block in the synthesis of peptides and peptidomimetics. The DCHA salt is not used directly in the coupling reaction; it must first be converted back to the free acid.

Workflow for Incorporating Z-Asp-OMe into a Peptide Chain

The following diagram and protocol outline the logical steps for using a DCHA salt of a protected amino acid in a standard peptide synthesis workflow.

Peptide_Coupling_Workflow cluster_prep Step 1: Free Acid Liberation cluster_coupling Step 2: Peptide Bond Formation cluster_deprotection Step 3: Z-Group Deprotection (Post-Synthesis) A This compound Salt (Solid) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Aqueous Acid Wash (e.g., dilute HCl or H₂SO₄) B->C D Isolate & Dry Organic Layer C->D E Z-Asp-OMe Free Acid (Ready for Coupling) D->E F Resin-Bound Peptide (with free N-terminus) H Coupling Reaction F->H G Pre-activation of Z-Asp-OMe Free Acid (with DCC/HOBt or similar) G->H I Wash & Purify Resin H->I J Z-Asp-OMe coupled to Peptide I->J K Completed Peptide with Z-group L Catalytic Hydrogenation (H₂, Pd/C) K->L M Final Peptide with free Asp Amine L->M

Caption: Workflow for using a DCHA salt in peptide synthesis.

Experimental Protocol: Liberation of the Free Acid

This protocol describes the necessary first step before the protected amino acid can be used in a coupling reaction.

  • Dissolution : Suspend the this compound salt in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc).

  • Acidification : Transfer the suspension to a separatory funnel and wash it with a 5-10% aqueous solution of citric acid or a dilute solution of HCl. This protonates the aspartic acid carboxylate and transfers the dicyclohexylammonium cation into the aqueous phase as its corresponding salt.

  • Washing : Perform additional washes of the organic layer with water and then with a saturated NaCl solution (brine) to remove residual acid and water-soluble byproducts.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation : Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting material is the Z-Asp-OMe free acid, which can then be used directly in peptide coupling protocols.

Role in Drug Discovery and Apoptosis Research

Aspartic acid residues are of profound importance in biochemistry, particularly in the active sites of a class of proteases known as caspases . Caspases are cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation[11].

  • Caspase Substrate Recognition : Caspases recognize and cleave protein substrates specifically after an aspartic acid residue.

  • Inhibitor Design : This specificity has made aspartic acid derivatives a cornerstone in the design of caspase inhibitors. Compounds like the pan-caspase inhibitor Z-VAD-FMK utilize a Z-protected amino acid structure to target the caspase active site.

  • Z-Asp Derivatives as Research Tools : While Z-Asp-OMe itself is a synthetic building block, related compounds like Z-Asp-CH₂-DCB are used as cell-permeable pan-caspase inhibitors to study the role of apoptosis in various disease models[12]. However, researchers must be cautious, as studies have shown that the inhibitory effects of some Z-Asp derivatives can be transient and reversibly inactivated by cellular mechanisms[12]. This highlights the need for careful experimental design and interpretation of results when using such inhibitors.

The synthesis of novel peptide-based caspase inhibitors or substrate probes often relies on building blocks like Z-Asp-OMe, demonstrating its foundational role in developing tools for drug discovery and fundamental biological research[13].

Conclusion

N-Benzyloxycarbonyl-L-aspartic acid methyl ester, particularly when stabilized as its dicyclohexylamine salt, is a vital reagent for chemical and biomedical research. Its utility is rooted in the precise control it offers during the complex process of peptide synthesis. By enabling the site-specific incorporation of aspartic acid residues, it serves as a foundational tool for constructing peptides, proteins, and peptidomimetic inhibitors that are essential for studying and potentially treating a range of human diseases, from cancer to neurodegenerative disorders. The careful application of this and similar protected amino acids, grounded in a solid understanding of their chemical properties and handling requirements, will continue to propel innovation in drug development and molecular biology.

References

  • National Center for Biotechnology Information. (n.d.). Z-Asp-OMe. PubChem Compound Summary for CID 7021783. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Z-Asp(OtBu)-OH DCHA. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Z-Amino Acids Archives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester. PubChem Compound Summary for CID 273302. Retrieved from [Link]

  • Splendid Labs. (n.d.). N-Benzyloxycarbonyl-L-aspartic Acid beta-tert-Butyl Ester Dicyclohexylamine Salt. Retrieved from [Link]

  • Bachman, G. L., & Genck, W. J. (1985). U.S. Patent No. 4,523,026. Washington, DC: U.S. Patent and Trademark Office.
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Aspartic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE. Retrieved from [Link]

  • LookChem. (2024). Chemical Properties and Uses of Dicyclohexylamine. Retrieved from [Link]

  • Kanno, T., et al. (2005). A cellular mechanism that reversibly inactivates pancaspase inhibitor zAsp-CH(2)-DCB: a potential pitfall causing discrepancy between in vitro and in vivo caspase assays. Journal of Pharmacological Sciences, 99(3), 287-292. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Z-ASP(OTBU)-OH DCHA. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Asp(OMe)-OH DCHA. Retrieved from [Link]

  • Scott, D. E., et al. (2017). Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface. Scientific Reports, 7, 40725. Retrieved from [Link]

  • ResearchGate. (n.d.). The potential for caspases in drug discovery. Retrieved from [Link]

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An In-depth Technical Guide to Z-Asp-OMe DCHA: Properties, Application, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Z-Asp-OMe DCHA in Peptide Synthesis

In the intricate field of peptide chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. N-α-Cbz-L-aspartic acid α-methyl ester dicyclohexylamine salt (this compound) is a crucial reagent, offering a unique combination of stability, reactivity, and handling advantages. This guide provides a comprehensive overview of its molecular properties, a detailed protocol for its application in dipeptide synthesis, and a discussion of the analytical techniques for its characterization. The dicyclohexylamine (DCHA) salt form of Z-Asp-OMe enhances the crystallinity and stability of the protected amino acid, which can otherwise be challenging to handle as a free acid.[1] This improved solid-state property facilitates storage and accurate weighing, contributing to the reproducibility of synthetic protocols.

Core Molecular Attributes of this compound

The chemical integrity of this compound is foundational to its application. A thorough understanding of its molecular weight and the properties of its constituent parts is essential for stoichiometric calculations and analytical characterization.

ComponentChemical FormulaMolecular Weight ( g/mol )
Z-Asp-OMe C₁₃H₁₅NO₆281.26
DCHA C₁₂H₂₃N181.32
This compound C₂₅H₃₈N₂O₆462.58

Note: The molecular weight of the salt is the sum of its constituent acid and base.

Strategic Application in Dipeptide Synthesis: The Synthesis of Z-Asp-Phe-OMe

A significant application of Z-Asp-OMe is in the synthesis of Z-Asp-Phe-OMe, a precursor to the artificial sweetener aspartame.[2][3][4][5][6] The following protocol details the synthesis of this dipeptide, starting from the this compound salt. This process involves the initial liberation of the free acid from its DCHA salt, followed by a coupling reaction with L-phenylalanine methyl ester.

Experimental Workflow: From DCHA Salt to Dipeptide

G cluster_0 Part 1: Liberation of Free Acid cluster_1 Part 2: Peptide Coupling A This compound Salt B Dissolution in Ethyl Acetate A->B C Acidification with 10% KHSO₄ B->C D Phase Separation C->D E Washing & Drying D->E F Evaporation E->F G Z-Asp-OMe (Free Acid) F->G H Z-Asp-OMe (Free Acid) J Dissolution in DCM H->J I H-Phe-OMe·HCl I->J K Addition of EDC & HOBt J->K L Addition of DIPEA K->L M Reaction L->M N Work-up & Purification M->N O Z-Asp-Phe-OMe N->O

Caption: Workflow for the synthesis of Z-Asp-Phe-OMe from this compound.

Part 1: Liberation of Z-Asp-OMe (Free Acid) from its DCHA Salt

Rationale: The dicyclohexylammonium salt must be converted to the free carboxylic acid to enable its participation in the amide bond formation. This is achieved by an acid-base extraction.

Protocol:

  • Suspension: Suspend this compound (1.0 eq) in ethyl acetate (10 volumes).

  • Acidification: Add 10% aqueous potassium bisulfate (KHSO₄) solution (5 volumes) and stir vigorously until all solids dissolve.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Washing: Wash the organic layer with 10% KHSO₄ (2 x 5 volumes) and then with brine (2 x 5 volumes).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter and concentrate the solution in vacuo to yield Z-Asp-OMe as a viscous oil or solid.

Part 2: Synthesis of Z-Asp-Phe-OMe via Carbodiimide Coupling

Rationale: A carbodiimide, such as EDC, is used to activate the carboxylic acid of Z-Asp-OMe, facilitating nucleophilic attack by the amino group of H-Phe-OMe. HOBt is added to suppress side reactions and minimize racemization.

Protocol:

  • Dissolution: Dissolve Z-Asp-OMe (1.0 eq) and H-Phe-OMe·HCl (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.

  • Neutralization: Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain Z-Asp-Phe-OMe.

Subsequent Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is a robust protecting group that can be removed under various conditions. Catalytic transfer hydrogenation is a common and effective method.[7][8][9][10]

Deprotection Workflow

G A Z-Asp-Phe-OMe B Dissolution in Methanol A->B C Addition of Pd/C & Ammonium Formate B->C D Reaction at Reflux C->D E Filtration D->E F Concentration E->F G H-Asp-Phe-OMe F->G

Caption: Catalytic transfer hydrogenation for the deprotection of Z-Asp-Phe-OMe.

Protocol for Catalytic Transfer Hydrogenation:

  • Dissolution: Dissolve Z-Asp-Phe-OMe in methanol.

  • Catalyst and Donor: Add 10% palladium on carbon (Pd/C) and ammonium formate.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Filtration: Upon completion, cool the reaction and filter through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate in vacuo to yield the deprotected dipeptide, H-Asp-Phe-OMe.

Analytical Characterization: A Self-Validating System

A robust analytical workflow is crucial to validate the identity and purity of the synthesized compounds at each stage.

Analytical TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and confirmation of salt formation.Signals corresponding to the protons of the Z-group (aromatic), the aspartic acid backbone, the methyl ester, and the cyclohexyl rings of DCHA. Integration of the signals will confirm the 1:1 stoichiometry.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbons in both the Z-Asp-OMe and DCHA moieties.
HPLC Purity assessment.A single major peak indicating a pure compound. The retention time will be specific to the compound and the method used.
Mass Spectrometry (ESI-MS) Molecular weight determination.Positive ion mode should show a peak for the protonated Z-Asp-OMe ([M+H]⁺ at m/z 282.1) and the protonated DCHA ([M+H]⁺ at m/z 182.2). The intact salt may be observed in some cases.
FT-IR Identification of functional groups.Characteristic absorptions for N-H (amine and amide), C=O (ester, carboxylic acid salt, and carbamate), and aromatic C-H bonds.

Conclusion

This compound is a valuable reagent for peptide synthesis, offering enhanced stability and handling properties. The protocols outlined in this guide provide a framework for its effective use in the synthesis of dipeptides, such as the aspartame precursor Z-Asp-Phe-OMe. By understanding the rationale behind each experimental step and employing a thorough analytical approach, researchers can confidently and reproducibly incorporate this building block into their synthetic strategies, advancing the fields of drug discovery and development.

References

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  • 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz.
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  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]

  • 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation. Journal of the Brazilian Chemical Society. Available at: [Link]

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  • Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Tetrahedron Letters. Available at: [Link]

  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Central Science. Available at: [Link]

  • Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. International Journal of Molecular Sciences. Available at: [Link]

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role of Z-Asp-OMe DCHA in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of Z-Asp(OMe)-OH·DCHA in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester, typically supplied as its dicyclohexylamine salt (Z-Asp(OMe)-OH·DCHA), is a strategically protected amino acid derivative that serves a specialized and critical role in peptide synthesis. While modern solid-phase peptide synthesis (SPPS) has become the dominant methodology, the unique protection scheme of this building block offers precise control, making it particularly valuable for solution-phase synthesis and the preparation of specific peptide fragments. This guide provides a detailed examination of the molecular architecture of Z-Asp(OMe)-OH·DCHA, elucidates its core applications, presents detailed experimental protocols, and contextualizes its utility against the persistent challenge of aspartimide formation that plagues many standard synthetic strategies.

Introduction: The Enduring Challenge of Aspartic Acid in Peptide Synthesis

The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, has evolved significantly since Merrifield's Nobel Prize-winning invention of solid-phase peptide synthesis (SPPS).[1][2] The two dominant strategies, tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) chemistry, have enabled the routine assembly of complex peptide chains.[1][3] However, certain amino acid residues present inherent difficulties that can compromise the efficiency and fidelity of the synthesis. Aspartic acid (Asp) is arguably one of the most problematic residues.

The primary challenge associated with aspartic acid, particularly in the widely used Fmoc-SPPS, is the base-catalyzed formation of aspartimide.[1][4] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl ester, forming a five-membered succinimide ring.[1][5] This side reaction is initiated during the repetitive Fmoc-deprotection steps, which typically use a piperidine solution.[5] The consequences of aspartimide formation are severe:

  • Chain Termination: The aspartimide ring is relatively stable and can halt further peptide elongation.

  • Formation of Impurities: The succinimide ring can be opened by nucleophiles (like piperidine or water) to yield a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[6]

  • Racemization: The α-carbon of the aspartimide ring is highly susceptible to epimerization, leading to a loss of stereochemical purity.[6]

The propensity for this side reaction is heavily influenced by the C-terminal adjacent amino acid, with Asp-Gly sequences being notoriously problematic due to the lack of steric hindrance from glycine.[1] This persistent issue necessitates carefully designed protection strategies to mask the Asp side chain, driving the development of numerous protecting groups and synthetic methodologies aimed at its suppression.[6][7][8][9]

Deconstructing the Building Block: Z-Asp(OMe)-OH·DCHA

Z-Asp(OMe)-OH·DCHA is a derivative of aspartic acid where each functional group is strategically addressed to direct reactivity. Its utility is derived from this precise arrangement of protecting groups, which allows for the selective activation of the β-carboxyl group.

G cluster_DCHA DCHA Counter-ion DCHA H₂N⁺(C₆H₁₁ A)₂ (Dicyclohexylammonium) CO_beta CO_beta CO_beta->DCHA Ionic Bond

Caption: Chemical Structure of Z-Asp(OMe)-OH·DCHA.

  • The Nα-Protecting Group: Benzyloxycarbonyl (Z) : The Z-group, one of the classical urethane-type protecting groups, shields the α-amino group from participating in peptide bond formation. It is stable to the mildly acidic and basic conditions used in Boc and Fmoc chemistries, respectively. Its removal is typically achieved via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or strong acids like HBr in acetic acid. This provides orthogonality, a key principle in complex chemical synthesis.

  • The α-Carboxyl Protecting Group: Methyl Ester (OMe) : The α-carboxyl group is protected as a simple methyl ester. This prevents it from being activated along with the side-chain carboxyl group during the coupling step. The OMe group is stable to the conditions used for Z-group removal but can be cleaved under basic conditions via saponification (e.g., using NaOH).[10]

  • The Side-Chain (β-Carboxyl): The Reactive Site : In this building block, the side-chain β-carboxyl group is intentionally left as a free carboxylic acid. This design channels the reactivity, ensuring that during a coupling reaction, it is this specific site that is activated and forms a new peptide bond.

  • The Counter-ion: Dicyclohexylamine (DCHA) : The free carboxylic acid is salified with dicyclohexylamine, a bulky organic base. This salt formation serves a practical purpose: it converts the often-oily carboxylic acid into a stable, crystalline, and easily handleable solid, simplifying purification, storage, and weighing.[11][12][13] The DCHA is readily removed by a simple acid wash prior to the coupling reaction to regenerate the free β-carboxylic acid.

Core Application: Directed Synthesis in Solution-Phase

The unique protection scheme of Z-Asp(OMe)-OH·DCHA makes it an ideal reagent for solution-phase peptide synthesis, where precise, stepwise control is paramount.[10] It allows a chemist to dictate that the aspartic acid residue will be incorporated into a peptide chain via its side-chain, a maneuver that is fundamental for creating branched or cyclic peptides.

The general workflow for its use involves three key stages: de-salification, coupling, and sequential deprotection.

G start Start: Z-Asp(OMe)-OH·DCHA step1 1. De-salification (Acid Wash) start->step1 step2 2. β-Carboxyl Activation (e.g., EDC, HOBt) step1->step2 step3 3. Peptide Coupling (Add H-AA-OR') step2->step3 product1 Protected Peptide: Z-Asp(OMe)-AA-OR' step3->product1 deprotect_z 4a. Nα-Deprotection (H₂ / Pd-C) product1->deprotect_z Orthogonal Path A deprotect_ome 4b. α-Carboxyl Deprotection (Saponification, NaOH) product1->deprotect_ome Orthogonal Path B final_product Final Dipeptide Fragment deprotect_z->final_product deprotect_ome->final_product

Caption: Workflow for using Z-Asp(OMe)-OH·DCHA in peptide synthesis.

Detailed Experimental Protocols

The following protocols describe the synthesis of a model dipeptide, Z-Asp(OMe)-Phe-OMe, to illustrate the practical application.[10]

Protocol 1: Peptide Coupling via β-Carboxyl Activation

Causality: This protocol first liberates the free β-carboxylic acid from its DCHA salt. It is then activated using a carbodiimide (EDC) and an additive (HOBt). HOBt reacts with the activated carboxyl group to form an active ester, which is less prone to side reactions and racemization, thereby ensuring a more efficient and cleaner coupling with the incoming amino acid ester.

  • De-salification :

    • Suspend Z-Asp(OMe)-OH·DCHA (1.0 eq) in ethyl acetate.

    • Add 1 M aqueous citric acid or KHSO₄ solution and stir vigorously in a separatory funnel.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Evaporate the solvent in vacuo to yield Z-Asp(OMe)-OH as a solid or oil.

  • Amino Component Preparation :

    • In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl, 1.1 eq) in anhydrous dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 20 minutes at room temperature.

  • Activation and Coupling :

    • Dissolve the dried Z-Asp(OMe)-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) to the cooled solution and stir for 30 minutes to pre-activate the carboxylic acid.

    • Add the freshly prepared H-Phe-OMe solution from step 2 to the activated mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification :

    • Monitor reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the protected dipeptide, Z-Asp(OMe)-Phe-OMe.

Protocol 2: Sequential Deprotection

Causality: The orthogonal nature of the Z and OMe protecting groups allows for their selective removal. Catalytic hydrogenation is a mild method that cleaves the benzylic C-O bond of the Z group without affecting the methyl ester. Conversely, saponification uses a strong base to hydrolyze the ester bond while leaving the Z group intact.

A. Nα-Deprotection (Z-Group Removal) [10]

  • Dissolve the protected dipeptide, Z-Asp(OMe)-Phe-OMe, in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

  • Introduce a hydrogen source, either by bubbling H₂ gas through the solution or by adding ammonium formate (5 eq).

  • Stir the suspension at room temperature, monitoring by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the N-terminally deprotected dipeptide, H-Asp(OMe)-Phe-OMe.

B. α-Carboxyl Deprotection (OMe-Group Removal) [10]

  • Dissolve the protected dipeptide, Z-Asp(OMe)-Phe-OMe, in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the solution with 1 M HCl.

  • Extract the product into an appropriate organic solvent or purify directly via chromatography to obtain Z-Asp(OH)-Phe-OMe.

ReagentPurposeTypical Equivalents
Z-Asp(OMe)-OH·DCHA Aspartic Acid Building Block1.0
H-Phe-OMe·HCl Coupling Partner (Amino Component)1.1
DIPEA Non-nucleophilic base for neutralization1.1
EDC·HCl Carbodiimide Coupling Agent1.1
HOBt Racemization Suppressor & Activator1.1
Pd/C (10%) Catalyst for Z-group hydrogenolysis~10% w/w
H₂ or HCOONH₄ Hydrogen Source for DeprotectionN/A or 5.0
NaOH Base for Saponification (OMe removal)1.1

Advantages and Limitations in Modern Synthesis

Advantages:

  • Positional Isomer Control: The primary advantage is the unambiguous ability to form a peptide bond at the β-carboxyl position, which is essential for synthesizing branched peptides or complex cyclic structures.

  • Avoidance of Aspartimide Formation: By operating in a solution-phase environment and using a Z-group strategy, the harsh basic conditions of Fmoc-SPPS are completely avoided, thus eliminating the primary pathway for aspartimide formation.[1][5]

  • Fragment Condensation: This building block is well-suited for the synthesis of protected peptide fragments, which can then be used in convergent synthesis strategies to build larger proteins.[14]

Limitations:

  • Process Inefficiency: Solution-phase synthesis is labor-intensive, difficult to automate, and requires purification of intermediates, making it less efficient than SPPS for producing long, linear peptides.

  • Catalyst Poisoning: The catalytic hydrogenation used to remove the Z-group is incompatible with sulfur-containing amino acids like methionine (Met) and cysteine (Cys), as sulfur can poison the palladium catalyst.

  • Saponification Side Reactions: The use of strong base (NaOH) to remove the OMe ester can cause side reactions, including racemization and hydrolysis of other labile functional groups.

Perspective: Comparison with Modern SPPS Strategies

While Z-Asp(OMe)-OH·DCHA holds a valuable niche, the field of SPPS has developed sophisticated methods to address the aspartimide problem directly. These modern approaches are generally preferred for the routine synthesis of Asp-containing peptides.

  • Sterically Hindered Esters: The standard Asp(OtBu) protecting group is often replaced with bulkier esters like 3-methyl-pent-3-yl (OMpe) or 3,3-diethyl-pent-3-yl (ODie), which sterically hinder the nucleophilic attack of the backbone amide.[6]

  • Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen following the Asp residue, such as a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group, completely prevents cyclization by rendering the nitrogen non-nucleophilic.[7] These are often incorporated as pre-formed dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[7]

  • Non-Ester Masking Groups: The most advanced strategies replace the side-chain ester bond entirely. Cyanosulfurylides (CSY), for instance, mask the carboxylic acid with a stable C-C bond that is cleaved under specific oxidative conditions, completely suppressing aspartimide formation.[5][8][15]

Conclusion

Z-Asp(OMe)-OH·DCHA is a classic but powerful tool in the peptide chemist's arsenal. Its role is not as a general-purpose building block for automated synthesis but as a specialized reagent for achieving precise chemical outcomes that are difficult to control with other methods. By providing orthogonal protection for the N-terminus and the α-carboxyl group, it directs reactivity exclusively to the side-chain, making it indispensable for the solution-phase synthesis of specific peptide fragments and non-linear architectures. Understanding its function and application provides valuable insight into the fundamental principles of protecting group strategy and the persistent chemical challenges that continue to drive innovation in peptide science.

References

  • Konge, M., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

  • Radboud Repository. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud University. [Link]

  • Konge, M., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

  • Al-Dhaher, M., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Chemical Biology. [Link]

  • Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • AAPPTec. (n.d.). Z-Amino Acids. [Link]

  • Proulx, C., et al. (2023). Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. ResearchGate. [Link]

  • Hu, H., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. PubMed. [Link]

  • Erbeldinger, M., et al. (2001). Kinetics of enzymatic solid-to-solid peptide synthesis: synthesis of Z-aspartame and control of acid-base conditions by using inorganic salts. Biotechnology and Bioengineering. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Apostolopoulos, V., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed. [Link]

  • Mergler, M., et al. (2005). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science. [Link]

  • CEM Corporation. (n.d.). SPPS Technology. [Link]

  • AAPPTec. (n.d.). Boc-Asp(OMe)-OH DCHA. [Link]

  • Chemdad Co., Ltd. (n.d.). Z-ASP(OTBU)-OH DCHA. [Link]

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An In-Depth Technical Guide to the Z-Asp(OMe)·DCHA Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity. The side chain of aspartic acid is notoriously prone to aspartimide formation, a side reaction that can derail a synthesis and complicate purification. This guide provides a comprehensive overview of the Z-Asp(OMe)·DCHA protecting group strategy, a robust method particularly well-suited for solution-phase peptide synthesis to mitigate this challenge. We will delve into the causality behind the experimental choices, provide detailed protocols, and present a self-validating system for its successful implementation.

The Challenge: Aspartimide Formation

During peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure of the peptide chain to basic conditions (e.g., piperidine for Fmoc deprotection) can lead to a deleterious side reaction at aspartic acid residues. The backbone amide nitrogen of the C-terminal adjacent amino acid can act as a nucleophile, attacking the side-chain carbonyl of the aspartic acid to form a five-membered succinimide ring, known as an aspartimide.[1][2] This cyclic intermediate can then reopen to form a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective racemized products.[1] The resulting byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic behavior, leading to reduced yields and complex purification profiles.

Aspartimide_Formation Peptide Peptide Chain with Asp(OR)-Xaa Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Backbone N attacks Asp side-chain Base Base (e.g., Piperidine) Base->Peptide Deprotonation Products Mixture of: - α-Aspartyl Peptide (Correct) - β-Aspartyl Peptide (Isomer) - Racemized Products Aspartimide->Products Ring Opening

Caption: Mechanism of base-catalyzed aspartimide formation.

The Z-Asp(OMe)·DCHA Strategy: A Solution-Phase Workhorse

The Z-Asp(OMe)·DCHA strategy employs a classical protecting group combination that offers excellent control over the reactivity of aspartic acid, particularly in solution-phase synthesis. This strategy is built on three key components:

  • Z (Benzyloxycarbonyl) Group: Protects the α-amino group. It is stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenation.[3]

  • OMe (Methyl Ester) Group: Protects the β-carboxyl side chain. It is stable to the conditions used for Z-group removal and can be cleaved under orthogonal basic conditions (saponification).[4]

  • DCHA (Dicyclohexylamine) Salt: This is not a protecting group but a counter-ion that confers significant practical advantages. N-protected amino acids are often oils or amorphous solids that are difficult to handle and purify.[5] The formation of a dicyclohexylammonium salt with the free α-carboxylic acid of Z-Asp(OMe)-OH results in a stable, crystalline solid.[5][6] This crystalline nature allows for easy purification by recrystallization, ensuring a high-purity starting material, and simplifies weighing and handling.[5]

Z_Asp_OMe_DCHA_Structure Z_Asp_OMe_DCHA

Caption: Chemical structure of Z-Asp(OMe)·OH·DCHA.

This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation and subsequent removal of the side-chain protection at a later stage, providing a high degree of control over the synthetic route.

Experimental Workflow: A Self-Validating System

The following sections provide a detailed, step-by-step methodology for the use of Z-Asp(OMe)·DCHA in the synthesis of a dipeptide. Each stage includes checkpoints and expected outcomes, creating a self-validating process.

Before the protected amino acid can be used in a coupling reaction, the dicyclohexylamine must be removed to liberate the free carboxylic acid.

Protocol:

  • Suspension: Suspend the Z-Asp(OMe)·DCHA salt (1 equivalent) in ethyl acetate (5-10 volumes).

  • Acidification: While stirring, add a 10% aqueous solution of phosphoric acid until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be 2-3. Note: Hydrochloric acid should be avoided as it forms a sparingly soluble dicyclohexylammonium chloride salt.[6]

  • Extraction: Separate the layers and wash the organic phase with 10% phosphoric acid, followed by water until the pH of the aqueous wash is ≥4.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Z-Asp(OMe)-OH, which is often an oil.

  • Validation: The completion of the salt removal can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the DCHA salt and the appearance of the free acid.

This protocol describes the coupling of Z-Asp(OMe)-OH with an amino acid ester (e.g., L-Phenylalanine methyl ester, H-Phe-OMe).

Protocol:

  • Activation: Dissolve Z-Asp(OMe)-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) and stir for 30 minutes at 0°C.

  • Coupling: To this activated mixture, add a solution of H-Phe-OMe (prepared from its hydrochloride salt by neutralization with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Monitor the reaction progress by TLC. Upon completion, dilute with DCM, wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[4]

The strength of this strategy lies in the ability to remove the protecting groups in a specific order without affecting the other.

A. N-Terminal Z-Group Deprotection (Catalytic Transfer Hydrogenation)

This method removes the Z-group to allow for further chain elongation.

Protocol:

  • Reaction Setup: Dissolve the Z-protected peptide (e.g., Z-Asp(OMe)-Phe-OMe) in methanol. Add 10% Palladium on carbon (Pd/C) (10% w/w of the peptide). Add ammonium formate (5 eq) or formic acid (10 eq) as the hydrogen donor.[4][7]

  • Deprotection: Stir the suspension at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[4]

  • Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Evaporate the solvent to obtain the N-terminally deprotected peptide, H-Asp(OMe)-Phe-OMe.

B. Side-Chain OMe-Group Deprotection (Saponification)

This step is typically performed towards the end of the synthesis to reveal the free carboxylic acid side chain.

Protocol:

  • Reaction Setup: Dissolve the peptide methyl ester (e.g., H-Asp(OMe)-Phe-OMe) in a mixture of methanol and water. Cool to 0°C.

  • Saponification: Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise. Stir at room temperature and monitor by TLC.

  • Work-up and Isolation: Carefully neutralize the reaction to pH 7 with 1 M HCl. Remove the methanol under reduced pressure and lyophilize the aqueous solution to obtain the final peptide, H-Asp-Phe-OH.

  • Caution: Saponification can sometimes lead to racemization, especially with prolonged reaction times or excess base.[8] Therefore, careful monitoring is crucial.

Workflow Start Z-Asp(OMe)·DCHA (Crystalline Solid) FreeAcid Z-Asp(OMe)-OH (Free Acid) Start->FreeAcid Liberation from DCHA salt Coupling Peptide Coupling (e.g., with H-Phe-OMe) FreeAcid->Coupling ProtectedPeptide Z-Asp(OMe)-Phe-OMe (Protected Dipeptide) Coupling->ProtectedPeptide Z_Deprotection N-Terminal Z-Deprotection (Catalytic Transfer Hydrogenation) ProtectedPeptide->Z_Deprotection SideChainProtectedPeptide H-Asp(OMe)-Phe-OMe Z_Deprotection->SideChainProtectedPeptide OMe_Deprotection Side-Chain OMe-Deprotection (Saponification) SideChainProtectedPeptide->OMe_Deprotection FinalPeptide H-Asp-Phe-OH (Final Dipeptide) OMe_Deprotection->FinalPeptide

Caption: Experimental workflow for the Z-Asp(OMe)·DCHA strategy.

Data and Performance

The effectiveness of a protecting group strategy is ultimately measured by its ability to maximize yield and purity while minimizing side reactions.

ParameterZ-Asp(OMe)·DCHA StrategyFmoc-Asp(OtBu)-OH (Typical in SPPS)
Primary Application Solution-phase synthesisSolid-phase synthesis
Aspartimide Formation Generally low due to milder conditions in solution phase and absence of repeated piperidine treatment.Can be significant, especially in Asp-Gly, Asp-Asn, or Asp-Ser sequences, due to repeated base exposure.[1]
Yield Typically high for di- and tripeptides (>80%).[9]Variable, can be significantly reduced by aspartimide formation.
Purity of Starting Material High, due to the crystalline nature of the DCHA salt allowing for easy purification.[5]High, commercially available.
Orthogonality Excellent; Z-group removed by hydrogenation, OMe by saponification.Good; Fmoc removed by base, OtBu by strong acid (TFA).
Key Advantage Crystalline starting material, robust for solution-phase scale-up.Amenable to automated solid-phase synthesis.

Data is compiled from typical outcomes reported in peptide synthesis literature and application notes.

For instance, the synthesis of the dipeptide sweetener Aspartame (Asp-Phe-OMe) can be efficiently achieved using a Z-protected aspartic acid precursor.[10] While direct quantitative comparisons for Z-Asp(OMe)-OH in complex peptides are less common in recent literature due to the prevalence of Fmoc-SPPS, the principles of its application demonstrate a high degree of chemical control. The use of sterically bulkier side-chain esters, such as 3-methyl-3-pentyl (OMpe) or 5-n-butyl-5-nonyl (OBno), has been shown to significantly reduce aspartimide formation in Fmoc-SPPS compared to the standard OtBu group, with Asp(OBno) leading to a 25% reduction in a problematic sequence.[1] This highlights the importance of side-chain protection in mitigating this side reaction.

Conclusion

The Z-Asp(OMe)·DCHA strategy represents a classic, yet highly effective, approach for the incorporation of aspartic acid in peptide synthesis, particularly for solution-phase applications and large-scale manufacturing. Its primary strengths lie in the mitigation of aspartimide formation and the practical advantages conferred by the crystalline DCHA salt, which ensures the use of a high-purity starting material. The orthogonal nature of the Z and methyl ester protecting groups provides a robust and controllable synthetic route. While modern SPPS often favors Fmoc-based strategies, a thorough understanding of the Z-Asp(OMe)·DCHA methodology is an invaluable asset for any researcher in the field of peptide chemistry, offering a reliable tool for the synthesis of challenging peptide sequences.

References

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  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561. [Link]

  • Aapptec. SYNTHESIS NOTES. Aapptec Peptides. [Link]

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  • Seebach, D., & Thaler, A. (1993). Process for the saponification of aminoacid-/peptide ester.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Thompson, R. E., Liu, D., & Payne, R. J. (2014). Solid phase synthesis of ω-aspartic thioacid containing peptides. ResearchGate. [Link]

  • Wang, P., & Li, P. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 65(1), 18.1.1-18.1.20. [Link]

  • Mori, K., & Kadowaki, M. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2359-2365. [Link]

  • Reddy, K. S., & Kumar, V. V. (2010). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. ResearchGate. [Link]

  • Gauthier, J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2780. [Link]

  • Rabbolini, S. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]

  • Rana, S. (2023, October 26). Catalytic, Transfer Hydrogenation | Aliphatic Hydrocarbons | JEE Main, Advanced, NEET. YouTube. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to Z-Asp-OMe DCHA for Aspartic Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Peptide Synthesis

For researchers, scientists, and professionals in drug development, the precise incorporation of amino acids is paramount to the successful synthesis of peptides with desired biological activity. Aspartic acid, with its side-chain carboxyl group, presents a unique set of challenges, primarily the propensity for aspartimide formation, which can lead to impurities and compromised yields. This technical guide provides an in-depth exploration of N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt (Z-Asp-OMe DCHA) as a strategic tool for the effective incorporation of aspartic acid, with a focus on solution-phase peptide synthesis.

Understanding this compound: A Chemist's Overview

This compound is a derivative of aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a methyl ester. The side-chain β-carboxyl group is available for activation and coupling. The formation of a dicyclohexylammonium (DCHA) salt offers significant advantages in terms of stability and handling.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₆ · C₁₂H₂₃NInternal Calculation
Molecular Weight 462.58 g/mol Internal Calculation
Appearance White to off-white crystalline powder[Generic supplier data]
Storage Store at 2-8°C[Generic supplier data]

The DCHA salt form enhances the crystallinity and stability of the amino acid derivative, making it less prone to degradation during storage and easier to handle compared to the free acid, which may be an oil or a less stable solid.[1]

The Core Challenge: Aspartimide Formation

A major hurdle in the synthesis of peptides containing aspartic acid is the base-catalyzed intramolecular cyclization to form a five-membered ring known as aspartimide.[2] This side reaction is particularly prevalent during the removal of the N-terminal protecting group in solid-phase peptide synthesis (SPPS), especially when using piperidine for Fmoc deprotection.[2] Aspartimide formation can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[3] The sequence of the peptide plays a crucial role, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible.[2]

Strategic Implementation of this compound in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS) offers a high degree of control and is well-suited for the synthesis of short to medium-length peptides where purification of intermediates is feasible. This compound is an excellent choice for this methodology.

Liberation of the Free Acid: A Critical First Step

Before coupling, the dicyclohexylammonium salt must be converted to the free acid. This is a straightforward but critical procedure to ensure the availability of the carboxyl group for activation.

Protocol for Conversion of this compound to the Free Acid:

  • Suspension: Suspend the this compound salt in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).[1][4]

  • Acidification: Add an aqueous solution of an acid, such as 10% phosphoric acid or ice-cold aqueous KHSO₄ solution, and stir until the solid dissolves completely.[1][4] The use of hydrochloric acid should be avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt.[1]

  • Extraction: Separate the organic layer and wash it sequentially with the acidic solution and then with water until the pH of the aqueous layer is neutral.[1]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the free acid of Z-Asp-OMe, which is often an oil.[1][4]

G cluster_0 Liberation of Free Acid start This compound in Ethyl Acetate acid Add 10% Phosphoric Acid start->acid Suspension extract Separate Organic Layer acid->extract Dissolution wash Wash with Water extract->wash Extraction dry Dry over Na2SO4 wash->dry Neutralization evap Evaporate Solvent dry->evap Drying end Z-Asp(OMe)-OH (Free Acid) evap->end Isolation

Caption: Workflow for the conversion of this compound to its free acid.

Peptide Coupling: Activating the β-Carboxyl Group

With the free acid of Z-Asp-OMe in hand, the next step is the coupling reaction with the N-terminal of the growing peptide chain. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, particularly racemization.

Common Coupling Reagents for Solution-Phase Synthesis:

Coupling ReagentDescriptionAdvantagesConsiderations
EDC/HOBt N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-HydroxybenzotriazoleWater-soluble byproducts, efficient coupling.[5] HOBt suppresses racemization.[2][4]EDC is a known allergen.
DCC/HOBt N,N'-Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleHighly efficient and widely used.[6]Dicyclohexylurea (DCU) byproduct is insoluble and needs to be filtered off.
HBTU/HATU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateFast and efficient coupling with low racemization.[4][6]More expensive than carbodiimides.

Exemplary Coupling Protocol (EDC/HOBt):

  • Activation: Dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent like DCM or DMF. Cool the solution to 0°C.[5]

  • Carbodiimide Addition: Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0°C to form the active ester.[5]

  • Coupling: Add the amino component (e.g., an amino acid ester, 1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.[5]

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute with the organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted reagents and byproducts.[5]

  • Purification: Dry the organic layer, evaporate the solvent, and purify the resulting protected dipeptide by column chromatography or recrystallization.

G cluster_1 Peptide Coupling with EDC/HOBt reagents Z-Asp(OMe)-OH + HOBt in Anhydrous DCM (0°C) edc Add EDC·HCl reagents->edc activation Active Ester Formation (30 min at 0°C) edc->activation amino_comp Add Amino Component (e.g., H-Phe-OMe) activation->amino_comp coupling Coupling Reaction (Stir Overnight at RT) amino_comp->coupling workup Aqueous Work-up coupling->workup Reaction Monitoring (TLC) purification Purification workup->purification product Protected Dipeptide (Z-Asp(OMe)-Phe-OMe) purification->product

Caption: General workflow for a solution-phase peptide coupling reaction.

Orthogonal Deprotection Strategy

A key advantage of the Z and methyl ester protecting groups is their orthogonal nature, allowing for their selective removal without affecting other protecting groups.

Removal of the Z (Benzyloxycarbonyl) Group

The Z group is typically removed by catalytic hydrogenation, a mild method that does not affect most other common protecting groups.

Protocol for Z-Group Deprotection:

  • Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% w/w).

  • Hydrogenolysis: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) or use a hydrogen donor like ammonium formate.

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent.

Removal of the Methyl Ester Group

The methyl ester is typically removed by saponification, which involves hydrolysis under basic conditions.

Protocol for Methyl Ester Deprotection (Saponification):

  • Reaction Setup: Dissolve the peptide methyl ester in a mixture of methanol and water. Cool the solution to 0°C.[5]

  • Base Addition: Add a solution of a base, such as 1 M NaOH or LiOH, dropwise.[5][7]

  • Hydrolysis: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Upon completion, carefully neutralize the reaction mixture with an acid (e.g., 1 M HCl). Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the deprotected peptide.[5]

It is important to note that saponification can sometimes lead to racemization, especially with sensitive amino acids.[8] Careful control of temperature and reaction time is crucial.

G cluster_2 Orthogonal Deprotection Scheme protected_peptide Protected Peptide Z-Asp(OMe)-Peptide z_deprotection Z-Group Removal (H2, Pd/C) protected_peptide->z_deprotection Step 1 me_deprotection Methyl Ester Removal (Saponification) z_deprotection->me_deprotection Step 2 final_peptide Deprotected Peptide H-Asp-Peptide me_deprotection->final_peptide

Sources

Z-Asp(OMe)-OH DCHA: A Senior Application Scientist's In-depth Technical Guide to its Core Applications in Biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt, commonly referred to as Z-Asp(OMe)-OH DCHA. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer field-proven insights into the practical applications, experimental considerations, and the biochemical logic underpinning the use of this versatile reagent.

Foundational Understanding: Chemical Identity and Physicochemical Properties

Z-Asp(OMe)-OH DCHA is a protected amino acid derivative that serves as a critical building block in synthetic biochemistry, particularly in the realm of peptide and peptidomimetic chemistry.[1] Its structure consists of an L-aspartic acid core, with the α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group and the α-carboxyl group esterified as a methyl ester.[1] The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free acid.[2]

PropertyValueSource(s)
Chemical Name N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt[1]
Common Synonyms Z-Asp(OMe)-OH DCHA, Cbz-Asp(OMe)-OH DCHA[1]
Molecular Formula C₂₅H₃₈N₂O₆[3]
Molecular Weight 462.58 g/mol [3]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in organic solvents like DMSO and methanol; insoluble in water.[5]

The strategic placement of the Z and methyl ester protecting groups is central to its utility. The Z-group provides robust protection to the α-amino functionality under a variety of reaction conditions and can be readily removed by catalytic hydrogenation.[1] The methyl esterification of the α-carboxyl group leaves the β-carboxyl group as the sole reactive carboxylic acid moiety for amide bond formation.[1]

The Primary Role: A Versatile Building Block in Peptide Synthesis

The principal application of Z-Asp(OMe)-OH DCHA is as a precursor in solution-phase peptide synthesis (SPPS).[1] Its selective protection scheme allows for the controlled elongation of peptide chains from the β-carboxyl group of the aspartic acid residue.

The Critical First Step: Liberation of the Free Acid from the DCHA Salt

Prior to its use in a coupling reaction, the active Z-Asp(OMe)-OH must be liberated from its DCHA salt. This is a crucial step as the bulky and non-reactive DCHA cation would otherwise interfere with the subsequent activation of the carboxylic acid.

Causality: The protocol is based on an acid-base extraction. A stronger acid (phosphoric acid) is used to protonate the dicyclohexylamine, forming a water-soluble salt, while the desired Z-Asp(OMe)-OH remains in the organic phase.

Materials:

  • Z-Asp(OMe)-OH DCHA

  • Ethyl acetate

  • 10% Phosphoric acid

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the Z-Asp(OMe)-OH DCHA salt in ethyl acetate (approximately 5-10 volumes).

  • Acidification: Add 10% phosphoric acid dropwise while stirring until the solid completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.

  • Phase Separation: Transfer the mixture to a separatory funnel and remove the lower aqueous phase.

  • Washing: Wash the organic phase with a small volume of 10% phosphoric acid, followed by several washes with deionized water until the pH of the aqueous wash is neutral.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Z-Asp(OMe)-OH as an oil or solid.

Diagram of DCHA Salt Removal Workflow

DCHA_Removal cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product Z_DCHA Z-Asp(OMe)-OH DCHA Salt Suspension Suspension Z_DCHA->Suspension Suspend Solvent Ethyl Acetate Solvent->Suspension Extraction Two-Phase Mixture Suspension->Extraction Acidify (pH 2-3) Phosphoric_Acid 10% Phosphoric Acid Phosphoric_Acid->Extraction Separation Separation Extraction->Separation Separate Phases Aqueous_Wash Water Washes Drying Drying Agent Aqueous_Wash->Drying Dry Evaporation Concentration Drying->Evaporation Evaporate Separation->Aqueous_Wash Wash Organic Layer Free_Acid Z-Asp(OMe)-OH (Free Acid) Evaporation->Free_Acid Caspase_Inhibition cluster_inhibitor Inhibitor Synthesis cluster_action Mechanism of Action Z_Asp Z-Asp(OMe)-OH Peptide Peptide Elongation (P2, P3, P4) Z_Asp->Peptide Warhead Warhead Addition (e.g., FMK) Peptide->Warhead Inhibitor Z-Peptide-Asp-Warhead Warhead->Inhibitor Caspase Caspase Active Site (Cysteine) Inhibitor->Caspase Covalent Modification Inactivated_Caspase Inactive Caspase Caspase->Inactivated_Caspase Inhibition of Apoptosis

Sources

A Comprehensive Technical Guide to Z-Aspartate Derivatives in Pharmaceutical Research: Focus on Solubility and Stability of Z-Asp(OMe)-OH DCHA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the solubility and stability characteristics of Z-Aspartate derivatives, with a specific focus on compounds structurally analogous to Z-Asp(OMe)-OH DCHA. Due to the limited availability of specific data for Z-Asp(OMe)-OH DCHA, this paper will leverage information on the closely related and more extensively documented analog, Z-Asp(OtBu)-OH DCHA , to provide a robust framework for understanding its physicochemical properties. The principles and methodologies discussed herein are broadly applicable to this class of protected amino acid derivatives, which are pivotal in peptide synthesis and drug development.

Introduction: The Role of Protected Aspartate Derivatives in Synthesis

N-benzyloxycarbonyl (Z) protected amino acids are foundational building blocks in solution-phase and solid-phase peptide synthesis. The Z-group offers stability under a range of reaction conditions and can be selectively removed, making it a valuable tool for medicinal chemists. Aspartic acid, with its reactive side-chain carboxyl group, requires protection to prevent unwanted side reactions during peptide coupling. Esterification of the side chain, in this case with a methyl (OMe) or tert-butyl (OtBu) group, provides this necessary protection. The formation of a dicyclohexylammonium (DCHA) salt enhances the crystallinity and handling properties of the parent amino acid derivative, often simplifying purification and storage.

Understanding the solubility and stability of these reagents is paramount for their effective use. Poor solubility can hinder reaction kinetics and yield, while instability can lead to the formation of impurities that complicate purification and compromise the integrity of the final product. This guide will delve into the known solubility and stability profiles of Z-Asp(OtBu)-OH DCHA as a representative compound and outline standard protocols for evaluating these critical parameters.

Solubility Profile

Precise, quantitative solubility data for Z-Asp(OtBu)-OH DCHA is not extensively published in peer-reviewed literature. However, qualitative information from chemical suppliers provides a useful starting point for experimental design.

Table 1: Qualitative Solubility of Z-Asp(OtBu)-OH DCHA [1]

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly soluble
Methanol (MeOH)Sparingly soluble (solubility increases with heating)

Causality Behind Solvent Selection:

  • DMSO: A powerful, polar aprotic solvent, is often used to dissolve a wide range of organic compounds. Its "slightly soluble" designation suggests that while it can solvate the molecule, achieving high concentrations may be difficult.

  • Methanol: A polar protic solvent, shows limited ability to dissolve the compound at room temperature. The observation that heating improves solubility is expected, as the increased kinetic energy helps to overcome the lattice energy of the solid salt.

For drug development, a broader understanding of solubility in pharmaceutically relevant solvents is crucial. A systematic approach to determining solubility is therefore essential.

Experimental Protocol: Isothermal Solubility Determination

This protocol outlines a standard method for quantifying the solubility of a compound like Z-Asp(OtBu)-OH DCHA in various solvents.

Objective: To determine the equilibrium solubility of the compound in a range of solvents at a controlled temperature.

Materials:

  • Z-Asp(OtBu)-OH DCHA

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Acetonitrile, Dichloromethane)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Z-Asp(OtBu)-OH DCHA to a series of vials.

    • Add a known volume of each test solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours). A preliminary experiment can determine the time required to reach equilibrium.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC. A reverse-phase C18 column is often suitable for such compounds.

    • Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from known concentrations of Z-Asp(OtBu)-OH DCHA.

Diagram 1: Workflow for Isothermal Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_quant Quantification prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil1 Incubate with shaking at constant temperature prep2->equil1 equil2 Allow to reach equilibrium (24-48h) equil1->equil2 proc1 Centrifuge to pellet solid equil2->proc1 proc2 Collect supernatant proc1->proc2 quant1 Dilute supernatant proc2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration against standard curve quant2->quant3

Caption: Workflow for determining the isothermal solubility of a compound.

Stability Profile

The stability of protected amino acids is critical for their storage and use in synthesis. Degradation can occur through several pathways, particularly hydrolysis of the ester or protecting group, or racemization.

General Stability Considerations for Z-Protected Aspartate Esters:
  • pH: The ester linkage in aspartate derivatives is susceptible to hydrolysis under both acidic and basic conditions. The benzyloxycarbonyl (Z) group is generally stable to mild basic conditions but can be cleaved by strong acids or catalytic hydrogenolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For long-term storage, refrigeration (2-8 °C) is typically recommended.[1]

  • Aspartimide Formation: A common side reaction in peptide synthesis involving aspartic acid is the formation of a succinimide (aspartimide) intermediate, especially when the following amino acid has a small side chain (e.g., glycine). This can lead to racemization and the formation of β-aspartyl peptides. While this is more of a concern during peptide synthesis, it can also occur during storage under certain conditions.

Experimental Protocol: Solution Stability Assessment

This protocol describes a method to evaluate the stability of Z-Asp(OtBu)-OH DCHA in solution under various stress conditions.

Objective: To determine the degradation kinetics of the compound in solution under different pH and temperature conditions.

Materials:

  • Z-Asp(OtBu)-OH DCHA

  • Buffers of different pH values (e.g., pH 2, 4, 7.4, 9)

  • Temperature-controlled incubators or water baths

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Vials and other standard laboratory equipment

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of Z-Asp(OtBu)-OH DCHA in a suitable organic solvent (e.g., acetonitrile).

    • Dilute the stock solution into the different aqueous buffer solutions to a known final concentration.

  • Incubation:

    • Aliquot the solutions into vials for each time point.

    • Incubate the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), remove a vial from each condition.

    • Immediately quench any further degradation, if necessary (e.g., by freezing or adding an organic solvent).

    • Analyze the samples by HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.

    • If possible, identify the degradation products using HPLC-MS.

    • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Diagram 2: Workflow for Solution Stability Assessment

G cluster_prep Preparation cluster_incub Incubation cluster_analysis Analysis cluster_data Data Processing prep1 Prepare stock solution prep2 Dilute into buffers of varying pH prep1->prep2 incub1 Aliquot for each time point prep2->incub1 incub2 Incubate at different temperatures incub1->incub2 analysis1 Withdraw samples at time intervals incub2->analysis1 analysis2 Analyze by HPLC-UV/MS analysis1->analysis2 data1 Monitor parent peak decay analysis2->data1 data2 Identify degradation products data1->data2 data3 Calculate rate constants and half-life data2->data3

Caption: Workflow for assessing the stability of a compound in solution.

Conclusion and Recommendations

While specific quantitative data for Z-Asp-OMe DCHA remains elusive in readily available literature, a comprehensive understanding of its likely physicochemical properties can be extrapolated from its close analog, Z-Asp(OtBu)-OH DCHA, and general principles of organic chemistry. It is anticipated that this compound will exhibit limited solubility in aqueous media and polar protic solvents, with improved solubility in polar aprotic solvents like DMSO.

For practical applications, it is strongly recommended that researchers and drug development professionals perform in-house solubility and stability studies using the protocols outlined in this guide. This will provide the precise data needed for process optimization, formulation development, and ensuring the quality and reproducibility of their synthetic work. The stability of the Z-protecting group and the aspartate ester linkage should be carefully considered in the context of the planned reaction and storage conditions.

References

Sources

Methodological & Application

Solution-Phase Synthesis of Peptides Utilizing Z-Asp(OMe)-OH DCHA: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) has become a dominant methodology for its ease of automation and purification, classical solution-phase synthesis remains a highly valuable and often preferred technique for specific applications.[1] It excels in the large-scale production of short peptides and is indispensable when intermediates require careful purification to ensure the highest final purity of the target molecule.[2] This guide provides a comprehensive, field-proven protocol for the solution-phase synthesis of a dipeptide using N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt (Z-Asp-OMe DCHA).

This particular building block, Z-Asp(OMe)-OH, is strategically protected. The N-terminal α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, and the main-chain α-carboxyl group is protected as a methyl ester. This arrangement leaves the side-chain β-carboxyl group available for activation and coupling.[2] The use of a dicyclohexylammonium (DCHA) salt is a common practice for amino acid derivatives that are oils or difficult to crystallize in their free acid form. The salt formation enhances stability, improves handling characteristics, and can aid in purification.[3]

This application note will guide researchers through the entire workflow, from the initial liberation of the free acid from its DCHA salt to the final deprotection of the synthesized peptide. We will delve into the causality behind each step, providing a robust framework for the successful synthesis of aspartic acid-containing peptides.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of high purity, and anhydrous solvents are critical for the coupling step to prevent unwanted side reactions.

Reagent/MaterialGradePurpose
This compoundSynthesis GradeStarting protected amino acid
L-Phenylalanine methyl ester HClSynthesis GradeCoupling partner (amine component)
N,N'-Dicyclohexylcarbodiimide (DCC)Synthesis GradeCoupling agent
1-Hydroxybenzotriazole (HOBt)Synthesis GradeRacemization suppressor/additive
N,N-Diisopropylethylamine (DIPEA)AnhydrousBase for amine free-basing
Ethyl Acetate (EtOAc)AnhydrousOrganic solvent
Dichloromethane (DCM)AnhydrousOrganic solvent
Methanol (MeOH)ACS GradeSolvent for deprotection
10% Phosphoric Acid (H₃PO₄)AqueousFor DCHA salt conversion
Saturated Sodium Bicarbonate (NaHCO₃)AqueousWork-up wash
Brine (Saturated NaCl)AqueousWork-up wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeDrying agent
10% Palladium on Carbon (Pd/C)CatalystFor Z-group deprotection
Ammonium Formate (HCOONH₄)ACS GradeHydrogen donor
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F254Reaction monitoring
Magnetic Stirrer & Stir Bars-Agitation
Round-Bottom Flasks & Glassware-Reaction vessels
Separatory Funnel-Extraction/Work-up

Experimental Workflow: A Step-by-Step Guide

The overall synthesis workflow is a multi-step process that requires careful execution at each stage. The diagram below outlines the key phases of the synthesis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification & Deprotection A Liberation of Free Acid (this compound -> Z-Asp(OMe)-OH) C Peptide Coupling Reaction (DCC/HOBt mediated) A->C B Preparation of Amine Component (H-Phe-OMe HCl -> H-Phe-OMe) B->C D Work-up & Purification of Z-Asp(OMe)-Phe-OMe C->D E Z-Group Deprotection (Catalytic Transfer Hydrogenation) D->E F Final Product Isolation E->F

Caption: Overall workflow for the dipeptide synthesis.

Part 1: Liberation of the Free Carboxylic Acid from this compound

Rationale: The dicyclohexylammonium salt must be converted to the free carboxylic acid to make the carboxyl group available for activation by the coupling reagent.[3] This is achieved by an acid wash, which protonates the carboxylate and extracts the dicyclohexylamine into the aqueous phase as its corresponding salt. Phosphoric acid is often preferred over hydrochloric acid to avoid the precipitation of sparingly soluble dicyclohexylammonium chloride.[3]

Protocol:

  • Suspend this compound (1.0 eq) in ethyl acetate (EtOAc), approximately 5-10 volumes (e.g., 10 mL of EtOAc per gram of salt).

  • Transfer the suspension to a separatory funnel.

  • Add 10% aqueous phosphoric acid (approx. 5 volumes) and shake vigorously. Continue adding acid until the solid dissolves completely, two clear phases are visible, and the pH of the lower aqueous phase is 2-3.[3]

  • Separate the lower aqueous phase.

  • Wash the organic phase again with 10% phosphoric acid (2 volumes) followed by three washes with water (2 volumes each). The pH of the final aqueous wash should be ≥4.[3]

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, Z-Asp(OMe)-OH, which is often an oil.[3]

  • Confirm the conversion by TLC, observing the disappearance of the starting salt spot and the appearance of the more polar free acid spot.[4]

Part 2: Peptide Coupling Reaction

Rationale: The formation of the peptide bond is achieved by activating the free β-carboxyl group of Z-Asp(OMe)-OH, which then reacts with the free amino group of L-phenylalanine methyl ester.[5] DCC is a common carbodiimide coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct. To mitigate these issues, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt rapidly converts the O-acylisourea to an HOBt-ester, which is less prone to racemization and efficiently acylates the amine component.[5][7]

G cluster_0 Activation cluster_1 Coupling Z_Asp_OH Z-Asp(OMe)-OH O_acylisourea O-acylisourea (Reactive Intermediate) Z_Asp_OH->O_acylisourea + DCC DCC DCC HOBt_ester HOBt-ester (Active Ester) O_acylisourea->HOBt_ester + HOBt - DCU HOBt HOBt Dipeptide Z-Asp(OMe)-Phe-OMe HOBt_ester->Dipeptide + H-Phe-OMe - HOBt H_Phe_OMe H-Phe-OMe

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

Protocol:

  • Prepare the Amine Component: In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.05 eq) in DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at room temperature.

  • Activate the Carboxyl Component: In the main reaction flask, dissolve the Z-Asp(OMe)-OH (obtained from Part 1, 1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

  • Couple the Components: Add the freshly prepared L-phenylalanine methyl ester solution (from step 1) to the activation mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the Reaction: Track the progress by TLC (e.g., using a mobile phase of DCM/Methanol/Acetic acid or Hexane/EtOAc).[8][9] The reaction is complete when the starting Z-Asp(OMe)-OH spot has been consumed.

Part 3: Work-up and Purification of the Protected Dipeptide

Rationale: The work-up procedure is designed to remove the DCU byproduct and any unreacted starting materials or reagents. DCU is largely insoluble in DCM and can be removed by filtration. Subsequent aqueous washes remove water-soluble components like excess HOBt, DIPEA salts, and any remaining traces of reagents.

Protocol:

  • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove any unreacted amine and DIPEA)

    • Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt)

    • Brine (to reduce the water content in the organic layer)

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified if necessary by silica gel column chromatography.

Part 4: N-Terminal Z-Group Deprotection

Rationale: The final step is the removal of the Z (Cbz) protecting group to yield the free dipeptide. The Z group is stable to a wide range of conditions but is readily cleaved by catalytic hydrogenation.[10] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, is a safer and often more convenient alternative to using hydrogen gas, especially at the lab scale.[11][12] The reaction proceeds by transferring hydrogen from the donor to the catalyst surface, which then hydrogenolyzes the benzylic C-O bond of the carbamate, releasing the free amine, toluene, and carbon dioxide.

Protocol:

  • Dissolve the protected dipeptide, Z-Asp(OMe)-Phe-OMe (1.0 eq), in methanol.

  • To this solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight of the peptide).

  • Add ammonium formate (3-5 equivalents) as the hydrogen donor.[10]

  • Stir the suspension at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Evaporate the combined filtrate to dryness to obtain the crude deprotected dipeptide, H-Asp(OMe)-Phe-OMe.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete DCHA Salt Conversion Insufficient acid used; Inadequate mixing.Check the pH of the aqueous phase to ensure it is 2-3. Shake the separatory funnel more vigorously and for a longer duration.[3]
Low Coupling Yield Incomplete activation; Wet reagents/solvents; Steric hindrance.Ensure all solvents and reagents for the coupling step are anhydrous. Increase reaction time or consider a more potent coupling agent like HATU for difficult couplings.[13]
Presence of N-acylurea Byproduct O-acylisourea rearrangement is faster than HOBt reaction.Ensure HOBt is added before or concurrently with DCC. Perform the activation at 0 °C to slow down the rearrangement.
Incomplete Z-Group Deprotection Inactive catalyst; Insufficient hydrogen donor.Use fresh Pd/C catalyst. Add more ammonium formate. Ensure adequate stirring to keep the catalyst suspended.
Difficulty in Purifying Final Product Presence of closely-related impurities.Optimize work-up washes. Employ careful column chromatography with a shallow solvent gradient. Consider recrystallization if the product is a solid.

Conclusion

Solution-phase peptide synthesis, while requiring more hands-on purification of intermediates, offers a robust and scalable method for producing high-purity peptides. The use of this compound provides a stable and easily handled starting material. By following this detailed protocol—from the critical initial liberation of the free acid to the final catalytic transfer hydrogenation—researchers can confidently synthesize aspartic acid-containing peptides. The key to success lies in understanding the rationale behind each step, using high-quality anhydrous reagents, and carefully monitoring the reaction progress.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Reddit r/Chempros. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Link]

  • Advion, Inc. (n.d.). REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Isidor, J. L., & Barluenga, J. (1988). A convenient synthesis of aspartame.
  • Advion, Inc. (n.d.). REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104–126.
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444.
  • Tufano, M., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(19), 7183.
  • ResearchGate. (n.d.).
  • Kasprzak, A. A., et al. (1987). Enzymic Synthesis Design and Enzymic Synthesis of Aspartame. Angewandte Chemie International Edition in English, 26(11), 1118-1120.
  • Vankay, E. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Bieg, T., & Szeja, W. (1985).
  • BenchChem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).
  • BenchChem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Amide Coupling of Z-Asp-OMe DCHA using DCC and HOBt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Controlled Peptide Bond Formation

In the landscape of modern drug discovery and development, the synthesis of peptides with high fidelity and purity is of paramount importance. These molecules, ranging from simple dipeptides to complex polypeptides, are at the heart of numerous therapeutic agents. The formation of the amide (peptide) bond is the fundamental reaction in peptide synthesis.[1][2] The challenge lies in achieving this union efficiently and with minimal side reactions, particularly the preservation of stereochemical integrity (i.e., minimizing racemization).

This technical guide provides an in-depth exploration of a classic and reliable method for peptide bond formation: the coupling of an N-protected amino acid, exemplified by N-α-benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt (Z-Asp-OMe DCHA), with a nucleophilic amine component using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive. This combination has been a cornerstone of both solution-phase and solid-phase peptide synthesis for decades, offering a robust strategy for constructing well-defined peptide frameworks.[3][4]

The Chemistry at Play: Understanding the DCC/HOBt Coupling Mechanism

The elegance of the DCC/HOBt mediated coupling lies in a two-step activation process that converts a relatively unreactive carboxylic acid into a highly reactive intermediate, primed for nucleophilic attack by an amine.

The Role of Dicyclohexylcarbodiimide (DCC)

DCC is a powerful dehydrating agent that facilitates the formation of the peptide bond by activating the carboxyl group of the N-protected amino acid.[4][5][6] The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the attack of the carboxylate anion on the central carbon atom of the carbodiimide moiety. This forms a highly reactive O-acylisourea intermediate.

However, the O-acylisourea intermediate is susceptible to two undesirable pathways:

  • Racemization: The activated carbonyl group can be attacked by the adjacent carbonyl oxygen of the protecting group, leading to the formation of an oxazolone. The α-proton of the oxazolone is acidic and can be abstracted, leading to a loss of stereochemical information.

  • N-acylurea formation: An intramolecular rearrangement of the O-acylisourea can occur, resulting in the formation of a stable and unreactive N-acylurea byproduct.[3]

The Crucial Intervention of 1-Hydroxybenzotriazole (HOBt)

To mitigate these side reactions, HOBt is introduced as an additive.[3][7] HOBt is a nucleophile that rapidly intercepts the O-acylisourea intermediate to form an active ester, the HOBt ester. This ester is more stable than the O-acylisourea, yet sufficiently reactive to readily acylate the amine component. The formation of the HOBt ester effectively suppresses racemization and minimizes the formation of N-acylurea.[8][9]

The overall mechanism can be visualized as follows:

DCC_HOBt_Mechanism cluster_coupling Peptide Bond Formation Z_Asp_OMe Z-Asp-OMe (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate Z_Asp_OMe->O_acylisourea + DCC DCC DCC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt DCU Dicyclohexylurea (DCU) O_acylisourea->DCU Byproduct HOBt HOBt Peptide Dipeptide Product HOBt_ester->Peptide + Amine Amine Amine Component (e.g., Amino Acid Ester) HOBt_regen HOBt (regenerated) Experimental_Workflow Start Start: this compound Free_Acid Step 1: Liberate Free Acid (Acidic Wash) Start->Free_Acid Z_Asp_OMe Z-Asp-OMe (Free Acid) Free_Acid->Z_Asp_OMe Coupling Step 2: Coupling Reaction (DCC, HOBt, Amine, 0°C -> RT) Z_Asp_OMe->Coupling Reaction_Mixture Crude Reaction Mixture (Peptide, DCU, HOBt, etc.) Coupling->Reaction_Mixture Filtration Step 3: DCU Removal (Filtration) Reaction_Mixture->Filtration Filtrate Filtrate (Crude Peptide) Filtration->Filtrate Workup Step 4: Aqueous Workup (Acid/Base Washes) Filtrate->Workup Purified_Organic Purified Organic Layer Workup->Purified_Organic Purification Step 5: Purification (Column Chromatography) Purified_Organic->Purification Final_Product Final Product: Dipeptide Purification->Final_Product

Sources

Introduction: Mastering Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the EDC-Mediated Coupling of Z-Asp-OMe DCHA for Peptide Synthesis

The formation of an amide bond is a cornerstone of synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Among the arsenal of available methods, carbodiimide-mediated coupling stands out for its efficiency and versatility. This application note provides a detailed exploration of a specific, yet widely applicable, example: the coupling of N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp-OMe), supplied as its dicyclohexylammonium (DCHA) salt, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

EDC is a "zero-length" coupling agent, meaning no part of the reagent is incorporated into the final product.[1] Its primary advantage lies in the water-solubility of both the reagent itself and its urea byproduct, which greatly simplifies purification through simple aqueous extraction.[2][3]

This guide is designed for researchers and scientists, offering not just a set of protocols, but also the underlying chemical principles and practical insights necessary for successful and reproducible outcomes. We will dissect the entire process, from liberating the free carboxylic acid from its stabilizing DCHA salt to the intricacies of the EDC activation mechanism and final product purification.

Part 1: The Foundational Chemistry

The Role of the Dicyclohexylammonium (DCHA) Salt

N-protected amino acids are often supplied as dicyclohexylammonium (DCHA) or cyclohexylammonium (CHA) salts.[4] This is a strategic choice by manufacturers to enhance the stability and crystallinity of the amino acid derivative, which might otherwise be an oil or an amorphous solid.[5] However, for the coupling reaction to proceed, the carboxylic acid must be in its free, protonated form. Therefore, the first critical step is the quantitative liberation of the free acid from its DCHA salt.[4][5]

This is a simple acid-base extraction. The DCHA salt is dissolved in an organic solvent and washed with a mild aqueous acid. The acid protonates the carboxylate anion, while the dicyclohexylamine is protonated to form a water-soluble dicyclohexylammonium salt, which partitions into the aqueous phase.

The Mechanism of EDC-Mediated Coupling

The core of the process is the activation of the carboxylic acid by EDC. This proceeds through a highly reactive O-acylisourea intermediate.[1][6] The subsequent steps can follow two primary pathways, often dictated by the inclusion of activating additives.

  • Pathway A: Direct Coupling: The amine nucleophile directly attacks the O-acylisourea intermediate. This forms the desired amide bond and releases the water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct.[1][6]

  • Pathway B: Coupling via an Active Ester (Recommended): The O-acylisourea intermediate is unstable and can undergo side reactions, such as hydrolysis or rearrangement to an unreactive N-acylurea.[7][8] To mitigate this and suppress potential racemization, additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently used.[2][9] These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, HOBt- or NHS-ester. The amine then couples with this active ester, leading to higher yields and purity.[8][10]

Below is a diagram illustrating these mechanistic pathways.

EDC_Mechanism cluster_start Reactants cluster_path_A Pathway A (Direct) cluster_path_B Pathway B (Additive) RCOOH Z-Asp(OMe)-OH (Carboxylic Acid) OAI O-Acylisourea Intermediate (Highly Reactive) RCOOH->OAI Activation EDC EDC AmineA R'-NH2 (Amine) OAI->AmineA Attack by Amine HOBt HOBt / NHS (Additive) OAI->HOBt Forms Active Ester UreaB EDU Byproduct OAI->UreaB SideReaction N-Acylurea (Unreactive Side Product) OAI->SideReaction Rearrangement (Minimized by Additive) ProductA Amide Product AmineA->ProductA UreaA EDU Byproduct (Water Soluble) AmineA->UreaA ActiveEster HOBt/NHS Ester (Stable Intermediate) HOBt->ActiveEster AmineB R'-NH2 (Amine) ActiveEster->AmineB Attack by Amine ProductB Amide Product AmineB->ProductB

Caption: EDC Coupling Mechanism Pathways.

Part 2: Experimental Protocols & Workflow

This section provides step-by-step methodologies. For demonstration, we will describe the coupling of Z-Asp(OMe)-OH with L-Phenylalanine methyl ester (PheOMe) to form Z-Asp-Phe-OMe, a precursor to the sweetener Aspartame.[11][12][13]

Workflow Overview

The entire process can be visualized as a three-stage workflow: Free Acid Liberation, Amide Coupling, and finally, Workup and Purification.

Workflow Start Start: this compound Salt Step1 Step 1: Free Acid Liberation (Acidic Aqueous Extraction) Start->Step1 Intermediate Z-Asp-OMe Free Acid (In Organic Solvent) Step1->Intermediate Step2 Step 2: EDC Coupling (Add Amine, EDC, HOBt at 0°C) Intermediate->Step2 Reaction Crude Reaction Mixture Step2->Reaction Step3 Step 3: Aqueous Workup (Sequential Washes: Acid, Base, Brine) Reaction->Step3 Crude Crude Product Step3->Crude Step4 Step 4: Purification (e.g., Column Chromatography) Crude->Step4 End Final Product Step4->End

Caption: Overall Experimental Workflow.
Protocol 1: Liberation of Free Z-Asp(OMe)-OH from DCHA Salt

Causality: This protocol is designed to quantitatively convert the stable, solid DCHA salt into the reaction-ready free carboxylic acid by exploiting differential solubility of the acid and the amine salt.

Reagent/MaterialPurposeTypical Amount
This compound SaltStarting Material1.0 eq
Ethyl Acetate (EtOAc)Organic Solvent10-15 mL per g of salt
10% Potassium Bisulfate (KHSO₄) or 10% Citric AcidAcidifying Agent3 x 5 mL per g of salt
Deionized WaterWashing2 x 5 mL per g of salt
Brine (Saturated NaCl)Final Wash1 x 5 mL per g of salt
Anhydrous MgSO₄ or Na₂SO₄Drying AgentTo effect

Procedure:

  • Suspend the this compound salt in ethyl acetate in a separatory funnel.

  • Add the first portion of the cold (0-5 °C) aqueous KHSO₄ or citric acid solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Drain and discard the lower aqueous layer.

  • Repeat the acidic wash two more times to ensure complete removal of dicyclohexylamine.[4]

  • Wash the organic layer with deionized water, followed by a final wash with brine to break any emulsions and remove bulk water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free Z-Asp(OMe)-OH, which is often a clear, viscous oil or a white solid. This material is used directly in the next step.

Protocol 2: EDC-Mediated Coupling

Causality: The reaction is initiated at 0 °C to control the initial exothermic activation and minimize side reactions. The use of HOBt ensures the formation of a stable active ester, promoting a clean and efficient conversion to the final amide product upon warming.

Reagent/MaterialPurposeTypical Molar Ratio
Z-Asp(OMe)-OH (from Protocol 1)Carboxylic Acid Component1.0 eq
L-Phenylalanine methyl ester HClAmine Component1.0 - 1.1 eq
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base1.1 eq (if using amine salt)
1-Hydroxybenzotriazole (HOBt)Additive/Activating Agent1.1 eq
EDC HydrochlorideCoupling Agent1.2 eq
Dichloromethane (DCM) or DMFAprotic Solvent10-20 mL per g of acid

Procedure:

  • Dissolve the Z-Asp(OMe)-OH (1.0 eq) and L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • If using the hydrochloride salt of the amine, add DIPEA (1.1 eq) to liberate the free amine in situ. Stir for 5-10 minutes.

  • Add HOBt (1.1 eq) to the solution.

  • Cool the flask in an ice-water bath to 0 °C.

  • Once cooled, add EDC.HCl (1.2 eq) portion-wise over 5-10 minutes. A cloudy suspension may form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 3: Aqueous Workup and Purification

Causality: This sequential washing procedure is a self-validating system to systematically remove all major impurities. The acid wash removes basic compounds (excess amine, DIPEA, and the dimethylaminopropyl portion of the EDU byproduct). The base wash removes acidic compounds (excess carboxylic acid and HOBt). The water-soluble EDU byproduct is removed across all aqueous washes.

Procedure:

  • Upon reaction completion (as determined by TLC), dilute the reaction mixture with an equal volume of DCM.

  • Transfer the mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer sequentially with cold 1M HCl (2x), or 10% citric acid if the product is acid-sensitive.[3]

  • Base Wash: Wash with saturated sodium bicarbonate (NaHCO₃) solution (2x) until gas evolution ceases.

  • Final Wash: Wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Z-Asp-Phe-OMe can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure, white solid.

Part 3: Key Considerations for Success

  • Reagent Quality: EDC is moisture-sensitive and should be stored desiccated at -20°C.[14] Use high-purity, anhydrous solvents for the coupling step to prevent hydrolysis of the O-acylisourea intermediate.

  • Stoichiometry: Using a slight excess (1.1-1.2 eq) of the coupling agent (EDC) and the additive (HOBt) is common practice to drive the reaction to completion.[4]

  • Solvent Choice: Dichloromethane (DCM) is an excellent solvent for many EDC couplings. For less soluble substrates, Dimethylformamide (DMF) can be used, but its high boiling point can complicate removal.[15][16] If using DMF, it can often be removed by washing with multiple portions of 5% LiCl solution or water, provided the product has low water solubility.

  • Racemization: Aspartic acid derivatives can be prone to racemization. The use of HOBt and maintaining low reaction temperatures are crucial to minimize this side reaction.[2]

  • Side Reactions: Besides N-acylurea formation, unprotected side chains of asparagine or glutamine can form nitriles under carbodiimide conditions.[2] In this case, the side-chain of aspartic acid is protected as a methyl ester, preventing this issue.

By understanding the chemical principles and adhering to these detailed protocols, researchers can confidently and successfully perform EDC-mediated couplings, a vital technique in the synthesis of peptides and complex organic molecules.

References

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • HOAt.DCHA as co-coupling agent in the synthesis of peptides employing Fmoc-amino acid chlorides as coupling agents: Application to the synthesis of ß-casomorphin. ResearchGate. [Link]

  • What are the best conditions for EDC coupling of 2 small molecules? ResearchGate. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [Link]

  • Preparation of amides using DCC. Khan Academy. [Link]

  • Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol. National Library of Medicine. [Link]

  • Development of purification processes for fully human bispecific antibodies based upon modification of protein A binding avidity. National Library of Medicine. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Enzymic Synthesis Design and Enzymic Synthesis of Aspartame. ResearchGate. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Carbodiimides and Additives. Aapptec Peptides. [Link]

  • A convenient synthesis of aspartame. Journal of Chemical Education. [Link]

  • Antibody Purification Services. Bio-Synthesis Inc. [Link]

  • Synthesis of Aspartame Precursor Using Protease Suspended in Microaqueous Molten Amino Acids Mixture. Taylor & Francis Online. [Link]

  • A Polishing Strategy for Removing Impurities in Bispecific Antibody Purification. YouTube. [Link]

  • Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. ACS Publications. [Link]

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Deprotection of Z-Asp(OMe)-OH·DCHA: A Senior Application Scientist's Guide to Methods and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Z-Group and its Removal

In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection strategy.[1][2] Its utility is rooted in its robust stability across a wide range of chemical conditions, yet it can be cleaved under specific, predictable circumstances, making it an ideal gatekeeper for the α-amino group of amino acids.[1]

This guide focuses on a common yet critical substrate: N-α-benzyloxycarbonyl-L-aspartic acid α-methyl ester complexed with dicyclohexylamine (Z-Asp(OMe)-OH·DCHA). The dicyclohexylammonium (DCHA) salt form is frequently employed to improve the crystallinity and handling of the protected amino acid, which might otherwise be an oil.[3] However, before this building block can be used in subsequent synthetic steps, two distinct transformations must occur: liberation of the free carboxylic acid from its DCHA salt and the subsequent deprotection of the Z-group to reveal the free amine.

This document provides a detailed exploration of the requisite protocols, the underlying chemical principles, and field-tested insights for successfully yielding H-Asp(OMe)-OH from its protected precursor. We will address the most reliable and widely practiced deprotection methodologies—catalytic transfer hydrogenation and acidolysis—providing step-by-step instructions and explaining the causality behind each procedural choice.

Part 1: Liberation of the Free Acid from the DCHA Salt

The initial and mandatory step before Z-group deprotection is the removal of dicyclohexylamine. This is an acid-base extraction procedure designed to protonate the amino acid's carboxylate anion and the DCHA, partitioning them into organic and aqueous phases, respectively. A direct "one-pot" deprotection from the DCHA salt is not recommended as the basic DCHA can interfere with subsequent reactions, particularly hydrogenation catalysis.

Protocol 1: Conversion of Z-Asp(OMe)-OH·DCHA to Z-Asp(OMe)-OH

This protocol is adapted from standard procedures for liberating N-protected amino acids from their DCHA salts.[3]

Materials:

  • Z-Asp(OMe)-OH·DCHA

  • Ethyl acetate (EtOAc)

  • 10% w/v aqueous phosphoric acid (H₃PO₄) or 1 M potassium bisulfate (KHSO₄)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Suspension: Suspend the Z-Asp(OMe)-OH·DCHA salt (1.0 eq) in ethyl acetate (5-10 volumes relative to the starting material weight, e.g., 5-10 mL per gram).

  • Acidification: Transfer the suspension to a separatory funnel. Add 10% aqueous phosphoric acid (~5 volumes) and shake vigorously. The solid DCHA salt should dissolve as two clear phases form. Check the pH of the lower aqueous phase with a pH strip; it should be between 2 and 3 to ensure complete protonation.[3]

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous phase, which now contains the dicyclohexylammonium phosphate salt.

  • Washing: Wash the organic layer sequentially with:

    • 10% aqueous phosphoric acid (1 x 2 volumes)

    • Deionized water (2-3 x 2 volumes). The pH of the final aqueous wash should be ≥4.

    • Brine (1 x 2 volumes) to facilitate phase separation and remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting product, Z-Asp(OMe)-OH, is typically a clear oil or a solid and can be used directly in the next step.

Part 2: Deprotection of the Z-Group

With the free acid, Z-Asp(OMe)-OH, in hand, the N-terminal Z-group can be removed. The choice of method is critical and depends on the presence of other functional groups in the molecule and the desired scale of the reaction.[4]

Method A: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is the preferred method in many laboratory settings due to its mild, neutral conditions and the avoidance of high-pressure hydrogen gas.[5] It utilizes a hydrogen donor, most commonly ammonium formate, which decomposes in situ on the catalyst surface to provide hydrogen.[6][7]

Mechanism Insight: The reaction proceeds via hydrogenolysis. The benzyl C-O bond of the carbamate is reductively cleaved on the palladium surface. This generates toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[8]

G cluster_0 Catalyst Surface (Pd/C) cluster_1 Reaction Pathway H2_Source HCOONH₄ → H₂ + NH₃ + CO₂ Pd_Surface H₂ → 2H• (adsorbed on Pd) H2_Source->Pd_Surface Decomposition Cleavage Reductive Cleavage of Benzyl C-O Bond Pd_Surface->Cleavage Z_Asp Z-Asp(OMe)-OH Adsorption Adsorption onto Pd Surface Z_Asp->Adsorption Adsorption->Cleavage 2H• Intermediate Carbamic Acid Intermediate + Toluene Cleavage->Intermediate Deprotected H-Asp(OMe)-OH + CO₂ Intermediate->Deprotected Spontaneous Decarboxylation

Caption: Mechanism of Z-group deprotection by Catalytic Transfer Hydrogenation.

Protocol 2: Z-Deprotection via Catalytic Transfer Hydrogenation

Materials:

  • Z-Asp(OMe)-OH (1.0 eq)

  • Palladium on carbon (10% w/w Pd/C, ~10% by weight of the substrate)

  • Ammonium formate (HCOONH₄, ~4-5 eq)

  • Methanol (MeOH), anhydrous

  • Celite® (diatomaceous earth)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask containing Z-Asp(OMe)-OH (1.0 eq), add methanol to dissolve the substrate completely (~15-20 mL per gram).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 g per 1 g of substrate) to the solution.

  • Hydrogen Donor: Add ammonium formate (4-5 eq) in a single portion.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. Reaction is typically complete within 1-3 hours.

  • Filtration (Work-up): Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol (2-3 times) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent in vacuo. The resulting residue is the crude H-Asp(OMe)-OH. Depending on the desired purity, it can be used as is or subjected to further purification.

Method B: Acid-Mediated Cleavage (Acidolysis)

Acidolysis is a robust alternative, particularly when the substrate contains functional groups susceptible to reduction (e.g., alkynes, nitro groups).[9] The classic reagent is HBr in acetic acid, which cleaves the Z-group effectively but can be harsh. The mechanism involves protonation of the carbamate oxygen followed by cleavage of the benzyl-oxygen bond via an Sₙ1-type pathway, forming a stable benzyl cation.[10]

Mechanism Insight: The acid protonates the ether-like oxygen of the carbamate. This makes the benzyloxy group a better leaving group. The bond cleaves, forming a stable benzyl cation and the carbamic acid, which then decarboxylates. The benzyl cation is subsequently trapped by a nucleophile in the medium (e.g., bromide).

G Z_Asp Z-Asp(OMe)-OH Protonation Protonation of Carbonyl Oxygen by H⁺ Z_Asp->Protonation HBr Cleavage Sₙ1-type Cleavage of Benzyl-Oxygen Bond Protonation->Cleavage Carbocation Benzyl Cation + Carbamic Acid Cleavage->Carbocation Decarboxylation H-Asp(OMe)-OH + CO₂ Carbocation->Decarboxylation Decarboxylation Trap Benzyl Bromide Carbocation->Trap Br⁻

Caption: Mechanism of acid-catalyzed Z-group deprotection.

Protocol 3: Z-Deprotection via HBr in Acetic Acid

Materials:

  • Z-Asp(OMe)-OH (1.0 eq)

  • 33% HBr in acetic acid (AcOH)

  • Anhydrous diethyl ether

  • Centrifuge tubes and centrifuge (optional)

Procedure:

  • Dissolution: Dissolve Z-Asp(OMe)-OH in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (a slight excess).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Precipitation (Work-up): Upon completion, transfer the reaction mixture to a larger flask or beaker and add a large volume of cold, anhydrous diethyl ether with vigorous stirring. The product, H-Asp(OMe)-OH hydrobromide salt, should precipitate as a solid.

  • Isolation: Collect the solid by filtration or centrifugation. Wash the precipitate thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the solid product under high vacuum. The product is the hydrobromide salt of the desired amino acid ester.

Comparative Overview and Key Considerations

Parameter Catalytic Transfer Hydrogenation Acidolysis (HBr/AcOH)
Conditions Neutral, refluxing MeOHStrongly acidic, room temperature
Key Reagents Pd/C, Ammonium Formate33% HBr in Acetic Acid
Advantages Very mild, high yields, clean byproducts, avoids H₂ gasFast, effective for reduction-sensitive substrates
Limitations Incompatible with reducible groups (alkenes, alkynes, etc.)Harsh conditions, potential for acid-labile group cleavage
Product Form Free amino acid ester (zwitterion)Hydrobromide salt of the amino acid ester
Work-up Simple filtration of catalystPrecipitation and washing
Safety Flammable solvent and catalystCorrosive and toxic reagents
Typical Yield >90%>85%

Expert Insights & Troubleshooting:

  • Aspartimide Formation: While a more significant issue in base-mediated Fmoc synthesis, aspartimide formation can still occur, particularly with prolonged exposure to harsh acidic or basic conditions.[11][12] For sensitive sequences, using the milder CTH method is advisable.

  • Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst. If your substrate contains sulfur, acidolysis may be the only viable option.

  • Work-up for CTH: Ensure the Celite pad is well-packed to prevent fine palladium particles from passing through into your final product.

  • Purity of Final Product: The crude product obtained from either method is often of sufficient purity for subsequent coupling reactions. If higher purity is required, recrystallization from a suitable solvent system (e.g., methanol/ether for the HBr salt) or silica gel chromatography can be employed.[13]

Conclusion

The deprotection of Z-Asp(OMe)-OH·DCHA is a foundational two-stage process in synthetic chemistry. It requires an initial, clean liberation of the free acid from its DCHA salt, followed by the strategic cleavage of the Z-group. Catalytic transfer hydrogenation stands out as the method of choice for its mildness, efficiency, and operational safety, yielding the free amino acid ester directly. Acidolysis provides a potent and rapid alternative, essential for substrates incompatible with hydrogenation, and yields the corresponding hydrobromide salt.

By understanding the mechanisms behind these protocols and carefully selecting the method that aligns with the overall synthetic strategy, researchers can reliably and efficiently unmask the amino functionality of aspartic acid derivatives, paving the way for the construction of complex peptides and novel therapeutics.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Cole, D. C. (2003). The concept of orthogonality in synthesis. Organic Process Research & Development, 7(4), 499–502.
  • Gowda, D. C. (2001). Catalytic hydrogen transfer reductions using ammonium formate. A review. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40B(8), 703-713.
  • Gross, E., & Meienhofer, J. (Eds.). (1979). The Peptides: Analysis, Synthesis, Biology, Vol.
  • Pashkuleva, I., & Rodrigues, J. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(1), 179-190.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Online]. Available at: [Link]

  • Pennington, M.W., & Dunn, B.M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Online]. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Online]. Available at: [Link]

  • Archana, A., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(2), 1446-1452.
  • Stare, M., et al. (2019).
  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Online]. Available at: [Link]

  • Rhodium Archive. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. [Online]. Available at: [Link]

  • UTRGV ScholarWorks. (n.d.). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. [Online]. Available at: [Link]

Sources

Application Note: Efficient Deprotection of Z-Asp-OMe DCHA via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Z-Group Removal in Peptide Synthesis

In the landscape of peptide synthesis and drug development, the benzyloxycarbonyl (Z or Cbz) group remains a cornerstone for amine protection. Its stability under a range of conditions, coupled with its susceptibility to cleavage under specific catalytic protocols, has cemented its utility.[1] However, the removal of the Z-group, particularly from amino acid derivatives supplied as dicyclohexylammonium (DCHA) salts, necessitates a carefully orchestrated two-stage process. This application note provides a comprehensive, field-proven guide to the efficient deprotection of N-α-benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt (Z-Asp-OMe DCHA) utilizing catalytic transfer hydrogenation (CTH). We will delve into the causality behind each experimental step, from the initial liberation of the free acid from its DCHA salt to the final hydrogenolytic cleavage of the Z-group.

Catalytic transfer hydrogenation offers a safe and highly efficient alternative to traditional hydrogenation methods that rely on pressurized hydrogen gas.[2][3] By employing a hydrogen donor in conjunction with a palladium on carbon (Pd/C) catalyst, the reaction can be carried out under milder conditions, often at atmospheric pressure.[4][5] This protocol is designed to be a self-validating system, ensuring high yields and purity of the desired deprotected product, H-Asp-OMe.

Theoretical Framework: The Two-Act Play of Deprotection

The deprotection of this compound is a process that can be conceptualized in two distinct, yet interconnected, acts:

  • Liberation of the Free Acid: Z-Asp-OMe is often supplied as a DCHA salt to improve its crystallinity and handling.[6] However, the presence of the basic dicyclohexylamine can interfere with the subsequent catalytic hydrogenation. Therefore, the initial step involves the quantitative conversion of the DCHA salt to the free Z-Asp-OMe. This is typically achieved by an acid wash, which protonates the dicyclohexylamine, rendering it water-soluble as the corresponding ammonium salt, while the free Z-protected amino acid remains in the organic phase.

  • Catalytic Transfer Hydrogenation: With the free Z-Asp-OMe in hand, the core deprotection reaction can proceed. This process involves the palladium-catalyzed transfer of hydrogen from a donor molecule (in this protocol, ammonium formate) to the benzylic C-O bond of the Z-group. The catalyst, typically 10% palladium on activated carbon, provides a high surface area for the reaction to occur. The Z-group is cleaved, yielding toluene and carbon dioxide as byproducts, and the desired free amine of the aspartic acid methyl ester.

Experimental Protocols

Part 1: Liberation of Free Z-Asp-OMe from its DCHA Salt

This protocol outlines the necessary pre-treatment of the this compound salt to yield the free acid, a prerequisite for efficient deprotection.

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • 10% w/v aqueous phosphoric acid solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Suspension: In a suitable flask, suspend one part of this compound in 5-10 volume parts of ethyl acetate.[6]

  • Acidification: While stirring vigorously, add 10% aqueous phosphoric acid dropwise until the solid DCHA salt completely dissolves and two clear liquid phases are observed. The pH of the lower aqueous phase should be between 2 and 3.[6]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the lower aqueous phase.

  • Washing: Wash the organic phase once with two volume parts of 10% phosphoric acid, followed by three washes with two volume parts of deionized water. The pH of the final aqueous wash should be ≥4.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. The resulting product is the free Z-Asp-OMe, which can be used directly in the next step.

Part 2: Catalytic Transfer Hydrogenation for Z-Group Deprotection

This protocol details the hydrogenolytic cleavage of the Z-group from the liberated Z-Asp-OMe.

Materials:

  • Z-Asp-OMe (from Part 1)

  • Methanol (MeOH)

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Celite®

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolution: Dissolve the Z-Asp-OMe (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst and Donor Addition: To the stirred solution, carefully add ammonium formate (4-5 equivalents) followed by 10% Pd/C catalyst (typically 5-10 mol% of the substrate).[4]

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Filtration: Upon completion, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue will contain the desired product, H-Asp-OMe, along with ammonium formate and its byproducts. The crude product can be purified by appropriate methods such as recrystallization or column chromatography.

Data Presentation and Visualization

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterValue/RangeRationale
Substrate This compoundStarting material
Pre-treatment Acid 10% Phosphoric AcidEffectively liberates the free acid without forming insoluble salts.[6]
CTH Catalyst 10% Pd/CHigh surface area and catalytic activity for hydrogenolysis.
Hydrogen Donor Ammonium FormateSafe and efficient source of hydrogen for transfer hydrogenation.
Solvent MethanolGood solubility for the substrate and ammonium formate.
Reaction Temperature RefluxProvides sufficient energy to drive the reaction to completion in a reasonable timeframe.
Reaction Time 1-3 hoursTypical duration for complete deprotection under these conditions.
Expected Yield >90%High efficiency is expected with careful execution of the protocol.
Experimental Workflow Diagram

Deprotection_Workflow cluster_pretreatment Part 1: DCHA Salt Cleavage cluster_cth Part 2: Catalytic Transfer Hydrogenation start This compound suspend Suspend in EtOAc start->suspend acidify Add 10% H₃PO₄ (pH 2-3) suspend->acidify extract Aqueous Extraction acidify->extract dry Dry (Na₂SO₄) & Concentrate extract->dry free_acid Free Z-Asp-OMe dry->free_acid dissolve Dissolve in MeOH free_acid->dissolve To Deprotection add_reagents Add HCOONH₄ & 10% Pd/C dissolve->add_reagents reflux Reflux (1-3 h) add_reagents->reflux filter Filter through Celite® reflux->filter concentrate Concentrate filter->concentrate product H-Asp-OMe (Crude) concentrate->product

Caption: Workflow for the deprotection of this compound.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by in-process controls. During the liberation of the free acid, the pH of the aqueous washes provides a clear indicator of the removal of dicyclohexylamine. Thin-layer chromatography is an indispensable tool for monitoring the progress of both the DCHA salt cleavage and the subsequent deprotection reaction. A successful reaction will show the complete consumption of the starting material and the appearance of the more polar deprotected product spot.

Conclusion: A Robust Protocol for Amine Deprotection

This application note provides a detailed and scientifically grounded protocol for the deprotection of this compound using catalytic transfer hydrogenation. By separating the process into two distinct stages—liberation of the free acid and catalytic cleavage of the Z-group—researchers can ensure a high-yielding and clean reaction. The use of ammonium formate as a hydrogen donor offers a safe and practical alternative to high-pressure hydrogenation, making this method amenable to a wide range of laboratory settings. Adherence to the outlined steps and monitoring techniques will enable drug development professionals and scientists to reliably obtain the desired deprotected amino acid derivative, a critical step in the synthesis of complex peptides and pharmaceuticals.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Lee, S. Y., et al. (2012). Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application. International Journal of Pharmaceutics, 434(1-2), 338-345. [Link]

  • Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Palladium-Catalyzed Transfer Hydrogenation of Chalcones to Dihydrochalcones Using Ammonium Formate. Synthesis, 2003(13), 2023-2026. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Gowda, D. C. (2002). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry-Section B, 41(5), 1064-1067. [Link]

  • Reddit. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros. [Link]

  • Riela, S., et al. (2021). Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Synthesis of Guanidine Derivatives and Reductive Rearrangement to Quinazolin-4-Ones with Potential Anti-Diabetic Activity. Molecules, 26(22), 6932. [Link]

  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • SciSpace. (n.d.). Nonnatural Amino Acid Synthesis by Using Carbon–Hydrogen Bond Functionalization Methodology. [Link]

  • Erowid. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. [Link]

  • Taleb, B., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541. [Link]

  • MDPI. (2025, December 24). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). Dicyclohexylamine. [Link]

  • SciSpace. (n.d.). Catalytic Transfer Hydrogenation. [Link]

  • Taleb, B., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Dicyclohexylamine. [Link]

  • PubChem. (n.d.). Aspartame. [Link]

  • Organic Chemistry Portal. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. [Link]

  • Organic Chemistry Portal. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. [Link]

  • PubMed. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. [Link]

  • PubChem. (n.d.). Z-Asp-OMe. [Link]

  • PubMed. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. [Link]

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Application Notes and Protocols for the Purification of Peptides Synthesized with Z-Asp-OMe DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification in Peptide Synthesis

In the landscape of therapeutic and research peptides, absolute purity is not merely a quality benchmark but a fundamental requirement for safety, efficacy, and reproducibility. The synthesis of peptides, particularly through solution-phase methodologies, often employs N-α-protected amino acid derivatives to control the sequential assembly of the peptide chain. One such key building block is N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp-OMe), frequently supplied as its dicyclohexylamine (DCHA) salt (Z-Asp-OMe DCHA) to enhance its crystallinity and handling properties.[1] While the DCHA salt facilitates the purification of the amino acid monomer, its presence, along with other synthesis-related impurities, necessitates robust purification strategies for the final peptide product.

This comprehensive guide provides detailed application notes and protocols for the purification of peptides synthesized using this compound. We will delve into the rationale behind experimental choices, present step-by-step methodologies, and offer insights gleaned from extensive experience in the field to empower researchers, scientists, and drug development professionals in achieving high-purity peptides.

Understanding the Impurity Profile in Z-Asp-OMe Based Peptide Synthesis

A successful purification strategy begins with a thorough understanding of the potential impurities that can arise during the synthesis process. When using Z-Asp-OMe, several classes of impurities should be anticipated:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual Z-Asp-OMe or the coupling partner.

    • Coupling Reagent By-products: Ureas derived from carbodiimide coupling agents (e.g., DIC) or by-products from other activators.

    • Deletion Sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.[2][3]

    • Truncated Peptides: Sequences where chain elongation has prematurely terminated, which can be mitigated by capping unreacted amino groups.[4][5]

  • Side-Product Impurities:

    • Aspartimide Formation: A significant challenge in aspartic acid-containing peptides, leading to the formation of a cyclic imide.[6] This can subsequently lead to a mixture of α- and β-aspartyl peptides and their epimers, which are often difficult to separate from the target peptide.[6]

    • Racemization: Epimerization at the chiral center of the amino acid residue can occur, particularly during activation.[7]

  • Residual Reagents and Solvents:

    • Dicyclohexylamine (DCHA): Must be effectively removed from the final product.

    • Cleavage and Deprotection Reagents: For instance, acids like trifluoroacetic acid (TFA) used in the final deprotection step of solid-phase peptide synthesis (SPPS) or during the work-up of solution-phase synthesis.[4]

    • Solvents: Residual organic solvents used throughout the synthesis and purification process.[8]

Strategic Approaches to Peptide Purification

The choice of purification strategy is dictated by the scale of the synthesis, the physicochemical properties of the peptide, and the desired final purity. For peptides synthesized using Z-Asp-OMe, a multi-step approach is often necessary.

Initial Work-up: The First Line of Defense

Before chromatographic purification, a well-designed aqueous work-up can significantly reduce the impurity load. This typically involves:

  • Acidic Wash: To remove basic impurities like residual DCHA and unreacted amines. A dilute solution of a weak acid, such as citric acid or KHSO₄, is often employed.[9]

  • Basic Wash: To remove acidic impurities, including unreacted Z-Asp-OMe and acidic by-products. A dilute solution of sodium bicarbonate is commonly used.[10]

  • Brine Wash: To reduce the water content in the organic phase.[10]

This liquid-liquid extraction process is a critical first step in simplifying the subsequent, more resource-intensive purification techniques.

Crystallization and Recrystallization: The Power of the Solid State

For protected peptides of moderate length and suitable polarity, crystallization can be a highly effective and scalable purification method. The formation of a crystalline solid inherently excludes impurities from the crystal lattice.

Key Considerations for Crystallization:

  • Solvent System: A binary solvent system is often employed, consisting of a "good" solvent in which the peptide is soluble and a "poor" solvent (anti-solvent) to induce precipitation. Common systems include ethyl acetate/hexanes, dichloromethane/ether, and methanol/water.[10]

  • Seeding: Introducing a small crystal of the pure compound can initiate crystallization if spontaneous nucleation is slow.

  • Temperature: Cooling the solution can decrease the solubility of the peptide and promote crystal growth.

Flash Chromatography: The Workhorse of Peptide Purification

Flash column chromatography is a rapid and efficient technique for purifying moderate to large quantities of peptides (milligrams to grams).[11][12] It offers a significant advantage in terms of speed and loading capacity over high-performance liquid chromatography (HPLC).

Core Principles of Flash Chromatography for Peptides:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of protected peptides. The polar nature of silica allows for the separation of compounds based on their polarity.

  • Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate, methanol) in a non-polar solvent (e.g., hexanes, dichloromethane) is typically used to elute the peptide and separate it from impurities.[10] The choice of solvent system is critical and should be optimized using thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Requirements

When the highest purity is required, particularly for therapeutic applications, preparative reverse-phase HPLC (RP-HPLC) is the method of choice.[9][13] It offers superior resolution compared to flash chromatography, enabling the separation of closely related impurities.

Key Parameters in Preparative RP-HPLC:

  • Stationary Phase: C18-functionalized silica is the most widely used stationary phase for peptide purification, separating molecules based on their hydrophobicity.[14]

  • Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used. An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution.[3]

  • Detection: UV detection at 210-230 nm is standard for monitoring peptide elution.[15]

Experimental Protocols

Protocol 1: Liberation of Z-Asp-OMe from its DCHA Salt

Rationale: Before its use in peptide coupling, the free acid of Z-Asp-OMe must be liberated from its DCHA salt. This is achieved through an acid-base extraction.

Materials:

  • This compound salt

  • Ethyl acetate (EtOAc)

  • 1 M Potassium bisulfate (KHSO₄) solution or 10% aqueous citric acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the this compound salt in a mixture of ethyl acetate and 1 M KHSO₄ solution.

  • Stir the biphasic mixture vigorously until all the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of ethyl acetate.

  • Combine the organic layers and wash sequentially with 1 M KHSO₄, water, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Z-Asp-OMe as a solid or oil.

Protocol 2: Purification of a Protected Dipeptide by Flash Chromatography

Context: This protocol describes the purification of a hypothetical protected dipeptide, Z-Asp(OMe)-Xaa-OR, where Xaa is another amino acid residue and R is a protecting group.

Materials:

  • Crude protected dipeptide

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude dipeptide in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product spot and the impurity spots.

  • Column Packing: Prepare a flash chromatography column with silica gel, slurried in the initial, low-polarity mobile phase (e.g., 90:10 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude dipeptide in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent (ethyl acetate) based on the TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified protected dipeptide.

Protocol 3: High-Purity Purification by Preparative RP-HPLC

Objective: To achieve >98% purity of the final deprotected peptide.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Preparative C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude, deprotected peptide, lyophilized.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale): If possible, first optimize the separation on an analytical HPLC system to determine the optimal gradient.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for several column volumes.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 40 minutes).

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy, white powder.

Visualization of the Purification Workflow

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_workup Initial Work-up cluster_purification Chromatographic Purification cluster_final Final Product Crude_Peptide Crude Peptide Mixture (Target Peptide, Impurities, DCHA) Aqueous_Workup Aqueous Work-up (Acidic/Basic Washes) Crude_Peptide->Aqueous_Workup Removal of DCHA & Gross Impurities Flash_Chromatography Flash Chromatography (Intermediate Purity) Aqueous_Workup->Flash_Chromatography For moderate purity or large scale Prep_HPLC Preparative HPLC (High Purity) Aqueous_Workup->Prep_HPLC For high purity requirements Flash_Chromatography->Prep_HPLC Further polishing Pure_Peptide Pure Peptide (>98%) Flash_Chromatography->Pure_Peptide Prep_HPLC->Pure_Peptide

Sources

Z-Asp-OMe DCHA in the synthesis of aspartame precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Synthesis of an Aspartame Precursor Using N-α-Z-L-aspartic acid β-methyl ester DCHA Salt

Authored by: A Senior Application Scientist

Abstract

Aspartame (α-L-aspartyl-L-phenylalanine methyl ester) is a globally recognized high-intensity sweetener. Its synthesis presents a classic challenge in peptide chemistry: ensuring the regioselective formation of the α-peptide bond to avoid the isomeric, bitter-tasting β-aspartame.[1][2] This application note provides a detailed protocol and scientific rationale for the synthesis of a key protected aspartame precursor, Z-Asp(β-OMe)-Phe-OMe, utilizing the stable and easily handleable N-α-Z-L-aspartic acid β-methyl ester dicyclohexylamine (DCHA) salt (Z-Asp(β-OMe)-OH · DCHA). We will explore the causality behind the strategic choice of this starting material, the mechanism of peptide bond formation, and provide validated, step-by-step protocols for researchers in chemical synthesis and drug development.

Introduction: The Challenge of Aspartame Synthesis

The sweet taste of aspartame is exclusively attributed to the α-isomer, where the α-carboxyl group of L-aspartic acid is linked to the amino group of L-phenylalanine methyl ester.[3] Chemical synthesis routes must therefore overcome the inherent reactivity of the side-chain β-carboxyl group. Early methods involving the direct acylation of L-phenylalanine methyl ester with N-protected aspartic anhydride often resulted in a mixture of α and β isomers, necessitating complex purification steps.[2]

A more elegant and controlled approach involves a selective protection strategy. By masking the α-amino group and the β-carboxyl group of aspartic acid, the α-carboxyl group is left as the sole reactive site for peptide coupling. This guide focuses on such a strategy, employing Z-Asp(β-OMe)-OH as the core building block.

The Strategic Importance of Z-Asp(β-OMe)-OH · DCHA:

The choice of N-α-Z-L-aspartic acid β-methyl ester dicyclohexylamine salt is deliberate and offers several distinct advantages:

  • Regiocontrol: The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the β-methyl ester effectively blocks the side-chain carboxyl. This arrangement isolates the α-carboxyl group for specific activation and coupling, guaranteeing the formation of the desired α-peptide linkage.

  • Stability and Handling: The free acid, Z-Asp(β-OMe)-OH, is an oil or low-melting solid. By forming a salt with dicyclohexylamine (DCHA), it is converted into a stable, free-flowing crystalline solid. This form is significantly easier to handle, weigh, purify, and store long-term, enhancing the consistency and reproducibility of the synthetic process.

  • Purity: The crystallization process used to form the DCHA salt serves as an effective purification step, ensuring a high-purity starting material for the subsequent coupling reaction.

Overall Synthesis Workflow

The synthesis of the protected precursor Z-Asp(β-OMe)-Phe-OMe from the DCHA salt is a two-stage process involving the liberation of the free acid followed by a carbodiimide-mediated peptide coupling reaction.

G cluster_0 Stage 1: Free Acid Liberation cluster_1 Stage 2: Peptide Coupling A Z-Asp(β-OMe)-OH · DCHA Salt B Z-Asp(β-OMe)-OH (Free Acid) A->B Acidification (e.g., aq. Citric Acid) & Liquid-Liquid Extraction E Protected Precursor Z-Asp(β-OMe)-Phe-OMe B->E EDC, HOBt in Anhydrous DCM C H-Phe-OMe · HCl D H-Phe-OMe (Free Base) C->D Basification (DIPEA) D->E

Caption: Overall workflow for the synthesis of the aspartame precursor.

Mechanism of EDC/HOBt Mediated Peptide Coupling

The coupling of the liberated free acid with L-phenylalanine methyl ester is efficiently achieved using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of an additive, 1-Hydroxybenzotriazole (HOBt). This method is widely used due to its high efficiency and ability to suppress side reactions, particularly racemization.[4]

The key steps are:

  • Activation: The α-carboxyl group of Z-Asp(β-OMe)-OH attacks the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: This unstable intermediate is rapidly intercepted by HOBt to form a more stable HOBt-active ester. This step is critical as it prevents the rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct and minimizes racemization of the amino acid.[5]

  • Aminolysis: The free amino group of L-phenylalanine methyl ester acts as a nucleophile, attacking the carbonyl carbon of the HOBt-ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired peptide bond and release HOBt.

G cluster_mech EDC/HOBt Coupling Mechanism A Z-Asp(β-OMe)-OH R-COOH C O-Acylisourea Intermediate (Highly Reactive) A->C 1. Activation B EDC R'-N=C=N-R'' B->C E HOBt Active Ester (Racemization Suppression) C->E 2. Interception H EDC-Urea Byproduct C->H (Side Reaction) D HOBt D->E G Protected Dipeptide R-CO-NH-R''' E->G 3. Aminolysis F H-Phe-OMe R'''-NH₂ F->G I Released HOBt G->I

Sources

enzymatic synthesis of dipeptides using Z-Asp-OMe DCHA and thermolysin

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Enzymatic Synthesis of Dipeptides Using N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp-OMe) and Thermolysin

Audience: Researchers, scientists, and drug development professionals.

Harnessing Thermolysin for Regioselective Dipeptide Synthesis: A Practical Guide

Abstract

The enzymatic synthesis of peptides offers a compelling alternative to traditional chemical methods, providing exceptional stereoselectivity and milder reaction conditions, which circumvents the need for extensive side-chain protection and reduces hazardous waste.[1][2] This guide provides a comprehensive framework for the synthesis of dipeptides using the thermostable metalloproteinase thermolysin as a catalyst.[3] We focus on the condensation reaction between an N-terminally and α-carboxy-protected aspartic acid derivative, N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp-OMe), and a suitable amino acid ester as the nucleophile. The strategic use of Z-Asp-OMe allows the specific activation of the side-chain β-carboxyl group for peptide bond formation.[4] This document details the underlying scientific principles, provides a robust step-by-step experimental protocol, and offers guidance on reaction monitoring, product purification, and characterization, tailored for researchers in drug discovery and peptide chemistry.

Scientific Principles & Rationale

The success of chemoenzymatic peptide synthesis hinges on a deep understanding of the enzyme's catalytic mechanism and the rational design of the substrates.[2]

Thermolysin is a thermostable neutral endopeptidase originating from Bacillus thermoproteolyticus.[3] Its utility in synthesis stems from its ability to catalyze the reverse reaction of hydrolysis—peptide bond formation—under specific conditions.[3]

  • Catalytic Mechanism: The active site of thermolysin contains a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. This zinc ion acts as a Lewis acid, polarizing the carbonyl group of the acyl donor (the substrate providing the carboxyl group) and activating it for nucleophilic attack by the amino group of the second substrate (the amine component).[5][6] A critical residue, Glutamate-143, acts as a general base, abstracting a proton from the attacking amine to facilitate the formation of a tetrahedral intermediate, which then collapses to form the peptide bond.[5]

  • Substrate Specificity: Thermolysin exhibits a strong preference for hydrophobic amino acid residues (such as Leu, Ile, Phe, Val) at the P1' position (the N-terminal residue of the amine component).[7][8] The enzyme's active site features a hydrophobic S1' subsite that accommodates these residues, making it a key determinant of substrate specificity.[9] While the acyl donor (P1 position) can be more varied, hydrophobic residues are also favored.[7][8] This inherent specificity is a cornerstone of its utility, as it directs bond formation to specific sites.

The choice of substrate and its protecting groups is paramount to achieving the desired product.

  • Protecting Group Strategy:

    • Z-group (Benzyloxycarbonyl): This group protects the α-amino group of the aspartic acid, preventing self-polymerization and ensuring it acts solely as the acyl donor.[4] The Z-group is favored in enzymatic synthesis due to its stability under reaction conditions and its contribution to the hydrophobicity of the substrate, which can enhance binding to the enzyme.[10]

    • -OMe (Methyl Ester): The α-carboxyl group is protected as a methyl ester. This directs the enzymatic reaction to the unprotected side-chain β-carboxyl group, ensuring regioselective peptide bond formation.[4]

  • DCHA Salt Form (Z-Asp-OMe DCHA): Commercially, this substrate is often supplied as a dicyclohexylamine (DCHA) salt. The salt form enhances the crystallinity and shelf-stability of the amino acid derivative, making it easier to handle and weigh accurately. The free acid is typically liberated in situ or just prior to the reaction.

Proteases naturally catalyze the hydrolysis of peptide bonds in aqueous environments. To drive the equilibrium toward synthesis, the reaction conditions must be carefully controlled.[11] The principle of microscopic reversibility dictates that the same catalytic mechanism applies to both forward (hydrolysis) and reverse (synthesis) reactions. The key is to lower the water activity, which can be achieved by:

  • High Substrate Concentrations: Using high concentrations of the carboxyl and amine components shifts the equilibrium toward product formation according to Le Châtelier's principle.[8]

  • Product Precipitation: If the resulting dipeptide is insoluble in the reaction medium, its precipitation will continuously remove it from the equilibrium, driving the reaction to completion.[12] This is a highly effective strategy.

  • Use of Organic Co-solvents: Introducing water-miscible organic solvents can lower the water concentration, though care must be taken as high concentrations can denature the enzyme.

Detailed Experimental Protocol

This protocol describes the synthesis of a model dipeptide, Z-Asp(β-Phe-OMe)-OMe, by condensing Z-Asp-OMe with L-Phenylalanine methyl ester (H-Phe-OMe).

ReagentGradeSupplier ExampleNotes
This compoundSynthesis GradeMajor suppliersN-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester DCHA salt
L-Phenylalanine methyl ester hydrochlorideSynthesis GradeMajor suppliersH-Phe-OMe·HCl
Thermolysin (from B. thermoproteolyticus)Proteomics GradeMajor suppliersSpecific activity should be noted.
N,N-Diisopropylethylamine (DIPEA)AnhydrousMajor suppliersUsed as a non-nucleophilic base.
Calcium Acetate (Ca(OAc)₂)ACS Reagent GradeMajor suppliersFor enzyme stabilization.
TRIS Buffer (Tris(hydroxymethyl)aminomethane)Molecular BiologyMajor suppliersOr another suitable buffer like HEPES.
Ethyl Acetate (EtOAc)HPLC GradeMajor suppliersFor extraction.
Hydrochloric Acid (HCl)ACS Reagent GradeMajor suppliersFor pH adjustment and work-up.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Reagent GradeMajor suppliersFor work-up.
Brine (Saturated NaCl Solution)ACS Reagent GradeMajor suppliersFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeMajor suppliersFor drying organic phase.
  • Magnetic stirrer with heating capabilities

  • pH meter

  • Reaction vessel (e.g., 50 mL round-bottom flask)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis

  • Mass Spectrometer (MS) for product identification

  • Buffer Preparation (0.1 M TRIS, 10 mM Ca(OAc)₂, pH 7.5):

    • Dissolve 1.21 g of TRIS base and 0.158 g of Calcium Acetate in 90 mL of deionized water.

    • Adjust the pH to 7.5 by slowly adding 1 M HCl.

    • Bring the final volume to 100 mL with deionized water.

    • Rationale: Thermolysin activity is optimal around neutral pH, though this can vary with substrates.[10] Calcium ions are essential for the structural stability of thermolysin, particularly at elevated temperatures.[3]

  • Substrate Solution Preparation:

    • Amine Component (H-Phe-OMe): In a reaction flask, dissolve H-Phe-OMe·HCl (1.0 eq) in a minimal amount of the prepared buffer. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.

    • Carboxyl Component (Z-Asp-OMe): In a separate beaker, suspend this compound (1.0 eq) in ethyl acetate. Add 1 M HCl dropwise while stirring until the solid dissolves, indicating the formation of the free acid. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Dissolve the resulting oil/solid in a minimal amount of a suitable solvent (e.g., DMF or acetonitrile) that is miscible with the reaction buffer.

    • Rationale: The free forms of both the amine and carboxylic acid are required for the reaction. The DCHA and HCl salts must be neutralized to provide the reactive species.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis P1 Prepare Buffer (TRIS, Ca(OAc)₂) R1 Combine Substrates in Reaction Vessel P2 Prepare Amine Component (H-Phe-OMe) P2->R1 P3 Prepare Carboxyl Component (Z-Asp-OMe) P3->R1 R2 Add Thermolysin Solution R1->R2 R3 Incubate with Stirring (e.g., 37°C, 5-24h) R2->R3 R4 Monitor Reaction (HPLC/TLC) R3->R4 R4->R3 Continue incubation W1 Stop Reaction (e.g., pH shift / heat) R4->W1 Reaction complete W2 Extract Product (Ethyl Acetate) W1->W2 W3 Purify Product (Silica Chromatography) W2->W3 A1 Confirm Identity (MS) Assess Purity (HPLC) W3->A1

Figure 1: General experimental workflow for the thermolysin-catalyzed synthesis of dipeptides.

  • Reaction Setup: To the flask containing the neutralized H-Phe-OMe solution, add the prepared Z-Asp-OMe solution. Adjust the final concentration of each substrate to be between 0.05 M and 0.5 M.[8] Ensure the total volume of organic solvent does not exceed 10-20% (v/v) to maintain enzyme activity.

  • Enzyme Addition: Dissolve thermolysin in a small amount of cold buffer to a concentration of ~1 mg/mL. Add the enzyme solution to the reaction mixture. A typical enzyme loading is 1-10 µM.[8]

  • Incubation: Seal the flask and place it on a magnetic stirrer in a water bath or incubator set to a constant temperature (e.g., 37°C). Allow the reaction to proceed with gentle stirring for 5 to 24 hours.[8]

  • Monitoring: Periodically withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the enzyme activity immediately by adding an equal volume of 1 M HCl. Analyze the sample by reverse-phase HPLC (RP-HPLC) to monitor the disappearance of starting materials and the formation of the product.

  • Reaction Quenching: Once the reaction has reached the desired conversion, stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This will denature and precipitate the thermolysin.

  • Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme and filter the supernatant.

  • Extraction: Transfer the supernatant to a separatory funnel and extract the product three times with an equal volume of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude dipeptide.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.[13]

Characterization of the Dipeptide Product

Verifying the identity and purity of the final product is a critical self-validating step.

TechniquePurposeExpected Outcome for Z-Asp(β-Phe-OMe)-OMe
RP-HPLC Purity assessment and quantificationA single major peak with a retention time distinct from starting materials. Purity >95% is typically desired.[14]
Mass Spec (MS) Identity confirmation (Molecular Weight)Detection of the molecular ion corresponding to the calculated mass of the product (e.g., [M+H]⁺, [M+Na]⁺).[15]
NMR (¹H, ¹³C) Structural elucidationSpectra consistent with the proposed dipeptide structure, showing characteristic peaks for the Z-group, Asp, and Phe residues.[14]
Mechanistic Overview and Troubleshooting

Figure 2: Key stages of peptide bond formation catalyzed by thermolysin.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive enzyme. 2. Incorrect pH. 3. Substrates not in free form. 4. Insufficient Ca²⁺ ions.1. Use a fresh batch of enzyme; perform an activity assay. 2. Verify the buffer pH is optimal (typically 7-8).[10] 3. Ensure complete neutralization of substrate salts. 4. Ensure buffer contains at least 5-10 mM Ca²⁺.
Side Product Formation 1. Hydrolysis of product. 2. Non-specific reaction.1. If product is soluble, consider using a biphasic system or organic co-solvents to shift equilibrium. 2. Confirm substrate specificity; thermolysin is highly specific.
Slow Reaction Rate 1. Low enzyme concentration. 2. Low temperature. 3. Sub-optimal substrate concentration.1. Increase enzyme loading. 2. Increase temperature (thermolysin is stable up to 50-60°C). 3. Increase substrate concentrations to saturate the enzyme.[8]
Product Precipitation The dipeptide product is insoluble in the reaction medium.This is often a desired outcome as it drives the reaction to completion.[12] Ensure efficient stirring to prevent coating the enzyme. Isolate by filtration instead of extraction.
References
  • Kunugi, S., et al. (2001). Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. PubMed. [Link]

  • Fábrega-Flores, D., et al. (2021). Peptide synthesis: Chemical or enzymatic. ResearchGate. [Link]

  • Nikolova, P. V., & Chavali, M. (2019). Recent Advances in Chemoenzymatic Peptide Syntheses. PMC. [Link]

  • Wayne, S. I., & Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis. PMC. [Link]

  • Li, J., et al. (2020). Role of Thermolysin in Catalytic-Controlled Self-Assembly of Fmoc-Dipeptides. CCS Chemistry. [Link]

  • Oka, T., & Morihara, K. (1980). Peptide bond synthesis catalyzed by thermolysin. PubMed. [Link]

  • Wikipedia. (n.d.). Thermolysin. Wikipedia. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Aapptec Peptides. (n.d.). Z-Amino Acids. Aapptec. [Link]

  • Vankayala, B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. APPTA. [Link]

  • Veltman, O. R., et al. (1996). The effect of changing the hydrophobic S1′ subsite of thermolysin-like proteases on substrate specificity. ResearchGate. [Link]

  • G-C, G., et al. (2007). A theoretical study of the mechanism for peptide hydrolysis by thermolysin. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. ResolveMass. [Link]

  • GOATOTE. (2024). Comparison of Peptide Synthesis Methods and Techniques. GOATOTE. [Link]

  • Gupta, R., & Mathur, N. (1996). Purification and characterization of a new enzyme dipeptidase from human lens. PubMed. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Salvagnin, M., et al. (2009). Enzymatic synthesis of peptides on a solid support. ResearchGate. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • Agard, N. J., & Micalizio, G. C. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. PMC. [Link]

  • Muttenthaler, M., et al. (2021). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]

  • GenScript. (n.d.). Peptide Characterization & Analytics. GenScript. [Link]

  • Agard, N. J., & Micalizio, G. C. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. ACS Publications. [Link]

  • RCSB PDB. (2002). 1KEI: Thermolysin (substrate-free). RCSB PDB. [Link]

  • D'Arrigo, P., & Servi, S. (2010). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • Li, J., et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. PubMed. [Link]

  • Biomatik. (2022). What Is The Importance Of Peptide Synthesis? Biomatik. [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. PMC. [Link]

  • Mansfeld, J., et al. (2000). Site-specific and random immobilization of thermolysin-like proteases reflected in the thermal inactivation kinetics. PubMed. [Link]

  • Romero, E., & Gotor-Fernández, V. (2024). Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes. PMC. [Link]

  • UC Berkeley. (2011). Peptide Synthesis in the Laboratory. YouTube. [Link]

  • Kumar, A., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Miyamoto, H., et al. (2000). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. PMC. [Link]

  • Fernandez, D., et al. (2013). Proposed mechanism of thermolysin-catalyzed hydrolysis. ResearchGate. [Link]

  • Salvagnin, M., et al. (2009). Thermolysin catalysed amino acid transfer on a gold surface. ResearchGate. [Link]

  • Chem, W., et al. (2022). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. Chemical Science. [Link]

  • Matthews, B. W. (1988). Thermolysin Mechanistic pathway. ResearchGate. [Link]

Sources

large-scale peptide synthesis using Z-Asp-OMe DCHA

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Z-Asp(OMe)-OH·DCHA in Large-Scale Peptide Synthesis

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt (Z-Asp(OMe)-OH·DCHA) for large-scale peptide synthesis. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible methodology grounded in established chemical principles.

Foundational Principles: Why Z-Asp(OMe)-OH·DCHA is a Superior Building Block for Scale-Up

In the landscape of peptide manufacturing, the choice of starting materials is paramount to ensuring process efficiency, purity, and scalability.[1] While Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology for research-scale and the synthesis of long peptides, solution-phase synthesis remains highly relevant and often preferred for the large-scale production of shorter peptides and peptide fragments due to factors like cost-efficiency and the ability to purify intermediates.[2][3]

The subject of this guide, Z-Asp(OMe)-OH·DCHA, is an exemplary reagent for such applications. Let's dissect its components to understand its utility:

  • Z- (Benzyloxycarbonyl) Group: A well-established α-amino protecting group, it is stable under various coupling conditions and can be selectively removed via catalytic hydrogenation.[4] This stability prevents unwanted side reactions at the N-terminus.[5]

  • -OMe (α-Methyl Ester): This group protects the α-carboxyl function of aspartic acid.[2] Crucially, this leaves the β-carboxyl group as the sole free carboxylic acid, directing the subsequent coupling reaction to the side chain, a key step in the synthesis of molecules like the artificial sweetener Aspartame.[6][7]

  • DCHA (Dicyclohexylamine): This is the cornerstone of the reagent's suitability for large-scale work. DCHA is a strong organic base that forms a stable, crystalline salt with the Z-Asp(OMe)-OH molecule.[8] Many N-protected amino acids are oils or amorphous solids that are difficult to purify.[8] The formation of the DCHA salt facilitates purification through simple recrystallization, allowing for the removal of impurities and ensuring the starting material is of exceptionally high purity.[8] This is critical in large-scale synthesis where the accumulation of even minor impurities can drastically reduce the final product's yield and purity.

The use of this DCHA salt provides a tangible advantage: enhanced stability, simplified handling of a crystalline solid versus an oil, and, most importantly, a verifiable high-purity starting point for a multi-step synthesis.

Physicochemical Properties of Key Reagents
CompoundMolar Mass ( g/mol )AppearanceMelting Point (°C)Solubility
Z-Asp(OMe)-OH·DCHA 476.6White crystalline solid~155-158Soluble in methanol, sparingly soluble in ethyl acetate.
Dicyclohexylamine (DCHA) 181.32Colorless to pale yellow liquid[9][10]-0.1 to -5[9][10][11]Sparingly soluble in water, soluble in organic solvents[9][11]
Z-Asp(OMe)-OH 295.28Often an oil or low-melting solidN/ASoluble in ethyl acetate, DCM, DMF.
EDC·HCl 191.70White crystalline solid~118-120Soluble in water, DCM, DMF.
HOBt 135.12White to off-white crystalline solid~155-158 (anhydrous)Soluble in DMF, THF.

Core Application Workflow: Dipeptide Synthesis

The following protocols provide a self-validating system for the synthesis of a dipeptide, using the coupling of Z-Asp(OMe)-OH to a generic amino acid methyl ester (H-Phe-OMe is used as a classic example) as the central workflow.

G cluster_0 Part A: Liberation of Free Acid cluster_1 Part B: Peptide Coupling cluster_2 Part C & D: Work-up & Deprotection A0 Z-Asp(OMe)-OH·DCHA Salt A1 Suspend in EtOAc A0->A1 A2 Wash with 1N Citric Acid A1->A2 A3 Separate Layers A2->A3 A4 Aqueous Layer (DCHA·Citrate) A3->A4 Discard A5 Organic Layer A3->A5 A6 Dry (Na₂SO₄) & Evaporate A5->A6 A7 Pure Z-Asp(OMe)-OH (Free Acid) A6->A7 B0 Z-Asp(OMe)-OH A7->B0 B1 Dissolve in Anhydrous DCM + HOBt (1.1 eq) B0->B1 B2 Cool to 0°C B1->B2 B3 Add EDC·HCl (1.1 eq) Activate for 30 min B2->B3 B4 Add H-Phe-OMe·HCl + DIPEA B3->B4 B5 Stir Overnight at RT B4->B5 B6 Crude Z-Asp(OMe)-Phe-OMe B5->B6 C0 Crude Product B6->C0 C1 Aqueous Work-up (NaHCO₃, HCl, Brine) C0->C1 C2 Purify (Recrystallization) C1->C2 C3 Pure Z-Asp(OMe)-Phe-OMe C2->C3 C4 Catalytic Hydrogenation (H₂/Pd-C) C3->C4 C5 Saponification (NaOH) C4->C5 C6 Final Dipeptide (H-Asp-Phe-OH) C5->C6

Caption: Overall workflow for large-scale dipeptide synthesis.

Protocol 2.1: Liberation of Z-Asp(OMe)-OH from its DCHA Salt

Causality: The DCHA salt is unreactive in peptide coupling. The dicyclohexylamine cation must be removed to liberate the free β-carboxyl group, making it available for activation. This is achieved through a simple acid-base liquid-liquid extraction.

Methodology:

  • Suspension: Suspend Z-Asp(OMe)-OH·DCHA (1.0 equivalent) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting concentration is 0.2-0.5 M.

  • Acid Wash: Transfer the suspension to a separatory funnel and wash with a 1 M aqueous solution of a weak acid, such as citric acid or KHSO₄ (2-3 times). The acidic wash protonates the DCHA, forming a water-soluble salt that partitions into the aqueous phase.

    • Scientist's Note: Strong mineral acids like HCl can be used but carry a risk of partially cleaving the Z-group if contact time is prolonged. Citric acid is a safer, effective choice for scale-up.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and acid.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Z-Asp(OMe)-OH as a viscous oil or solid. The product should be used promptly in the next step.

Protocol 2.2: Large-Scale Peptide Coupling

Causality: This protocol utilizes the well-established carbodiimide activation method. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added as a crucial auxiliary nucleophile that forms an active ester intermediate. This strategy is field-proven to enhance coupling efficiency and, critically, suppress racemization.[2]

Materials:

  • Z-Asp(OMe)-OH (from Protocol 2.1, 1.0 eq)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0-1.1 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (for neutralization of H-Phe-OMe·HCl)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Methodology:

  • Reactant Preparation: In a separate flask, prepare a solution of H-Phe-OMe by dissolving H-Phe-OMe·HCl in anhydrous DCM and adding DIPEA (1.1 eq) at 0 °C. Stir for 15-20 minutes.

  • Activation: In the main reaction vessel, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[2]

  • Cool the solution to 0 °C in an ice-salt bath. This is critical to control the exothermic reaction and minimize the formation of undesirable side products, such as N-acylurea.

  • Add EDC·HCl (1.1 eq) to the cooled solution and allow the activation to proceed for 30 minutes at 0 °C.[2]

  • Coupling: Add the freshly prepared H-Phe-OMe solution from step 1 to the activated mixture.[2]

  • Allow the reaction to warm slowly to room temperature and stir overnight to ensure completion.[2]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting acid is a key indicator of reaction completion.

Protocol 2.3: Work-up and Purification

Causality: The work-up is designed to remove unreacted reagents and byproducts. The basic wash removes acidic components (unreacted Z-Asp(OMe)-OH, HOBt), the acidic wash removes basic components (DIPEA, residual EDC), and the brine wash removes water. For large-scale operations, recrystallization is often the most cost-effective and scalable purification method.

Methodology:

  • Quenching and Dilution: Dilute the reaction mixture with additional DCM or EtOAc.

  • Aqueous Washes:

    • Wash sequentially with 1 M NaHCO₃ solution (2x).

    • Wash with 1 M HCl or 10% citric acid solution (2x).

    • Wash with brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide ester, Z-Asp(OMe)-Phe-OMe.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water. This is the preferred method for large-scale purification.

    • Silica Gel Chromatography: If necessary, further purification can be achieved using column chromatography, though this is less economical at very large scales.

Protocol 2.4: Final Deprotection Steps

Causality: The final steps involve the orthogonal removal of the protecting groups to yield the free dipeptide. The Z-group is removed by hydrogenolysis, a clean reaction whose only byproduct is toluene. The methyl esters are removed by saponification (base-catalyzed hydrolysis).

Methodology:

  • Z-Group Removal (Hydrogenolysis):

    • Dissolve the purified Z-Asp(OMe)-Phe-OMe in methanol (MeOH).

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).

    • Stir the mixture under a positive pressure of hydrogen gas (H₂) until TLC analysis indicates the complete consumption of the starting material.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate to yield H-Asp(OMe)-Phe-OMe.

  • Saponification of Methyl Esters:

    • Dissolve the resulting dipeptide ester in a mixture of methanol and water.[2]

    • Cool the solution to 0 °C and add a 1 M aqueous solution of NaOH (1.1 eq per ester group) dropwise.[2]

    • Stir the reaction at room temperature and monitor by TLC.[2]

    • Upon completion, carefully neutralize the mixture to pH 7 with 1 M HCl.[2]

    • Remove the methanol under reduced pressure. The resulting aqueous solution can be lyophilized to obtain the crude final dipeptide, H-Asp-Phe-OH.[2]

Quality Control and Analytical Methods

For any large-scale synthesis, robust analytical methods are non-negotiable for ensuring product quality and batch-to-batch consistency.

G cluster_qc Quality Control Workflow Start Crude/Purified Peptide HPLC RP-HPLC Analysis Start->HPLC Assess Purity MS Mass Spectrometry Start->MS Confirm Mass NMR NMR Spectroscopy Start->NMR Confirm Structure Result Purity & Identity Confirmed HPLC->Result MS->Result NMR->Result

Caption: Analytical workflow for peptide characterization.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of the final peptide.[12][13]

    • Typical Conditions:

      • Column: C18 stationary phase.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Detection: UV detector at 214-230 nm.[14]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and the final product, ensuring the correct sequence has been synthesized.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the protected intermediates and the final peptide, providing detailed information about its chemical environment.

Troubleshooting and Scale-Up Considerations

  • Incomplete Coupling: If TLC indicates incomplete reaction, additional equivalents of EDC·HCl can be added. Ensure all reagents and solvents are anhydrous, as water will quench the activated intermediate.

  • Side Reactions: The primary side reaction during activation is the formation of N-acylurea. Keeping the activation temperature at 0 °C and using HOBt minimizes this. Aspartimide formation can be an issue with aspartic acid, but the chosen protection strategy (Z- and OMe-) is generally robust against this under these conditions.

  • Purification Challenges: If the product is difficult to crystallize, it may be due to impurities. An additional chromatographic step may be necessary. For large-scale work, optimizing the crystallization solvent system is key.

  • Solvent Selection: While DCM is an excellent solvent for the reaction, its environmental and safety profile can be a concern at industrial scale. Alternative solvents like 2-MeTHF or ethyl acetate should be investigated during process development.

References

  • Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe) - Benchchem.
  • Innovative Approaches for Large-Scale Peptide Production - Bachem.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer N
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Scale-Up Considerations For Large-Scale Peptide Manufacturing - Pharmaceutical Online.
  • Peptide Synthesis - Sigma-Aldrich.
  • DICYCLOHEXYLAMINE (DCHA)
  • Dicyclohexylamine | C12H23N | CID 7582 - PubChem - NIH.
  • Dicyclohexylamine: properties and applic
  • Dicyclohexylamine - Wikipedia.
  • (PDF)
  • Protecting Groups in Peptide Synthesis | Biosynth.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH - Benchchem.
  • HPLC Analysis Methods for Peptide Characterization | Labor
  • Z-Amino Acids Archives - Aapptec Peptides.
  • SYNTHESIS NOTES - Aapptec Peptides.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • HPLC Analysis and Purification of Peptides - PMC - PubMed Central.
  • Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biom
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - Polypeptide.
  • SPPS Reagents Explained: A Complete Guide | CEM Corpor
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combin
  • Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents.
  • From Milligrams to Kilograms: Scaling Up Synthetic Peptides - Neuland Labs.
  • Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis - PubMed.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Public
  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - RSC Publishing.
  • Synthesis of Aspartame - Snowhite Chemical Co.,LTD..
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • A convenient synthesis of aspartame - of Chemistry. [Link]

  • Dicyclohexylamine (DCHA): Essential Chemical for Plastic & Rubber Applications. [Link]

  • Solid phase synthesis of ω-aspartic thioacid containing peptides - ResearchG
  • Protecting Groups in Peptide Synthesis | Request PDF - ResearchG
  • Complex Peptide Production, Challenges and Manufacturing | Blog - Biosynth.
  • Principle of Peptide Purity Analysis Using HPLC - Mtoz Biolabs.
  • (PDF)
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Enhance Peptide Manufacturing Using Backbone N Protecting Groups - YouTube.
  • Aspartame - Safe Food Factory.

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Application Note: Z-Asp-OMe DCHA as a Foundational Building Block for Aspartic Protease Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt (Z-Asp-OMe DCHA) is a pivotal starting material in the synthesis of enzyme inhibitors, particularly those targeting aspartic and cysteine proteases such as caspases. Caspases are key mediators of apoptosis and inflammation, making them critical targets for therapeutic intervention in a host of human diseases.[1][2] This document provides a comprehensive guide for researchers, detailing the strategic importance of this compound, its chemical rationale, and step-by-step protocols for its conversion into potent, irreversible inhibitor scaffolds like peptidyl fluoromethyl ketones (FMKs). We elucidate the causality behind experimental choices, from the liberation of the free acid to the installation of the reactive "warhead," providing a robust framework for drug discovery and chemical biology applications.

Introduction: The Strategic Advantage of this compound

The design of potent and selective enzyme inhibitors is a cornerstone of modern drug development. For proteases that recognize aspartic acid residues at their cleavage sites, such as the caspase family, this compound offers an ideal and versatile starting point.[3] Its chemical architecture is intelligently designed for synthetic utility:

  • N-terminal Protection (Z-group): The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the α-amino group, preventing unwanted polymerization during coupling reactions. Its removal via catalytic hydrogenation is a clean and efficient process, typically performed in the final stages of a synthesis.[4]

  • Side-Chain Protection (Methyl Ester): The β-carboxyl group of the aspartate residue is protected as a methyl ester (-OMe), rendering it inert during the activation and coupling of the α-carboxyl group.[5]

  • Reactive Handle (α-Carboxyl): The free α-carboxyl group is the site of synthetic elaboration, allowing for peptide bond formation or conversion into various electrophilic traps (warheads).

  • Dicyclohexylammonium (DCHA) Salt: Many N-protected amino acids are oils or amorphous solids that are difficult to handle and purify. The formation of a DCHA salt converts the molecule into a stable, crystalline solid with a defined melting point.[6][7] This crystalline nature is highly advantageous as it facilitates purification by recrystallization, ensuring high-purity starting material, which is paramount for successful multi-step synthesis.[6][7]

These features make this compound a preferred reagent for introducing the critical aspartate recognition motif into inhibitor scaffolds. The resulting inhibitors, such as the well-known pan-caspase inhibitor Z-VAD-FMK, are cell-permeable and act by irreversibly alkylating the catalytic cysteine residue in the enzyme's active site.[8][9][10]

Physicochemical Properties and Handling

Before proceeding to synthesis, it is crucial to understand the properties of the starting material.

PropertyValueSource
Full Chemical Name N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt
Synonyms Z-L-Asp(OMe)-OH·DCHA, Cbz-Asp(OMe)-OH·DCHA
Molecular Formula C₁₃H₁₅NO₆ · C₁₂H₂₃N[11]
Molecular Weight 462.58 g/mol
Appearance White to off-white crystalline powder[12]
Melting Point ~89-93 °C (for the free acid)[12]
Solubility Soluble in DMSO and Methanol.[12][13] Insoluble in water.

Storage and Handling:

  • Store in a cool, dry place, preferably at 2-8°C, under an inert atmosphere to prevent hydrolysis.

  • The free acid form (Z-Asp-OMe) is harmful if swallowed or inhaled and can cause serious eye damage.[14] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Synthetic Workflow: From Building Block to Irreversible Inhibitor

The conversion of this compound into a functional inhibitor, such as a fluoromethyl ketone (FMK), is a well-established synthetic route. The overall strategy involves liberating the carboxylic acid, activating it, and converting it into a reactive electrophile.

G A This compound (Crystalline Salt) B Z-Asp(OMe)-OH (Free Acid) A->B  Acid Wash (e.g., KHSO₄) C Activated Ester (e.g., O-Acylisourea) B->C  Coupling Agent (e.g., EDC) D Diazomethyl Ketone (Z-Asp(OMe)-CHN₂) C->D  Diazomethane (CH₂N₂) E Fluoromethyl Ketone (Z-Asp(OMe)-CH₂F) D->E  HF Source (e.g., HF-Pyridine) F Peptide Coupling (e.g., Z-V-A-D(OMe)-FMK) E->F  Standard Peptide  Synthesis

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis of Z-Asp(OMe)-CH₂F, a core scaffold that can be further elaborated.

Protocol 1: Liberation of Z-Asp(OMe)-OH Free Acid

Rationale: The first step is to break the ionic bond between the carboxylic acid and the DCHA base to yield the free, reactive carboxylic acid. This is achieved by an acid-base extraction. Using an aqueous solution of a mild acid like potassium bisulfate (KHSO₄) or citric acid protonates the carboxylate and the DCHA, partitioning the desired free acid into an organic solvent while the dicyclohexylammonium salt remains in the aqueous phase.[7]

Materials:

  • This compound

  • Ethyl Acetate (EtOAc)

  • 1 M Potassium Bisulfate (KHSO₄) aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in Ethyl Acetate (approx. 10 mL per gram of salt).

  • Transfer the suspension to a separatory funnel.

  • Add an equal volume of cold (0-4°C) 1 M KHSO₄ solution. Shake vigorously for 1-2 minutes. The solid should dissolve as the salt is broken.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 1 M KHSO₄ (2x), water (1x), and finally brine (1x). This ensures complete removal of DCHA.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting product, Z-Asp(OMe)-OH, is typically a colorless oil or a white solid and can be used in the next step without further purification if the starting material was of high purity.[12]

Protocol 2: Synthesis of Z-Asp(OMe)-CH₂F

Rationale: This two-step process first converts the carboxylic acid into a diazomethyl ketone, a versatile intermediate. The acid is activated in situ with a coupling agent like isobutyl chloroformate or EDC, which forms a highly reactive mixed anhydride or O-acylisourea intermediate, respectively.[15] This intermediate is then immediately reacted with diazomethane. The resulting diazoketone is subsequently treated with a source of hydrogen fluoride (HF), such as HF-Pyridine complex, which protonates the diazo group, leading to its departure as N₂ gas and concomitant attack by the fluoride ion to yield the stable fluoromethyl ketone.[16][17]

⚠️ SAFETY WARNING: Diazomethane is highly toxic and explosive. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood using appropriate safety equipment, including explosion shields and specialized non-etched glassware. HF-Pyridine is also extremely corrosive and toxic.

Materials:

  • Z-Asp(OMe)-OH (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Isobutyl chloroformate

  • Ethereal solution of Diazomethane (~0.4 M)

  • HF-Pyridine (70% HF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Procedure:

Step A: Synthesis of Diazomethyl Ketone Intermediate (Z-Asp(OMe)-CHN₂)

  • Dissolve Z-Asp(OMe)-OH (1.0 eq) in anhydrous THF (15 mL/g) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -15°C using an acetone/ice bath.

  • Add N-methylmorpholine (1.0 eq) dropwise, followed by isobutyl chloroformate (1.0 eq). Stir the reaction for 15-20 minutes to form the mixed anhydride. A white precipitate of NMM·HCl may form.

  • In a separate apparatus, generate a fresh ethereal solution of diazomethane.

  • Slowly add the cold diazomethane solution to the mixed anhydride reaction mixture at -15°C until a persistent yellow color indicates a slight excess of diazomethane.

  • Allow the reaction to warm slowly to room temperature and stir for 3-4 hours.

  • Carefully quench any remaining diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure. The crude diazoketone can be used directly in the next step.

Step B: Conversion to Fluoromethyl Ketone (Z-Asp(OMe)-CH₂F)

  • Dissolve the crude diazoketone from the previous step in anhydrous DCM (10 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • In a plastic syringe, carefully take up HF-Pyridine (2.0-3.0 eq of HF). Add it dropwise to the stirred reaction mixture.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the excess HF.

  • Extract the product with DCM (3x). Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Z-Asp(OMe)-CH₂F.

Mechanism of Inhibition and Further Applications

The synthesized fluoromethyl ketone is an irreversible inhibitor of cysteine proteases like caspases.[10] The peptide-like backbone directs the inhibitor to the enzyme's active site.[17] There, the nucleophilic thiol group of the catalytic cysteine residue attacks the electrophilic carbon of the ketone. This is followed by the displacement of the highly electronegative fluorine atom, forming a stable covalent thioether bond between the inhibitor and the enzyme, thus permanently inactivating it.[9][17]

// Define nodes Enzyme [label=<

Caspase Active Site Cys-SH His-Im

];

Inhibitor [label=<

Inhibitor R-CO-CH₂F

];

Complex [label=<

Reversible Hemithioketal Cys-S-(C(OH)R)-CH₂F

];

Covalent [label=<

Irreversibly Inhibited Enzyme Cys-S-CH₂-(COR)

];

// Define edges Enzyme -> Complex [label="1. Nucleophilic Attack\n(Cys-SH on Carbonyl)", color="#4285F4", fontcolor="#4285F4"]; Complex -> Covalent [label="2. Irreversible Alkylation\n(Fluoride leaves)", color="#EA4335", fontcolor="#EA4335"]; {rank=same; Enzyme; Inhibitor;} Inhibitor -> Complex [style=invis]; } caption="Irreversible inhibition of a caspase by an FMK warhead."

The Z-Asp(OMe)-CH₂F scaffold is a valuable intermediate. The N-terminal Z-group can be removed by hydrogenolysis and elongated using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques to create more complex and selective inhibitors, such as Z-VAD-FMK, a widely used tool in apoptosis research.[16][18]

Troubleshooting and Key Considerations

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in free acid liberation Incomplete reaction; Emulsion formation during extraction.Ensure pH of the aqueous layer is acidic (pH 2-3).[7] Add more brine to break emulsions. Allow more time for layers to separate.
Low yield of diazoketone Inactive coupling agent; Wet reagents/solvents; Premature quenching of diazomethane.Use fresh isobutyl chloroformate. Ensure all glassware is flame-dried and solvents are anhydrous. Use a freshly prepared solution of diazomethane.
Side reactions during coupling Racemization; Formation of N-acylurea (with EDC).[19]Perform reactions at low temperatures (-15°C to 0°C). Additives like HOBt can suppress racemization when using carbodiimides like EDC.[20]
Low yield of FMK Incomplete reaction with HF-Pyridine; Degradation of product during workup.Ensure sufficient equivalents of HF are used. Perform the aqueous quench slowly at 0°C to avoid excessive heat generation that could degrade the product.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool that simplifies the synthesis of sophisticated enzyme inhibitors. Its crystalline nature ensures purity and ease of handling, while its protecting group scheme allows for controlled, site-specific modifications. The protocols and rationale outlined in this guide provide researchers with a reliable roadmap to convert this fundamental building block into powerful fluoromethyl ketone inhibitors, enabling further investigation into the roles of caspases and other proteases in health and disease.

References

  • Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. (2008).
  • Z-VAD(OMe)-FMK. BPS Bioscience.
  • Z-Asp-OMe >=98.0 TLC 4668-42-2. Sigma-Aldrich.
  • An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. (2021). RSC Publishing.
  • Coupling Reagents. Aapptec Peptides.
  • Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031.
  • Z-Asp-OMe | C13H15NO6 | CID 7021783. (n.d.). PubChem.
  • The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Benchchem.
  • Z-ASP-OME | 4668-42-2. ChemicalBook.
  • Conversion of a DCHA salt to the free acid. (2021). Bachem.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). Royal Society of Chemistry.
  • Z-VAD(OMe)-FMK (Z-Val-Ala-Asp(OMe)). MedchemExpress.com.
  • Citarella, A., & Micale, N. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.
  • Z-DEVD-FMK – Caspase-3 Inhibitor. APExBIO.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Schotte, P., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 442(1), 117-121.
  • Caspase Protocols in Mice. (2009).
  • Z-VAD-(OMe)-FMK | Caspase inhibitor. Hello Bio.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Powers, J. C., et al. (2002). Caspase Substrates and Inhibitors. Chemical Reviews, 102(12), 4639-4750.
  • Vasanthakumar, G-P., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(2), 400-403.
  • Z-VAD(OMe)-FMK - caspase inhibitor. TargetMol.
  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (n.d.). BOC Sciences.
  • Z-ASP(OTBU)-OH DCHA | 23632-70-4. ChemicalBook.
  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting.
  • Zhou, Y., et al. (2002). Dipeptidyl aspartyl fluoromethylketones as potent caspase inhibitors: SAR of the N-protecting group. Bioorganic & Medicinal Chemistry Letters, 12(23), 3373-3376.
  • Cohen, G. M. (1997). Caspases: the executioners of apoptosis. Biochemical Journal, 326(1), 1-16.
  • 23632-70-4 | Z-Asp-OtBu•DCHA. ChemPep.
  • Citarella, A., & Micale, N. (2020).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Z-Asp-OMe | Amino Acid Deriv
  • Z-Asp(Ome)-Glu(Ome)-Val-Asp(Ome)-Fluoromethylketone. MP Biomedicals.

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synthesis of neuropeptides with Z-Asp-OMe DCHA

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Neuropeptide Synthesis Utilizing Z-Asp(OMe)-OH DCHA

Authored by a Senior Application Scientist

Abstract

The synthesis of neuropeptides containing aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that compromises yield, purity, and biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-α-Benzyloxycarbonyl-L-aspartic acid β-methyl ester dicyclohexylammonium salt (Z-Asp(OMe)-OH DCHA) in peptide synthesis. We will explore the chemical rationale behind this building block, present detailed protocols for its application in solution-phase synthesis, and discuss the mechanistic basis of aspartimide formation and its mitigation. This guide is designed to provide both the theoretical foundation and practical methodologies required for the successful synthesis of complex aspartic acid-containing neuropeptides.

Introduction: The Challenge of Aspartic Acid in Neuropeptide Synthesis

Neuropeptides are a diverse class of signaling molecules crucial to a vast array of physiological processes. Their chemical synthesis is a cornerstone of neuropharmacology and drug discovery, enabling the production of therapeutic analogs and research tools. However, the stepwise assembly of amino acids is not without its challenges, particularly when incorporating trifunctional amino acids like aspartic acid (Asp).

During peptide synthesis, especially under the basic conditions used for Fmoc-group removal in standard Solid-Phase Peptide Synthesis (SPPS), Asp-containing peptides are highly susceptible to an intramolecular side reaction known as aspartimide formation.[1][2][3] This process involves the cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain β-carboxyl group.[3] This reaction leads to a mixture of difficult-to-separate byproducts, including α- and β-peptides and their racemized forms, severely impacting the final yield and purity of the target neuropeptide.[1][2] The strategic selection of protecting groups for the Asp residue is therefore paramount to a successful synthesis.

The Strategic Building Block: Z-Asp(OMe)-OH DCHA

Z-Asp(OMe)-OH DCHA is a specially designed amino acid derivative that offers a robust solution for incorporating aspartic acid while minimizing side reactions. Its structure and components are deliberately chosen for stability, handling, and specific reactivity.

  • N-α-Benzyloxycarbonyl (Z or Cbz) Group: The Z-group is a classic urethane-type protecting group for the α-amino function.[4][5] It is stable to the mildly acidic and basic conditions used for other deprotection steps, providing excellent orthogonality. Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which preserves the integrity of other sensitive functional groups.[4][6]

  • β-Methyl Ester (OMe) Group: The side-chain carboxyl group of aspartic acid is protected as a methyl ester. This prevents it from participating in undesired coupling reactions. The OMe group is stable to the conditions required for Z-group removal. It is typically cleaved at the final stage of synthesis via saponification using a mild base like sodium hydroxide.[7][8]

  • Dicyclohexylammonium (DCHA) Salt: Many protected amino acids, particularly those with free carboxylic acids, are oils or amorphous solids that are difficult to purify and handle. The formation of a DCHA salt with dicyclohexylamine significantly improves the crystallinity and handling characteristics of the Z-Asp(OMe)-OH derivative.[9] This ensures higher purity and better stability during storage. Before the amino acid can be used in a coupling reaction, the DCHA salt must be removed to liberate the free α-carboxylic acid.[9]

The Core Problem: Understanding Aspartimide Formation

Aspartimide formation is a persistent challenge in peptide synthesis, particularly in Fmoc-based SPPS where piperidine is used for deprotection.[1][3] The reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic due to the low steric hindrance of the C-terminal residue.[2][3]

Mechanism:

  • Deprotonation: A base (e.g., piperidine) abstracts a proton from the backbone amide nitrogen of the amino acid C-terminal to the Asp residue.

  • Intramolecular Attack: The resulting nucleophilic nitrogen anion attacks the electrophilic carbonyl carbon of the Asp side-chain ester.

  • Cyclization: This attack forms a five-membered succinimide ring (the aspartimide) and displaces the side-chain protecting group's alcohol.

  • Ring Opening & Racemization: The highly reactive aspartimide ring can be opened by nucleophiles (like piperidine or water), leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide chain is incorrectly linked through the side-chain carboxyl group.[1] Furthermore, the α-carbon of the aspartimide is prone to epimerization, resulting in a loss of stereochemical integrity.[3]

G cluster_0 Aspartimide Formation Mechanism cluster_1 Side Products Start Peptide with Asp(OR)-Xaa Deprotonation Backbone N-H Deprotonation (e.g., by Piperidine) Start->Deprotonation Base Attack Nucleophilic Attack by Backbone N⁻ on Side-Chain Carbonyl Deprotonation->Attack Aspartimide Cyclic Aspartimide Intermediate (Succinimide Ring) Attack->Aspartimide Alpha α-Peptide (Desired Product, partially racemized) Aspartimide->Alpha Hydrolysis/ Nucleophilic Opening Beta β-Peptide (Incorrect Linkage, racemized) Aspartimide->Beta Adducts Piperidide Adducts (α and β forms) Aspartimide->Adducts

Caption: Mechanism of Aspartimide Formation and Subsequent Side Reactions.

Using a Z-protection strategy, particularly in solution-phase synthesis, circumvents this issue by avoiding the repetitive, harsh basic conditions of Fmoc-SPPS that drive the initial deprotonation step.

Experimental Protocols: Solution-Phase Synthesis

This section provides a detailed, step-by-step protocol for a dipeptide synthesis using Z-Asp(OMe)-OH DCHA and L-Phenylalanine methyl ester as a model system.

Protocol 1: Liberation of the Free Acid from DCHA Salt

This step is required to prepare the amino acid derivative for coupling.

  • Suspension: Suspend the Z-Asp(OMe)-OH DCHA salt (1.0 eq) in ethyl acetate (EtOAc), approximately 10-15 mL per gram of salt.

  • Acidification: Cool the suspension in an ice bath. Add 10% aqueous phosphoric acid dropwise while stirring vigorously until two clear phases appear and the pH of the lower aqueous phase is 2-3.[9] Note: Do not use hydrochloric acid, as it can form a sparingly soluble salt with dicyclohexylamine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic (EtOAc) layer once with a small volume of 10% phosphoric acid, followed by three washes with water until the aqueous phase pH is neutral (≥4).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Z-Asp(OMe)-OH as a free acid, which is often an oil or foam. Proceed immediately to the coupling step.

Protocol 2: Dipeptide Coupling (Z-Asp(OMe)-Phe-OMe)

This protocol uses a standard carbodiimide-mediated coupling method.[10]

ReagentEquivalentsPurpose
Z-Asp(OMe)-OH (from Protocol 1)1.0Carboxyl component
H-Phe-OMe·HCl1.05Amine component
HOBt (1-Hydroxybenzotriazole)1.1Racemization suppressant
EDC·HCl (EDAC)1.1Coupling agent
DIPEA (or NMM)1.05Base to neutralize HCl salt
Anhydrous DCM or DMF-Solvent
  • Amine Preparation: Dissolve L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl, 1.05 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 1.05 eq) dropwise. Stir for 15 minutes.

  • Carboxyl Activation: In a separate flask, dissolve the Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0 °C.

  • Coupling: Add EDC·HCl (1.1 eq) to the Z-Asp(OMe)-OH solution and stir for 10-15 minutes at 0 °C to pre-activate. Add the neutralized amine solution from step 1 to this mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring & Work-up: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, dilute the mixture with DCM and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude dipeptide by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 3: N-Terminal Z-Group Deprotection
  • Setup: Dissolve the purified dipeptide (e.g., Z-Asp(OMe)-Phe-OMe) in methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator). Purge the flask with H₂.

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of H₂. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected dipeptide, H-Asp(OMe)-Phe-OMe.

Protocol 4: Side-Chain OMe-Group Deprotection (Saponification)

This step is typically performed last, after the full peptide sequence is assembled.

  • Dissolution: Dissolve the fully assembled, Z-protected peptide in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Cool the solution to 0 °C. Add 1 M NaOH solution dropwise (typically 1.1-1.5 equivalents) while stirring.

  • Reaction: Stir the reaction at 0-4 °C and monitor carefully by HPLC or TLC. The reaction is usually complete within 1-2 hours. Caution: Prolonged exposure to base can cause epimerization or other side reactions.

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture to pH ~7 by adding a dilute acid (e.g., 1 M HCl or acetic acid).

  • Purification: Remove the organic solvent (MeOH) under reduced pressure. The remaining aqueous solution can be desalted and purified using reverse-phase HPLC to yield the final, fully deprotected neuropeptide.

Caption: General Workflow for Neuropeptide Synthesis using Z-Asp(OMe)-OH.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete DCHA Salt Removal Insufficient acid added during liberation step.Check pH of aqueous layer after extraction; it should be 2-3. Repeat the acidification and extraction if necessary.
Low Coupling Yield Inactive coupling reagents; moisture in the reaction; steric hindrance.Use fresh, high-purity reagents. Ensure all glassware and solvents are anhydrous. Increase coupling time or consider a more potent coupling agent like HATU for difficult sequences.
Incomplete Z-Group Removal Catalyst poisoning (e.g., by sulfur-containing residues); insufficient H₂ pressure.Use a fresh batch of Pd/C catalyst. If the peptide contains Met or Cys, consider alternative deprotection methods or use appropriate scavengers. Ensure a positive H₂ atmosphere.
Side Products During Saponification Reaction time too long or temperature too high, causing epimerization or hydrolysis of other esters.Monitor the reaction closely by HPLC and quench as soon as the starting material is consumed. Maintain low temperature (0-4 °C). Use the minimum necessary equivalents of base.

Conclusion

The successful synthesis of neuropeptides containing aspartic acid hinges on the effective management of the aspartimide side reaction. The use of Z-Asp(OMe)-OH DCHA, particularly within a solution-phase or hybrid synthesis strategy, provides an excellent methodological approach. By protecting the α-amino group with the hydrogenolysis-labile Z-group, researchers can avoid the repetitive basic conditions that promote aspartimide formation. This guide provides the foundational knowledge and actionable protocols to empower scientists to tackle the synthesis of challenging neuropeptides with greater confidence and success.

References

  • Kong, M., van den Braak, T., van den Berg, R. J. B. H. N., & Boltje, T. J. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 23(19), e202200388. [Link][1][2]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link][4]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link][11]

  • Radboud Repository. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link][3]

  • Pentelute, B. L., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link][12]

  • Zhang, W., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Organic & Biomolecular Chemistry. [Link][13]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link][6]

  • Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Retrieved from [Link][14]

  • J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link][8]

  • Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Beacon Bin Science. (2024). Interview Ready? Learn These 14 Vital Acid Amine Coupling Reagents!. YouTube. [Link][16]

  • Wang, F., et al. (2000). Synthesis of a precursor tripeptide Z-Asp-Val-Tyr-OH of thymopentin by chemo-enzymatic method. Journal of Chemical Technology & Biotechnology. [Link][17]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization in Z-Asp(OMe)-OH DCHA Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice on a critical challenge in peptide chemistry: minimizing racemization during the coupling of Z-Asp(OMe)-OH, particularly when starting from its dicyclohexylamine (DCHA) salt. Our goal is to equip you with the scientific understanding and actionable protocols to ensure the chiral integrity of your aspartic acid-containing peptides.

Understanding the Challenge: The Nuances of Aspartic Acid Coupling

Aspartic acid residues, especially when N-terminally protected with a benzyloxycarbonyl (Z) group, are notoriously susceptible to side reactions during peptide synthesis. The primary challenges include racemization at the α-carbon and the formation of aspartimide. Aspartimide formation, a base-catalyzed intramolecular cyclization, can subsequently lead to the formation of both α- and β-peptide bonds, as well as racemization.[1] The use of the dicyclohexylamine (DCHA) salt of Z-Asp(OMe)-OH, while beneficial for stability and handling, necessitates an additional in-situ conversion to the free acid before coupling, adding another layer of complexity to the process.[2][3]

This guide will walk you through the common issues and their solutions in a practical, question-and-answer format, grounded in mechanistic principles and supported by experimental evidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant epimerization of my aspartic acid residue after coupling. What are the primary causes?

A1: Racemization during peptide coupling is a multifaceted issue stemming from the activation of the carboxylic acid.[4] The activation process increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can occur through two main pathways: direct enolization or, more commonly, through the formation of a 5(4H)-oxazolone intermediate.[5] For Z-protected amino acids, the urethane-type protecting group generally suppresses oxazolone formation, but racemization can still occur, especially with sensitive residues like aspartic acid.

Key Factors Contributing to Racemization:

  • Over-activation: Using highly reactive coupling reagents or excessively long pre-activation times can lead to the accumulation of the activated species, increasing the window for racemization.

  • Base Strength and Steric Hindrance: The choice of base is critical. Strong, sterically unhindered bases like triethylamine (TEA) can readily abstract the α-proton, leading to higher rates of racemization compared to weaker or more hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4]

  • Temperature: Higher reaction temperatures accelerate both the coupling reaction and the rate of racemization.[5][6] Finding the optimal temperature is a balance between reaction speed and chiral purity.

  • Solvent Polarity: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common in peptide synthesis but can also promote racemization by stabilizing the enolate intermediate.

Q2: How does starting with the Z-Asp(OMe)-OH DCHA salt impact the coupling reaction and potential for racemization?

A2: The DCHA salt must be converted to the free carboxylic acid before it can be activated and coupled.[2] This is typically done in situ by adding an equivalent of a weak acid or by using a coupling cocktail that includes an acidic component. If the neutralization of the DCHA salt is incomplete, the coupling efficiency will be reduced. Conversely, using an inappropriate acid for neutralization can introduce complications. The presence of the DCHA salt itself does not directly cause racemization, but the need for its removal and the subsequent coupling conditions must be carefully managed.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a structured approach to troubleshooting common problems encountered during Z-Asp(OMe)-OH DCHA coupling reactions.

Problem 1: Low Coupling Yield
  • Possible Cause: Incomplete conversion of the DCHA salt to the free acid.

  • Troubleshooting Steps:

    • Ensure Stoichiometry: Use one equivalent of an appropriate acid to neutralize the DCHA salt. A common method is to use the hydrochloride salt of the incoming amino acid ester.

    • Pre-conversion (Alternative): For solution-phase synthesis, consider a separate workup step to convert the DCHA salt to the free acid before the coupling reaction. This involves dissolving the salt in an organic solvent, washing with a weak acid (e.g., dilute citric acid or KHSO₄ solution), and then extracting the free acid.[7]

  • Possible Cause: Sub-optimal coupling reagent or reaction conditions.

  • Troubleshooting Steps:

    • Reagent Choice: For a sensitive residue like Z-Asp(OMe)-OH, consider using a coupling reagent known for lower racemization potential. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive are often a good choice.[5] Uronium/aminium salt-based reagents like HBTU or HATU can also be effective but require careful control of the base.

    • Reaction Time and Temperature: Monitor the reaction progress by a suitable method (e.g., TLC, HPLC). Avoid unnecessarily long reaction times. If racemization is a concern, perform the coupling at a lower temperature (e.g., 0 °C to room temperature).[5]

Problem 2: Significant Racemization Detected
  • Possible Cause: Inappropriate choice of coupling reagent, base, or reaction temperature.

  • Troubleshooting Steps:

    • Optimize the Coupling Cocktail:

      • Coupling Reagent and Additive: The combination of a carbodiimide (e.g., DIC) with a racemization-suppressing additive is highly recommended.[4] Hydroxybenzotriazole (HOBt) has been a standard, but newer additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can offer superior performance in suppressing racemization and accelerating coupling.[5][8]

      • Base Selection: If a base is required, opt for a weaker or sterically hindered base. N-methylmorpholine (NMM) is a good first choice. If racemization is still an issue, consider using 2,4,6-collidine, which is known to be effective in minimizing racemization.[4][5][6] Avoid strong, non-hindered bases like triethylamine.

    • Control the Temperature: Perform the coupling reaction at 0 °C and allow it to slowly warm to room temperature.[5] For particularly sensitive couplings, maintaining the reaction at a lower temperature for a longer duration may be beneficial. Microwave-assisted synthesis, while fast, can increase the risk of racemization if the temperature is not carefully controlled.[6][9]

Visualizing the Racemization Mechanism

The following diagram illustrates the two primary pathways for racemization during peptide coupling.

Racemization_Mechanism Activated_AA Activated Amino Acid (e.g., O-acylisourea) Enolate Enolate Intermediate Activated_AA->Enolate  Direct α-abstraction (Path A) Oxazolone 5(4H)-Oxazolone Activated_AA->Oxazolone Intramolecular Cyclization (Path B) Desired_Peptide Desired Peptide Activated_AA->Desired_Peptide Coupling Base Base Enolate->Activated_AA Reprotonation Racemized_Product Racemized Product Enolate->Racemized_Product Coupling Oxazolone->Racemized_Product Coupling Nucleophile Nucleophile (Amino Component)

Caption: Mechanisms of racemization during peptide coupling.

Experimental Protocols

Protocol 1: In-Situ Conversion of Z-Asp(OMe)-OH DCHA and Coupling using DIC/OxymaPure®

This protocol is designed for a standard solution-phase coupling reaction.

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino component (e.g., H-Gly-OBn HCl, 1.0 mmol) in an appropriate solvent (e.g., dichloromethane (DCM) or DMF, 10 mL).

    • Add Z-Asp(OMe)-OH DCHA (1.05 mmol, 1.05 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add OxymaPure® (1.1 mmol, 1.1 eq) to the reaction mixture.

    • Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.1 mmol, 1.1 eq) dropwise over 5 minutes.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction to completion using TLC or LC-MS.

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

    • Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

  • Chiral Purity Analysis:

    • Analyze the purified peptide by chiral HPLC or by NMR using a chiral solvating agent to determine the diastereomeric excess (d.e.).[10][11][12]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes the impact of different coupling conditions on the extent of racemization for a model coupling of Z-Phe-OH with H-Val-OMe, which is a well-studied system for evaluating racemization. While not specific to Z-Asp(OMe)-OH, the trends are generally applicable.

Coupling ReagentAdditiveBase (1.1 eq)Temperature (°C)% D-Isomer (Epimer)
DCC-NMM0 -> RT~4.5%
DCCHOBtNMM0 -> RT~0.5%
DICOxymaPure®NMM0 -> RT<0.2%
HATU-DIPEART~1.2%
HATU-2,4,6-CollidineRT~0.3%

Data are representative and compiled from general knowledge in peptide chemistry literature. Actual results may vary depending on the specific substrates and reaction conditions.

Workflow for Optimizing a New Coupling Reaction

The following diagram outlines a logical workflow for developing a robust coupling protocol for a racemization-prone amino acid like Z-Asp(OMe)-OH.

Optimization_Workflow Start Start: Define Coupling Partners (Z-Asp(OMe)-OH DCHA + Amine) Condition_Screening Initial Condition Screening (e.g., DIC/OxymaPure, NMM, 0°C -> RT) Start->Condition_Screening Analysis Analyze Yield and Chiral Purity (LC-MS, Chiral HPLC) Condition_Screening->Analysis Decision Racemization Acceptable? Analysis->Decision Optimization Systematic Optimization Decision->Optimization No Final_Protocol Final Optimized Protocol Decision->Final_Protocol Yes Base_Screen Screen Weaker/Hindered Bases (e.g., 2,4,6-Collidine) Optimization->Base_Screen Temp_Screen Lower Reaction Temperature (e.g., -10°C or constant 0°C) Optimization->Temp_Screen Reagent_Screen Evaluate Alternative Coupling Reagents (e.g., COMU) Optimization->Reagent_Screen Base_Screen->Analysis Temp_Screen->Analysis Reagent_Screen->Analysis

Caption: A systematic workflow for optimizing coupling reactions to minimize racemization.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Fujie, T., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.
  • El-Faham, A., & Albericio, F. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • The Organic Chemistry Tutor. (2020). Peptide racemization & Tautomerism. YouTube. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • van der Werf, R., et al. (2024). Deracemization by Coupling Electrochemically Assisted Racemization and Asymmetric Crystallization. ResearchGate. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. (n.d.). Chiral recognition and purity analysis of an aspartic acid enantiomeric.... [Link]

  • Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Link]

  • Hartrampf, F. W. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • ResearchGate. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. [Link]

  • PubMed. (2015). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. [Link]

Sources

Technical Support Center: Optimizing Coupling Reaction Times for Z-Asp-OMe DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt (Z-Asp-OMe DCHA). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of peptide synthesis with this valuable building block. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve efficient and successful coupling outcomes.

Introduction: The Chemistry of Z-Asp-OMe Coupling

The coupling of Z-Asp-OMe is a critical step in the synthesis of many peptide-based therapeutics and research compounds. The benzyloxycarbonyl (Z) group provides robust N-terminal protection, while the methyl ester on the α-carboxyl group allows for selective activation of the β-carboxyl group for amide bond formation. However, like all peptide couplings, the efficiency and speed of this reaction are highly dependent on a multitude of factors, including the choice of coupling reagents, reaction conditions, and the nature of the amine component. This guide will provide a comprehensive overview of these factors and offer practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction so slow?

Several factors can contribute to a slow coupling reaction. These can be broadly categorized into issues with starting materials, reaction conditions, and the choice of coupling reagents.

  • Starting Material Integrity: The primary issue often lies in the protonation state of your starting materials. The this compound salt must be converted to the free acid before it can be activated by coupling reagents. The dicyclohexylamine (DCHA) salt is used for improved stability and handling, but the bulky DCHA cation must be removed to liberate the carboxylic acid for reaction.[1]

  • Suboptimal Activation: The choice and stoichiometry of your coupling reagent are paramount. Less reactive coupling reagents will naturally lead to longer reaction times. Furthermore, insufficient activation, often due to degradation of the coupling reagent or the presence of moisture, will significantly hinder the reaction rate.

  • Steric Hindrance: The steric bulk of the amine you are coupling to Z-Asp-OMe can dramatically affect the reaction rate. Larger, more complex amines will react more slowly than smaller, unhindered ones.

  • Low Temperature: While lower temperatures are often employed to minimize side reactions like racemization, they also decrease the overall reaction rate.[2]

Q2: How do I convert the this compound salt to the free acid?

This is a critical first step for a successful coupling reaction. A standard and effective method is an aqueous workup:

  • Dissolve the this compound salt in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic solution with an ice-cold aqueous solution of a weak acid, such as 1 M potassium bisulfate (KHSO₄) or citric acid. Repeat the wash two to three times.

  • Wash the organic layer with brine to remove any remaining aqueous acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free acid of Z-Asp-OMe.

This procedure effectively removes the dicyclohexylamine, which is protonated by the weak acid and partitions into the aqueous layer.

Q3: What are the best coupling reagents for Z-Asp-OMe?

The "best" coupling reagent often depends on the specific requirements of your synthesis, such as the desired reaction time, the scale of the reaction, and the sensitivity of your substrates to side reactions. Here's a comparative overview:

Coupling Reagent ClassExamplesGeneral Reactivity & SpeedKey Considerations
Carbodiimides EDC·HCl, DICModerateCost-effective and widely used. Reaction times can be longer. Prone to racemization, which can be suppressed with additives like HOBt or OxymaPure.[2][3]
Phosphonium Salts PyBOP, PyAOPHighGenerally faster than carbodiimides and less prone to racemization. Byproducts are often water-soluble, simplifying purification.[4]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUVery High to Extremely HighOffer the fastest reaction times, often completing in minutes to a few hours.[5] HATU and COMU are among the most efficient coupling reagents currently available.[2]

For routine couplings where speed is not the absolute priority, EDC·HCl in the presence of HOBt or OxymaPure is a reliable and economical choice. For faster and more challenging couplings, especially with sterically hindered amines, HATU or COMU are excellent options.

Q4: How can I monitor the progress of my coupling reaction?

Effective reaction monitoring is crucial for optimization. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the limiting starting material (usually the amine component). A co-spot of the starting material and the reaction mixture is essential for accurate interpretation.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed and quantitative information. It allows for the monitoring of the disappearance of starting materials and the appearance of the desired product, as well as the detection of any side products. This is the preferred method for rigorous optimization and troubleshooting.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the coupling of Z-Asp-OMe and provides actionable solutions.

Issue 1: Incomplete Reaction After Extended Time
  • Possible Cause: Insufficient activation of the carboxylic acid.

    • Solution:

      • Verify Free Acid Conversion: Ensure the DCHA salt was completely converted to the free acid. If in doubt, repeat the acidic wash.

      • Check Reagent Quality: Coupling reagents, especially carbodiimides, can degrade upon exposure to moisture. Use fresh, high-quality reagents.

      • Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the coupling reagent and additive (e.g., from 1.1 to 1.5 equivalents) can drive the reaction to completion.

  • Possible Cause: Steric hindrance from the amine component.

    • Solution:

      • Switch to a More Powerful Coupling Reagent: If using EDC/HOBt, consider switching to HATU or COMU, which are known to be more effective for sterically demanding couplings.[2]

      • Increase Reaction Temperature: Cautiously increase the reaction temperature. For example, if the reaction is running at 0 °C, allow it to warm to room temperature. Monitor for potential side reactions.

Issue 2: Formation of Significant Side Products
  • Possible Cause: Racemization of the Z-Asp-OMe.

    • Explanation: The activation of the carboxyl group can make the α-proton more acidic, leading to its abstraction and subsequent loss of stereochemical integrity.[2]

    • Solution:

      • Use Additives: Always include an additive like HOBt, HOAt, or OxymaPure when using carbodiimide coupling reagents. These additives form active esters that are less prone to racemization.[5]

      • Control Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C) to minimize the rate of racemization.[2]

      • Choose the Right Base: If a base is required, use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.

  • Possible Cause: Aspartimide formation.

    • Explanation: The side-chain carboxyl group of aspartic acid derivatives can cyclize onto the backbone amide nitrogen, especially under basic conditions, to form a succinimide derivative (aspartimide). This is a common and troublesome side reaction.[8]

    • Solution:

      • Minimize Base Exposure: Use the minimum necessary amount of base and avoid prolonged reaction times at elevated temperatures.

      • Use Additives that Suppress Aspartimide Formation: HOBt and its derivatives can help to reduce aspartimide formation.[8]

Issue 3: Difficult Purification
  • Possible Cause: Water-soluble byproducts from the coupling reagents.

    • Solution:

      • Aqueous Workup: A thorough aqueous workup after the reaction is complete can remove many of the byproducts from coupling reagents like EDC and HBTU. This typically involves washing the organic reaction mixture with dilute acid, then a weak base (like saturated sodium bicarbonate solution), and finally brine.

      • Choice of Coupling Reagent: Phosphonium-based reagents like PyBOP often generate byproducts that are readily removed by aqueous extraction.

Experimental Protocols

Protocol 1: Standard Coupling of Z-Asp-OMe with an Amine using EDC/HOBt

This protocol is a reliable starting point for many coupling reactions involving Z-Asp-OMe.

  • Preparation of Z-Asp-OMe Free Acid:

    • Convert this compound to the free acid as described in the FAQ section. Ensure the resulting oil or solid is free of residual solvent.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Z-Asp-OMe free acid (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. This pre-activation step forms the HOBt active ester.[6]

  • Coupling:

    • Dissolve the amine component (1.0-1.2 eq) in a minimal amount of anhydrous DCM or DMF. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like DIPEA and stir for 15-20 minutes before adding to the reaction mixture.

    • Add the amine solution to the pre-activated Z-Asp-OMe mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Accelerated Coupling using HATU

This protocol is suitable for more challenging couplings or when a faster reaction time is desired.

  • Preparation of Z-Asp-OMe Free Acid:

    • Prepare the free acid from the DCHA salt as previously described.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve the Z-Asp-OMe free acid (1.0 eq), HATU (1.1 eq), and the amine component (1.0-1.2 eq) in anhydrous DMF.

  • Coupling:

    • Add a non-nucleophilic base such as DIPEA (2.0 eq) to the mixture.

    • Stir the reaction at room temperature. The coupling is often complete within 1-4 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • The workup procedure is similar to the EDC/HOBt protocol.

Visualizations

Workflow for Troubleshooting Slow Coupling Reactions

G start Slow or Incomplete Reaction check_reagents Verify Starting Material Quality (Free Acid Conversion, Reagent Purity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Prepare Fresh Free Acid Use New Coupling Reagents reagents_ok->fix_reagents No check_conditions Evaluate Reaction Conditions (Temperature, Concentration) reagents_ok->check_conditions Yes fix_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Increase Temperature Cautiously Increase Reactant Concentration conditions_ok->optimize_conditions No check_coupling_reagent Assess Coupling Reagent Choice conditions_ok->check_coupling_reagent Yes optimize_conditions->start reagent_ok Reagent Sufficiently Reactive? check_coupling_reagent->reagent_ok upgrade_reagent Switch to a More Potent Reagent (e.g., EDC/HOBt -> HATU/COMU) reagent_ok->upgrade_reagent No success Reaction Complete reagent_ok->success Yes upgrade_reagent->start G carboxylic_acid Z-Asp(OMe)-OH activated_intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) carboxylic_acid->activated_intermediate + coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->activated_intermediate + peptide_bond Dipeptide Product activated_intermediate->peptide_bond + amine R-NH2 amine->peptide_bond + byproducts Byproducts peptide_bond->byproducts

Caption: A simplified overview of the peptide coupling reaction pathway.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. [Link]

  • Abdel-Moty, S. G., et al. (2020). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 26(3), 1545-1555.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • LabRulez LCMS. (2023). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Van de Velde, D., et al. (2021). Recent progress in the LC-MS/MS analysis of oxidative stress biomarkers. Electrophoresis, 42(1-2), 229-243.
  • Research Science Alliance. (2022, June 11). Peptide Hand Synthesis Part 5: Coupling Amino Acids [Video]. YouTube. [Link]

Sources

Technical Support Center: Z-Asp(OMe)-DCHA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis utilizing Z-Asp(OMe)-DCHA. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this valuable amino acid derivative. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic strategies. This resource is structured as a dynamic question-and-answer guide to directly address the challenges you may encounter in the lab.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems, offering explanations grounded in chemical mechanisms and providing actionable protocols to resolve them.

Question 1: "My final peptide mass spectrum shows a peak at -18 Da from the expected mass, and purification is extremely difficult. What is happening?"

Answer: This is a classic sign of aspartimide formation, the most prevalent and challenging side reaction when working with aspartic acid derivatives. The -18 Da mass loss corresponds to the intramolecular cyclization of the aspartyl residue to form a five-membered succinimide ring, with the elimination of water (or methanol from the methyl ester side chain, followed by hydrolysis during workup).

Causality and Mechanism: Aspartimide formation can be catalyzed by both acid and base.[1][2] In the context of using Z-Asp(OMe)-OH (after liberation from its DCHA salt), this can occur during:

  • Coupling Step: The use of bases, such as N,N-diisopropylethylamine (DIPEA), during carbodiimide-mediated coupling can deprotonate the backbone amide nitrogen of the growing peptide chain. This nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the activated aspartyl residue.

  • Workup/Purification: Acidic or basic conditions during aqueous workup or chromatography can also promote cyclization.

The real challenge arises after the succinimide ring forms. It is susceptible to nucleophilic attack by water or other nucleophiles at two positions, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[2] These two isomers are often nearly impossible to separate by standard HPLC due to very similar retention times and identical masses.

Aspartimide_Formation cluster_0 Peptide Chain cluster_1 Side Reaction Pathway Peptide_NH ...-NH-CHR-CO-Asp(OMe)-NH-CHR'-... Activated_Asp Activated Z-Asp(OMe) Peptide_NH->Activated_Asp Coupling Cyclization Intramolecular Nucleophilic Attack Activated_Asp->Cyclization Base (e.g., DIPEA) Succinimide Succinimide Intermediate (-18 Da) Cyclization->Succinimide Hydrolysis Ring Opening (H₂O) Succinimide->Hydrolysis Alpha_Peptide α-Aspartyl Peptide (Desired Product) Hydrolysis->Alpha_Peptide Attack at α-carbonyl Beta_Peptide β-Aspartyl Peptide (Isomeric Impurity) Hydrolysis->Beta_Peptide Attack at β-carbonyl

Caption: Mechanism of aspartimide formation and subsequent hydrolysis.

  • Optimize Coupling Conditions:

    • Activator Choice: Use coupling reagents that minimize side reactions. N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard choice. The additive forms a more stable active ester, reducing the lifetime of the highly reactive O-acylisourea intermediate that is prone to side reactions.[3]

    • Base Selection: If a base is required, use a sterically hindered, non-nucleophilic base like DIPEA. Use the minimum stoichiometric amount necessary (e.g., 1.0-1.1 equivalents) to neutralize salts. Excess base significantly accelerates aspartimide formation.

    • Temperature Control: Perform the coupling reaction at 0°C to reduce the rate of the cyclization side reaction.

  • Sequence Consideration:

    • The risk of aspartimide formation is sequence-dependent and is highest at Asp-Gly, Asp-Ser, and Asp-Asn motifs due to the reduced steric hindrance of the following residue.[2] If your sequence contains these motifs, exercise extreme caution with reaction conditions.

  • Analytical Detection Protocol:

    • Mass Spectrometry: Look for the characteristic -18 Da peak. Also, perform MS/MS fragmentation. The fragmentation pattern of an α-aspartyl peptide will differ from its β-aspartyl counterpart, which can help confirm the presence of the isomer.

    • NMR Spectroscopy: In some cases, high-resolution NMR can distinguish between the α- and β-isomers by observing differences in the chemical shifts of the protons adjacent to the aspartyl residue.[4]

    • Enzymatic Digestion: Certain proteases are specific for cleaving at the C-terminal side of α-aspartyl residues. Resistance to cleavage can indicate the presence of a β-aspartyl linkage.

Question 2: "During my coupling reaction with Z-Asp(OMe)-OH and a carbodiimide (like DCC or EDC), I am getting a significant amount of an insoluble white precipitate and low yield of my desired peptide. What is this byproduct?"

Answer: The insoluble precipitate is almost certainly the N-acylurea byproduct, formed from the rearrangement of the O-acylisourea intermediate. This is a common side reaction when using carbodiimide coupling agents.[3]

Causality and Mechanism: The carbodiimide reacts with the free carboxyl group of Z-Asp(OMe)-OH to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the amine component of your peptide. However, it can undergo an intramolecular O-to-N acyl transfer, rearranging to a stable, unreactive N-acylurea.[5] This rearrangement consumes your activated amino acid, leading to low yields. With DCC, the resulting dicyclohexylurea is notoriously insoluble in most organic solvents, making its removal from the reaction mixture straightforward but highlighting the extent of the side reaction.[3]

Acylurea_Formation cluster_0 Desired Pathway cluster_1 Side Reaction Z_Asp Z-Asp(OMe)-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) Z_Asp->O_Acylisourea DCC Carbodiimide (e.g., DCC/EDC) DCC->O_Acylisourea Amine R'-NH₂ O_Acylisourea->Amine N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Peptide Desired Peptide Amine->Peptide Urea Urea Byproduct

Caption: Competing pathways in carbodiimide-mediated coupling.

  • Use of Additives (Essential):

    • The most effective way to prevent N-acylurea formation is to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma to the reaction mixture.

    • Protocol: Pre-activate the Z-Asp(OMe)-OH by dissolving it with 1.0-1.1 equivalents of HOBt and 1.0 equivalent of DCC/EDC in an anhydrous solvent (like DMF or DCM) for 15-30 minutes at 0°C before adding your amine component. The HOBt rapidly traps the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[3]

  • Reaction Order and Temperature:

    • Always add the carbodiimide to the solution of the carboxylic acid and additive last.

    • Maintain a low temperature (0°C) during activation and coupling to disfavor the rearrangement reaction.

Question 3: "After Z-group deprotection via catalytic hydrogenation, I see byproducts and my yield is low. Are there side reactions associated with this step?"

Answer: Yes, while catalytic hydrogenation is generally a clean method for Z-group removal, side reactions can occur depending on the peptide sequence and reaction conditions.

Potential Side Reactions during Hydrogenolysis:

  • Catalyst Poisoning: If your peptide contains sulfur-containing amino acids like methionine or unprotected cysteine, the sulfur can poison the palladium catalyst, leading to an incomplete reaction.

  • Reduction of Other Functional Groups: Tryptophan's indole ring can sometimes be partially or fully reduced to a hexahydroindole derivative, especially under prolonged reaction times or more forceful conditions (higher pressure/temperature).

  • Transesterification/Hydrolysis: While less common during hydrogenation itself, if the reaction is run in an alcohol solvent (like methanol) for extended periods, especially with residual acid or base, there is a minor risk of transesterification of the aspartate methyl ester. Similarly, aqueous conditions could lead to hydrolysis.

  • Catalyst and Conditions:

    • Use a fresh, high-quality 10% Palladium on carbon (Pd/C) catalyst. Typically, 10% by weight relative to the peptide is sufficient.[6]

    • For peptides with sulfur, consider using a larger amount of catalyst or a more poison-resistant catalyst if available. Alternatively, a different protecting group strategy may be necessary.

  • Hydrogen Source:

    • Atmospheric pressure of hydrogen gas (H₂) is usually sufficient.

    • Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be very effective and avoids the need for a hydrogen gas cylinder.[6]

  • Solvent Choice:

    • Methanol or ethanol are common solvents. If you suspect side reactions with the solvent, consider using a more inert solvent like THF or ethyl acetate, though peptide solubility may be a concern.

  • Reaction Monitoring:

    • Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-4 hours. Over-running the reaction increases the risk of side reactions.[6]

  • Workup:

    • Promptly filter the catalyst (e.g., through Celite) upon reaction completion to prevent further side reactions.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Dicyclohexylamine (DCHA) in Z-Asp(OMe)-DCHA? The DCHA is not a protecting group. Z-Asp(OMe)-OH is often an oil or an amorphous solid that is difficult to handle and purify. DCHA is a strong organic base that forms a stable, crystalline salt with the free β-carboxylic acid of Z-Asp(OMe)-OH. This salt is easy to handle, store, and purify by recrystallization, ensuring you start your synthesis with high-purity material.[7]

Q2: How do I remove the DCHA before my coupling reaction? You must remove the DCHA to liberate the free carboxylic acid for activation. This is a standard acid-base workup.

  • Dissolution: Suspend the Z-Asp(OMe)-DCHA salt in a suitable organic solvent like ethyl acetate.

  • Acid Wash: Add the suspension to a separatory funnel and wash it with a mild acidic solution, such as 1M HCl or 5% citric acid. Repeat the wash 2-3 times. The DCHA will be protonated to form dicyclohexylammonium chloride, which is soluble in the aqueous layer.

  • Phase Separation: Separate the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual acid and water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Z-Asp(OMe)-OH as an oil or solid, which should be used promptly.

Q3: Can the β-methyl ester of Z-Asp(OMe) be accidentally cleaved during synthesis? Yes, although it is more stable than a tert-butyl ester, the methyl ester can be cleaved under certain conditions. Strong basic conditions, such as using sodium hydroxide for saponification, will readily cleave the ester.[6] During standard solution-phase synthesis, prolonged exposure to strong bases or the use of highly nucleophilic reagents could potentially lead to partial hydrolysis or transesterification, though this is generally a minor side reaction under controlled coupling conditions.

Q4: Is Z-Asp(OMe)-DCHA suitable for solid-phase peptide synthesis (SPPS)? While primarily used in solution-phase synthesis, the Z-protecting group is not typically employed in standard Fmoc-based SPPS because its removal condition (hydrogenolysis) is not compatible with the solid support. For Boc-based SPPS, Z-groups are sometimes used for side-chain protection (e.g., on Lysine), but the final cleavage with strong acids like HF can also cleave the Z-group, making orthogonal removal challenging. Therefore, for SPPS, derivatives like Fmoc-Asp(OtBu)-OH are far more common.[8]

Quantitative Data Summary

Side ReactionCommon CauseMass Change (Da)Prevention Strategy
Aspartimide Formation Base/Acid catalysis-18 (from peptide)Low temperature, minimal base, use of HOBt/Oxyma
β-Aspartyl Peptide Aspartimide hydrolysis0 (Isomer)Prevent aspartimide formation
N-Acylurea Formation Carbodiimide rearrangement+ (Mass of Carbodiimide)Use of HOBt/Oxyma additive
Tryptophan Reduction Hydrogenolysis+2 or +4Monitor reaction time, use milder conditions

References

  • Aapptec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Perich, J. W., & Johns, R. B. (1989). Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening. Journal of the Chemical Society, Perkin Transactions 1, 2307-2313.
  • Takahashi, O., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(2), 509.
  • Aapptec (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • McKay, R. A., et al. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science.
  • Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Thomas, F. G., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Van der Donk, W. A., et al. (2022). Mechanistic Analysis of the Biosynthesis of the Aspartimidylated Graspetide Amycolimiditide. Journal of the American Chemical Society, 144(32), 14696-14705.
  • Asymmetric. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (Eds.). (2002). 1 Protection Reactions. In Chemical Approaches to the Synthesis of Peptides and Proteins (pp. 1-60). Wiley-VCH.
  • Takahashi, O., et al. (2018). A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. International Journal of Molecular Sciences, 19(11), 3568.
  • Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros.
  • Takahashi, O., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences, 22(2), 509.
  • Chemistry LibreTexts. (2023, May 3). 2.11: Peptide Hydrolysis.
  • Giraud, M., et al. (2019). Side Reactions on Amino Groups in Peptide Synthesis. Chemical Reviews, 119(16), 9484-9555.
  • Takahashi, O., et al. (2019). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. International Journal of Molecular Sciences, 20(22), 5642.
  • YouTube. (2016, January 22). Carbodiimide [Video].
  • Tam, J. P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(4), 345-354.
  • Harris, R. J., et al. (2008). Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody. Journal of Pharmaceutical Sciences, 97(6), 2146-2158.
  • Rebek, J., et al. (2011). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Organic Letters, 13(14), 3556-3559.
  • Mergler, M., et al. (2016). How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. Journal of Peptide Science, 22(5), 252-262.

Sources

Technical Support Center: Optimizing Peptide Synthesis with Z-Asp(OMe)-OH·DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Z-Asp(OMe)-OH·DCHA. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions for researchers, chemists, and drug development professionals. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your peptide synthesis workflows effectively.

Frequently Asked Questions (FAQs)
Q1: What is Z-Asp(OMe)-OH·DCHA, and why is it supplied as a dicyclohexylamine (DCHA) salt?

A: Z-Asp(OMe)-OH·DCHA is a protected amino acid derivative used in peptide synthesis. Let's break down its components:

  • Z : The Benzyloxycarbonyl group, which protects the α-amine of the aspartic acid.

  • Asp(OMe) : Aspartic acid with its side-chain β-carboxyl group protected as a methyl ester (OMe).

  • OH : The free α-carboxyl group that will participate in the coupling reaction.

  • DCHA : Dicyclohexylamine, a bulky organic base.

This derivative is frequently supplied as a DCHA salt because the salt form is a stable, crystalline solid that is easier to handle, weigh, and store compared to the free acid, which may be an oil or a less stable solid.[1] Before it can be used in a coupling reaction, the DCHA must be removed to liberate the free carboxylic acid.[2]

Q2: Is it mandatory to convert the Z-Asp(OMe)-OH·DCHA salt to its free acid form before coupling?

A: Yes, it is a critical prerequisite. The α-carboxyl group is blocked by the ionic interaction with the basic DCHA molecule. Standard coupling reagents, such as carbodiimides (e.g., DIC) or phosphonium/aminium salts (e.g., HBTU, HATU), require a free carboxylic acid to form the activated species necessary for amide bond formation.[3][4] Attempting to use the DCHA salt directly in a coupling reaction will result in either no reaction or extremely low yields, as the carboxylate is not available for activation.

Q3: What are the key chemical liabilities of the protecting groups in Z-Asp(OMe)-OH that I should be aware of during synthesis?

A: Understanding the stability of the protecting groups is crucial for designing a successful synthesis strategy.

  • Z (Benzyloxycarbonyl) Group (α-Amine Protection): The Z-group is stable to the acidic conditions used for Boc-group removal (e.g., TFA) and the basic conditions for Fmoc-group removal (e.g., piperidine). However, it is primarily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acidic conditions like HBr in acetic acid. Its stability profile makes it orthogonal to many standard Boc and Fmoc strategies, but you must plan for its specific removal step.

  • Methyl Ester (OMe) (Side-Chain Protection): The methyl ester is sensitive to basic conditions, which can cause saponification (hydrolysis) to the free carboxylate. This is a significant concern during repeated neutralization steps in Boc-SPPS (Solid-Phase Peptide Synthesis) if not handled carefully. Prolonged exposure to bases like diisopropylethylamine (DIEA) can lead to this unwanted side reaction, complicating purification and lowering the yield of the desired peptide.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific experimental problems in a question-and-answer format.

Problem: Low Coupling Efficiency & Poor Yield

Q: I've incorporated Z-Asp(OMe)-OH into my sequence, but the overall yield is disappointingly low. What are the most probable causes and how can I fix them?

A: Low yield is a common issue that can almost always be traced back to one of three areas: incomplete liberation of the free acid, suboptimal coupling conditions, or on-resin aggregation.

The most frequent point of failure occurs before the coupling reaction even begins. If the DCHA salt is not fully converted to the free acid, you are introducing a non-reactive component into your synthesis, leading directly to a lower yield.

Solution: Implement a robust salt-to-free acid conversion protocol.

This protocol ensures the complete removal of DCHA, providing the pure free acid required for efficient activation.

Protocol 1: DCHA Salt to Free Acid Conversion [2]

  • Dissolution: Dissolve the Z-Asp(OMe)-OH·DCHA salt in a suitable organic solvent. Dichloromethane (DCM) is a common choice.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid.[1] The acidic wash protonates the DCHA, forming a water-soluble salt that partitions into the aqueous layer. The pH of the aqueous phase after extraction should be acidic (pH 2-3).[1]

  • Neutral Wash: Wash the organic layer with water until the pH of the aqueous layer is neutral (pH ≥ 4).[1] This removes any residual acid.

  • Drying & Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Verification (Optional but Recommended): Confirm the absence of DCHA via TLC or ¹H NMR before proceeding.

Even with pure free acid, inefficient activation or insufficient reaction time will lead to incomplete coupling and the formation of deletion sequences.

Solution: Optimize your coupling strategy.

  • Choose the Right Reagents: For standard couplings, a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-Hydroxybenzotriazole (HOBt) is effective and cost-efficient.[4] For more challenging couplings (e.g., sterically hindered residues), more potent phosphonium or aminium reagents like PyBOP, HBTU, or HATU are recommended.[5]

  • Use Correct Stoichiometry: An excess of the amino acid and coupling reagents is used to drive the reaction to completion. A starting point is to use 3-5 equivalents of the amino acid and coupling reagents relative to the resin loading.

  • Monitor the Reaction: Don't rely on fixed reaction times. Use a qualitative test, like the Kaiser (ninhydrin) test, to confirm the disappearance of the free amine on the resin, indicating reaction completion.[6] If the test remains positive after a few hours, a second coupling (double coupling) may be necessary.[7]

Table 1: Recommended Coupling Conditions for Z-Asp(OMe)-OH

Coupling Reagent Activator/Base Equivalents (AA:Reagent:Base) Typical Solvents Recommended Use Case
DIC/HOBt HOBt 3 : 3.3 : - DCM or DMF Standard, cost-effective couplings.[4]
HBTU/DIEA DIEA 3 : 2.9 : 6 DMF Efficient for most sequences.[8]
HATU/DIEA DIEA 3 : 2.9 : 6 DMF Difficult or sterically hindered couplings.[5]

| PyBOP/DIEA | DIEA | 3 : 3 : 6 | DMF/DCM | High efficiency, good for preventing racemization.[5] |

Equivalents are relative to the resin functionalization capacity.

As the peptide chain elongates, it can fold into secondary structures and aggregate, making the N-terminal amine inaccessible for the next coupling step. This is a sequence-dependent issue but is a major cause of failed syntheses.[9]

Solution: Employ Aggregation-Disrupting Techniques.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) has better resin-swelling and aggregation-disrupting properties than DMF for some sequences.[7]

  • Resin Type: Use a high-swelling resin, such as a PEG-based resin (e.g., ChemMatrix®), which can help solvate the growing peptide chain more effectively than standard polystyrene resins.[9][10]

  • Disrupting Additives: In severe cases, adding small amounts of chaotropic salts or using "magic mixture" solvents can help break up aggregates.

Workflow 1: Troubleshooting Low Peptide Yield

Below is a decision-making workflow to systematically diagnose and solve low-yield problems when using Z-Asp(OMe)-OH.

Low_Yield_Troubleshooting start Low Yield Detected check_conversion Was DCHA salt fully converted to free acid? start->check_conversion protocol_conversion Action: Re-run conversion protocol. Verify with TLC or NMR. check_conversion->protocol_conversion No check_coupling Are coupling conditions optimized? check_conversion->check_coupling Yes protocol_conversion->check_coupling protocol_coupling Action: Use stronger activators (HATU). Perform double coupling. Monitor with Kaiser test. check_coupling->protocol_coupling No check_aggregation Is aggregation suspected? (Difficult sequence) check_coupling->check_aggregation Yes protocol_coupling->check_aggregation protocol_aggregation Action: Switch to NMP solvent. Use PEG-based resin. check_aggregation->protocol_aggregation Yes success Yield Improved check_aggregation->success No protocol_aggregation->success

Caption: A decision tree for troubleshooting low peptide synthesis yield.

Problem: Unexpected Peaks in Mass Spectrometry Analysis

Q: My final product shows multiple impurities upon LC-MS analysis. What are the common side reactions associated with Z-Asp(OMe)-OH?

A: The impurity profile provides critical clues about what went wrong during synthesis. For Asp derivatives, the primary culprits are aspartimide formation and racemization.

This is the most notorious side reaction for aspartic acid. The backbone nitrogen amide attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide). This intermediate can then be attacked by a nucleophile (like piperidine in Fmoc synthesis, or other bases) to yield a mixture of the desired α-peptide and the undesired β-peptide isomer, which is often very difficult to separate chromatographically.[11]

While most commonly discussed in Fmoc chemistry due to the use of piperidine, it can still occur in Boc chemistry. The repeated use of tertiary amine bases like DIEA for neutralization can promote this side reaction, especially in sequences prone to it, such as Asp-Gly, Asp-Asn, or Asp-Ser.[11][12]

Mitigation Strategies:

  • Minimize Base Exposure: Use in situ neutralization protocols where the base is added along with the coupling reagents, minimizing the time the free amine is exposed to basic conditions before coupling.[8]

  • Use Weaker Bases: If possible, use a less hindered or weaker base for neutralization, such as 2,4,6-collidine, though this may require longer reaction times.[13]

  • HOBt Addition: Adding HOBt during deprotection steps has been shown to suppress aspartimide formation to some extent.[11][14]

Workflow 2: Aspartimide Formation Mechanism & Prevention

Aspartimide_Formation cluster_0 Peptide on Resin cluster_1 Base-Catalyzed Side Reaction cluster_2 Undesired Products Peptide Peptide-Asp(OMe)-Xaa-Resin Base DIEA (Base) Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Backbone N attacks side-chain ester Base->Aspartimide Cyclization Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Nucleophilic opening Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Nucleophilic opening Racemized D-Asp Peptide (Racemized) Aspartimide->Racemized Epimerization

Caption: Mechanism of aspartimide formation from an Asp(OMe) residue.

The α-carbon of an amino acid is chiral. During the activation of the carboxyl group, the α-proton can become acidic and be abstracted by base, leading to a loss of stereochemical integrity (racemization or epimerization). This is particularly problematic for certain amino acids.

Mitigation Strategies:

  • Use Racemization-Suppressing Additives: The addition of HOBt or its derivatives (like 6-Cl-HOBt or HOAt) is highly effective.[15] These additives form an active ester intermediate that is less reactive and less prone to racemization than other activated forms.

  • Control Temperature: Perform couplings at room temperature or lower (0 °C), as higher temperatures can accelerate racemization.[14] This is especially important when using microwave-assisted synthesis.

  • Base Choice: Use the stoichiometric amount of base required. Excess base increases the risk of α-proton abstraction.[13]

References
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

  • Robertson, M. J., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

  • Pires, D. A. T., & Bemquerer, M. P. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Amino Acids, Peptides and Proteins. IntechOpen. [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • Delanaye, L., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

  • Wilde, A. H., et al. (2024). Bench-Stable, Orthogonal, Fully Automated Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv. [Link]

  • Vasanthakumar, G., et al. (2022). Aspartimide formation during SPPS. ResearchGate. [Link]

  • André, A., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. [Link]

  • Fargo, B. (2019). What do you do when your peptide synthesis fails? Biotage. [Link]

  • The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Ashenhurst, J. (2024). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Tey, W. Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]

Sources

Technical Support Center: Z-Aspartate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-Aspartate derivatives. This guide provides in-depth troubleshooting and practical advice for researchers using Z-Asp(OMe)-OH·DCHA in peptide synthesis. As Senior Application Scientists, we have designed this resource to address common challenges and explain the reasoning behind key experimental steps, ensuring both success and scientific rigor in your work.

Frequently Asked Questions (FAQs)
Q1: What exactly is Z-Asp(OMe)-OH·DCHA?

Z-Asp(OMe)-OH·DCHA is a protected amino acid derivative used in solution-phase peptide synthesis.[1] Let's break down the name:

  • Z : The Carbobenzyloxy (Cbz) group, which protects the α-amine.

  • Asp(OMe) : This signifies an Aspartic acid residue where the side-chain (β-carboxyl group) is protected as a Methyl Ester (OMe).

  • OH : This indicates the α-carboxyl group is a free acid.

  • DCHA : This free acid forms a salt with Dicyclohexylamine (DCHA).

The DCHA salt form is common for protected amino acids because it typically improves the compound's crystallinity, making it a stable, easy-to-handle powder rather than a non-crystalline oil. Before use in a peptide coupling reaction, this DCHA salt must be removed to liberate the free α-carboxylic acid.

Q2: I've seen Z-Asp-OMe listed as well. Is it the same thing?

This is a critical point of potential confusion. The position of the methyl ester is key:

  • Z-Asp(OMe)-OH : The side-chain (β) carboxyl is the methyl ester, and the α-carboxyl is the free acid. This is the correct isomer for extending a peptide chain from the C-terminus.[2]

  • Z-Asp-OMe : The α-carboxyl is the methyl ester, and the side-chain (β) carboxyl is the free acid.[1][3] This derivative would be used to couple a different amino acid to its side chain.

For standard peptide synthesis, you will almost always use Z-Asp(OMe)-OH . Always verify the CAS number and chemical structure provided by your supplier. For Z-Asp(OMe)-OH, the CAS number is 3160-47-2.

Q3: Why is handling Aspartic Acid derivatives so challenging?

Aspartic acid residues are notoriously prone to a significant side reaction: aspartimide formation .[4][5] This occurs when the backbone amide nitrogen attacks the activated side-chain carboxyl group, forming a cyclic imide intermediate. This is especially problematic under basic conditions (like repeated Fmoc-deprotection cycles) or during carboxyl activation for coupling.

Aspartimide formation can lead to several unwanted byproducts, including epimerization (conversion of L-Asp to D-Asp) and chain rearrangement to form β-peptides, which are often difficult or impossible to separate from the desired product by HPLC. Protecting the side chain with an ester like -OMe helps mitigate this, but does not eliminate the risk entirely.

Core Experimental Workflow & Protocols

The successful use of Z-Asp(OMe)-OH·DCHA hinges on a critical two-stage process: liberation of the free acid, followed by the peptide coupling reaction.

G cluster_0 Phase 1: Free Acid Liberation cluster_1 Phase 2: Peptide Coupling A Z-Asp(OMe)-OH·DCHA Salt (Solid) B Suspend in Organic Solvent (e.g., Ethyl Acetate, DCM) A->B C Acidic Aqueous Wash (e.g., 10% KHSO₄ or H₃PO₄) B->C D Isolate Organic Layer C->D E Dry & Evaporate D->E F Z-Asp(OMe)-OH (Free Acid, often an oil) E->F G Dissolve Free Acid & Amine Component F->G Proceed to Coupling H Add Coupling Reagents (e.g., DIC/Oxyma) G->H I Reaction Monitoring (TLC or LC-MS) H->I J Work-up & Purification I->J K Coupled Peptide Product J->K

Caption: General workflow for using Z-Asp(OMe)-OH·DCHA.

Protocol 1: Liberation of the Free Acid from the DCHA Salt

This protocol describes the essential first step of removing the dicyclohexylamine to prepare the amino acid derivative for coupling. The principle is to perform a liquid-liquid extraction where the protonated dicyclohexylamine is extracted into the aqueous phase, leaving the desired free acid in the organic phase.

Materials:

  • Z-Asp(OMe)-OH·DCHA

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 10% w/v aqueous Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)[6]

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the Z-Asp(OMe)-OH·DCHA salt in a suitable organic solvent. A common ratio is 1 part salt to 5-10 parts solvent (e.g., 10 g in 50-100 mL EtOAc).[6]

  • Acidification & Extraction: Transfer the suspension to a separatory funnel. Add an equal volume of cold (0-5 °C) 10% KHSO₄ solution. Shake the funnel vigorously for 1-2 minutes. The solid DCHA salt should dissolve as two clear phases appear.[6]

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the dicyclohexylammonium sulfate salt.

  • Repeated Washes: Wash the organic layer two more times with the 10% KHSO₄ solution to ensure complete removal of DCHA.[7]

  • Neutral Wash: Wash the organic layer once with water, followed by one wash with brine to remove residual acid and water. The pH of the final aqueous wash should be checked to ensure it is neutral (pH ≥ 4).[6]

  • Drying and Evaporation: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6][7] The resulting product, Z-Asp(OMe)-OH, is often a viscous oil or foam.

Self-Validation Check: Before evaporating all the solvent, spot a small amount of the organic layer on a TLC plate against the starting DCHA salt. The free acid should have a lower Rf value than the salt, and the starting material spot should be completely gone.[6][8]

Troubleshooting Guide
Problem Area 1: DCHA Salt Removal

Q: After the acidic wash, I still see two spots on my TLC plate. Is the DCHA not fully removed?

A: This is a common issue. Here are the potential causes and solutions:

  • Insufficient Acid: You may not have used enough acidic solution to fully protonate the carboxylate and extract all the DCHA. Perform one or two additional acidic washes and re-check the TLC.

  • Inefficient Mixing: If the suspension was not shaken vigorously enough, the extraction may be incomplete. Ensure thorough mixing during the extraction steps.

  • TLC Artifacts: While less likely, ensure your TLC system is appropriate. A common system is DCM:Methanol (e.g., 95:5) with a few drops of acetic acid to ensure the carboxyl group remains protonated. In some cases, the second spot could be a different impurity.[8] Always run a reference spot of the starting material.

Problem Area 2: Peptide Coupling & Side Reactions

Q: My peptide coupling reaction is slow or fails to go to completion. What's wrong?

A: Incomplete coupling reactions can be frustrating. A systematic approach is best.

G Start Coupling Reaction Incomplete/Failed Q1 Was DCHA completely removed? Start->Q1 Sol1 Repeat acidic work-up to generate free acid. Confirm by TLC. Q1->Sol1 No Q2 Are reagents (Amino Acid, Coupling Reagent, Solvent) dry? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run reaction with optimized conditions. Sol1->End Sol2 Dry solvents and reagents. Water quenches active esters. Q2->Sol2 No Q3 Is the coupling reagent appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Consider a stronger coupling reagent or additive (e.g., HATU, COMU). See Table 1. Q3->Sol3 No Q4 Is steric hindrance an issue? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->End Sol4 Increase reaction time/temperature. Consider microwave-assisted synthesis. Q4->Sol4 Yes Q4->End No A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting flowchart for failed coupling reactions.

  • Incomplete DCHA Removal: Residual DCHA will neutralize your carboxylic acid, preventing its activation. This is the most common cause of failure. Always confirm complete conversion to the free acid via TLC before starting the coupling.[6]

  • Reagent Quality: Water is the enemy of peptide coupling. Ensure your solvent (e.g., DMF, DCM) is anhydrous and your coupling reagents are fresh. Carbodiimides like DIC or EDC can degrade upon exposure to moisture.

  • Activation Issues: For carbodiimide-based couplings (DIC, EDC), the addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or OxymaPure is strongly recommended to enhance reactivity and suppress racemization.[9] Uronium/aminium salt reagents like HBTU or HATU are generally more potent and faster but also more expensive.

  • Steric Hindrance: If you are coupling to a sterically hindered amine, the reaction may require longer times, slightly elevated temperatures (e.g., 0 °C to RT), or a more powerful coupling reagent.

Q: My mass spec shows the correct mass, but my HPLC shows multiple peaks. What is happening?

A: This strongly suggests the formation of isomers, a classic sign of aspartimide-related side products.

  • The Cause: During activation, a base (like DIPEA, often used with uronium salt reagents) can deprotonate the backbone N-H of the next amino acid in the sequence. This nitrogen can then attack the activated side-chain ester of your Asp(OMe) residue, forming the cyclic aspartimide. This intermediate can then be hydrolyzed to give a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and epimers of both.[5]

  • Prevention Strategies:

    • Minimize Base: Use the minimum required amount of base (e.g., 1 equivalent of DIPEA for the HCl salt of an amine, 2 equivalents for uronium reagents). If coupling a free amine, a non-basic protocol like DIC/Oxyma is preferable.

    • Use Additives: Additives like HOBt or Oxyma Pure can accelerate the desired coupling reaction, giving it a chance to out-compete the side reaction.[9]

    • Control Temperature: Keep the reaction temperature low (0 °C) to slow down the rate of the side reaction.[9]

    • Pre-activation Time: When using uronium reagents, keep the pre-activation time (mixing the acid, reagent, and base before adding the amine) short to minimize the window for side reactions.

Data Summary Tables

Table 1: Solubility Profile

Compound Form Common Solvents (Good Solubility) Poor Solvents
Z-Asp(OMe)-OH·DCHA Crystalline Solid Dichloromethane (DCM), Methanol (sparingly) Water, Hexanes, Diethyl Ether

| Z-Asp(OMe)-OH | Viscous Oil / Foam | DCM, Ethyl Acetate, DMF, THF, Acetonitrile | Water, Hexanes |

Table 2: Comparison of Common Coupling Conditions

Method Reagents Pros Cons Best For
Carbodiimide DIC or EDC, plus Oxyma or HOBt Cost-effective; byproducts are soluble (DIC) or water-soluble (EDC).[10] Slower than uronium salts; risk of N-acylurea formation if additive is omitted.[9] Standard couplings where cost is a factor and speed is not critical.
Uronium Salt HBTU or HATU, plus Base (DIPEA) Very fast and efficient; high yields. More expensive; requires careful base stoichiometry to avoid side reactions. Difficult or sterically hindered couplings.

| Phosphonium Salt | PyBOP | High reactivity; low racemization.[9] | Byproduct (HMPA) is a suspected carcinogen.[9] | Situations requiring high reactivity where HMPA can be safely handled and removed. |

Analytical Quality Control

Consistent analysis is key to successful synthesis.

  • Thin-Layer Chromatography (TLC): An invaluable tool for monitoring both the DCHA removal and the progress of the coupling reaction.[11] A typical mobile phase is 95:5 DCM:MeOH with a drop of acetic acid.

  • HPLC-MS: The gold standard for assessing the purity of the final product.[12][13] It can separate closely related isomers and confirm the mass of the desired product and any byproducts.[14][15] A standard method uses a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[14]

Final Step: Z-Group Deprotection

Once your peptide is assembled, the N-terminal Z (Cbz) group is typically removed via catalytic hydrogenolysis.

  • Standard Protocol: The peptide is dissolved in a solvent like Methanol or a THF/Methanol mixture, a Palladium on Carbon catalyst (Pd/C, 5-10 wt%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).[16][17]

  • Mechanism: The reaction reduces the benzyl ester to toluene and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[16]

  • Troubleshooting: If your peptide contains other reducible functional groups (e.g., Cys, Met, alkynes, alkenes), this method may not be suitable. Alternative deprotection methods using Lewis acids or transfer hydrogenation may be necessary.[18]

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021783, Z-Asp-OMe. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Aapptec. (n.d.). Z-Asp(OMe)-OH [3160-47-2]. Retrieved from [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2024). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Dovepress. (2015). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • ResearchGate. (2021). How to remove salts from a sample containing amino acids for HPLC analysis?. [Link]

  • Wiley Online Library. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of Z-Asp-OMe DCHA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Z-Asp(OMe)-OH DCHA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt (Z-Asp-OMe DCHA) in your experiments.

Table of Contents

  • Understanding this compound: A Foundational Overview

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Issues and Solutions

  • Experimental Protocols

    • Protocol 1: Liberation of the Free Acid from this compound

    • Protocol 2: Stability Assessment of Z-Asp(OMe)-OH in the Presence of a Tertiary Amine Base

  • Data & Visualization

    • Table 1: Properties of Common Bases in Peptide Synthesis

    • Diagram 1: Workflow for Using this compound in Peptide Synthesis

    • Diagram 2: Potential Base-Mediated Degradation Pathways for Z-Asp(OMe)-OH

  • References

Understanding this compound: A Foundational Overview

This compound is a derivative of L-aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, the α-carboxyl group is protected as a methyl ester, and the β-carboxylic acid is neutralized with dicyclohexylamine (DCHA). This salt form is often preferred because it typically results in a stable, crystalline solid that is easier to handle and purify compared to the free acid, which may be an oil or an amorphous solid[1].

The Z-protecting group is stable under mildly acidic and basic conditions, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group[2]. However, the methyl ester protecting the α-carboxyl group is susceptible to hydrolysis under basic conditions (saponification)[3][4].

Before Z-Asp-OMe can be used in a peptide coupling reaction, the DCHA must be removed to liberate the free β-carboxylic acid, which will then be activated for amide bond formation. This is a critical step where issues can arise if not performed correctly.

Frequently Asked Questions (FAQs)

Q1: Why is Z-Asp-OMe supplied as a DCHA salt?

A1: The DCHA salt is prepared to enhance the stability and improve the handling characteristics of the N-protected amino acid. Many free acids of protected amino acids are oils or non-crystalline solids, which can be difficult to purify and weigh accurately. The formation of a DCHA salt typically yields a stable, crystalline solid with a sharp melting point, which facilitates purification by recrystallization[1].

Q2: Do I need to remove the DCHA before my coupling reaction?

A2: Yes. The β-carboxylic acid needs to be in its free form to be activated by coupling reagents (e.g., HBTU, DCC). The DCHA salt is not reactive in the coupling reaction. A standard acidic workup is required to remove the DCHA and generate the free carboxylic acid[1].

Q3: Is the Z-group stable to the organic bases used in peptide coupling, like DIPEA or NMM?

A3: The benzyloxycarbonyl (Z) group is a urethane-type protecting group and is generally stable to the tertiary amine bases (e.g., DIPEA, NMM) commonly used in peptide coupling reactions. It is not cleaved under these conditions. The Z-group is typically removed by hydrogenolysis or strong acids.

Q4: Can I pre-activate Z-Asp(OMe)-OH with a coupling reagent and a base and let it sit before adding it to my reaction?

A4: It is strongly recommended to use the activated Z-Asp(OMe)-OH immediately after the addition of a base. While the Z-group is stable, the α-methyl ester is susceptible to base-catalyzed hydrolysis[3]. The rate of hydrolysis will depend on the strength of the base, the temperature, and the amount of water present in your solvent. Prolonged exposure of the free Z-Asp(OMe)-OH to a basic environment can lead to the formation of Z-Asp-OH (the dicarboxylic acid), which can complicate your reaction and purification.

Q5: What is aspartimide formation, and should I be concerned about it with this compound?

A5: Aspartimide formation is a significant side reaction that occurs with aspartic acid residues within a peptide chain, especially when the following amino acid is glycine, serine, or asparagine. It is an intramolecular cyclization that is catalyzed by bases, such as the piperidine used for Fmoc deprotection. While this is a major concern in solid-phase peptide synthesis (SPPS), it is not a primary degradation pathway for the Z-Asp-OMe monomer before it is coupled. The main concern for the monomer in the presence of a base is the hydrolysis of the methyl ester.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or no coupling efficiency 1. Incomplete removal of DCHA, resulting in a lower concentration of the free acid. 2. Degradation of Z-Asp(OMe)-OH after liberation of the free acid. 3. Inefficient activation of the carboxylic acid.1. Ensure complete removal of DCHA by performing a thorough acidic workup. Monitor the removal by TLC. The DCHA salt will have a different Rf value than the free acid. 2. Use the liberated Z-Asp(OMe)-OH immediately after the workup. Do not store the free acid for extended periods. 3. Use a reliable coupling reagent combination, such as HBTU/DIPEA or DCC/HOBt. Ensure your reagents are fresh and your solvents are anhydrous.
Presence of an unexpected, more polar byproduct in my crude product 1. Hydrolysis of the α-methyl ester due to prolonged exposure to basic conditions during the coupling step. 2. The presence of water in the reaction mixture.1. Minimize the pre-activation time after adding the base. Add the activated amino acid to the reaction mixture immediately. 2. Use anhydrous solvents for the coupling reaction.
Difficulty in purifying the final peptide 1. Formation of dipeptides containing the hydrolyzed Z-Asp-OH byproduct. 2. Racemization during the coupling reaction.1. Optimize the coupling reaction to minimize side reactions. Purification by silica gel chromatography should be able to separate the desired product from the more polar diacid byproduct. 2. Use additives like HOBt or Oxyma Pure with your coupling reagent to suppress racemization. Perform the coupling at a lower temperature (e.g., 0 °C).
Two spots on TLC after acidic workup to remove DCHA 1. Incomplete removal of DCHA. 2. Partial decomposition of the Z-Asp(OMe)-OH during the workup.1. Perform additional washes with the acidic aqueous solution. 2. Use cold solvents and perform the workup at a lower temperature to minimize potential degradation.

Experimental Protocols

Protocol 1: Liberation of the Free Acid from this compound
  • Objective: To quantitatively remove dicyclohexylamine (DCHA) from this compound to yield the free β-carboxylic acid for use in peptide coupling.

  • Materials:

    • This compound

    • Ethyl acetate (EtOAc)

    • 10% w/v aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid[1]

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend the this compound salt in ethyl acetate (approximately 5-10 volumes relative to the salt).

    • Transfer the suspension to a separatory funnel.

    • Add an equal volume of cold (0-4 °C) 10% KHSO₄ solution and shake vigorously for 1-2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer two more times with the 10% KHSO₄ solution.

    • Wash the organic layer with deionized water (2x) and then with brine (1x) to remove any remaining acid and salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the Z-Asp(OMe)-OH as an oil or solid.

    • Crucially, use the resulting free acid immediately in the subsequent coupling reaction.

Protocol 2: Stability Assessment of Z-Asp(OMe)-OH in the Presence of a Tertiary Amine Base
  • Objective: To determine the stability of the liberated Z-Asp(OMe)-OH in a solution containing a tertiary amine base (e.g., DIPEA) over time.

  • Materials:

    • Z-Asp(OMe)-OH (freshly prepared from the DCHA salt)

    • Anhydrous solvent (e.g., DMF or DCM)

    • Tertiary amine base (e.g., DIPEA or NMM)

    • Internal standard (e.g., a stable aromatic compound like naphthalene)

    • HPLC system with a C18 column and UV detector

    • Mobile phases for HPLC (e.g., acetonitrile and water with 0.1% TFA)

  • Procedure:

    • Prepare a stock solution of freshly liberated Z-Asp(OMe)-OH in the anhydrous solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in the same solvent.

    • In a vial, combine a known volume of the Z-Asp(OMe)-OH stock solution, the internal standard stock solution, and the tertiary amine base (e.g., 2 equivalents relative to the amino acid).

    • At time t=0, immediately withdraw an aliquot, quench it with a dilute acidic solution (to neutralize the base), and dilute it for HPLC analysis.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h).

    • Analyze all samples by HPLC, monitoring the peak area of Z-Asp(OMe)-OH relative to the peak area of the internal standard.

    • A decrease in the relative peak area of Z-Asp(OMe)-OH over time indicates degradation. The appearance of a new, more polar peak is likely the hydrolyzed diacid byproduct.

Data & Visualization

Table 1: Properties of Common Bases in Peptide Synthesis
Base Abbreviation pKa of Conjugate Acid Structure Key Characteristics & Impact on Stability
N,N-DiisopropylethylamineDIPEA, Hünig's Base~10.7(i-Pr)₂NEtSterically hindered, non-nucleophilic. Commonly used in coupling reactions. Its basicity can catalyze the hydrolysis of the methyl ester in Z-Asp(OMe)-OH over time.
N-MethylmorpholineNMM~7.4C₅H₁₁NOLess basic than DIPEA, which may result in a slower rate of ester hydrolysis. A good alternative when a milder base is required.
TriethylamineTEA, Et₃N~10.7Et₃NStrong, nucleophilic base. Generally not recommended for peptide synthesis due to a higher risk of racemization and other side reactions.
2,4,6-Collidine~7.4C₈H₁₁NSterically hindered base, similar in basicity to NMM. Can be used to minimize base-catalyzed side reactions.
DicyclohexylamineDCHA~11.2(C₆H₁₁)₂NHA strong, secondary amine used to form stable salts with carboxylic acids. Not used as a base during the coupling step itself.
Diagram 1: Workflow for Using this compound in Peptide Synthesis

G start Start with This compound acid_workup Acidic Workup (e.g., EtOAc/aq. KHSO₄) start->acid_workup Dissolve in EtOAc free_acid Liberated Z-Asp(OMe)-OH (Use Immediately) acid_workup->free_acid Isolate from organic layer activation Activation (Coupling Reagent + Base) free_acid->activation Add coupling reagents (e.g., HBTU, DIPEA) coupling Peptide Coupling (to H₂N-Peptide) activation->coupling Add to amine component product Z-Protected Dipeptide coupling->product

Caption: Workflow for the use of this compound.

Diagram 2: Potential Base-Mediated Degradation Pathways for Z-Asp(OMe)-OH

G cluster_main Z-Asp(OMe)-OH in Basic Solution cluster_note Note start Z-NH-CH(CH₂COOH)-COOMe hydrolysis Methyl Ester Hydrolysis (Saponification) start->hydrolysis + OH⁻ (from H₂O + Base) product Z-NH-CH(CH₂COOH)-COOH (Diacid Byproduct) hydrolysis->product note This is the primary degradation pathway for the monomer in solution before coupling.

Caption: Primary degradation pathway for Z-Asp(OMe)-OH.

References

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link][3]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link][5]

  • Chemistry Stack Exchange. (2019). Rate of hydrolysis of ester in presence of an acidic medium. Available at: [Link][6]

  • Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. Available at: [Link][7]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Available at: [Link][4]

  • Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros. Available at: [Link][8]

  • RSC Publishing. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Available at: [Link][9]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link][10]

  • ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? Available at: [Link][11]

Sources

Technical Support Center: Monitoring Z-Asp-OMe DCHA Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring Z-Asp-OMe DCHA reactions by Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to confidently monitor your reactions, interpret your results, and overcome common challenges.

Foundational Principles: The "Why" Behind the "How"

Monitoring the progress of a chemical reaction is crucial for optimizing yield, minimizing byproducts, and determining the reaction endpoint.[1] Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for this purpose, particularly in peptide synthesis.[2][3]

In the context of reactions involving this compound (N-benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt), TLC allows for the qualitative assessment of the consumption of the starting material and the formation of the desired product. The dicyclohexylamine (DCHA) salt is often used to improve the handling and stability of the protected amino acid.[4] However, prior to its use in a coupling reaction, the free carboxylic acid must be liberated from the DCHA salt.[4][5][6] This adds another layer to the reaction monitoring process.

The Chemistry at a Glance:

The overall process generally involves two key stages:

  • Salt Conversion: The this compound salt is treated with a weak acid to protonate the carboxylate and remove the dicyclohexylamine, yielding the free Z-Asp-OMe.

  • Coupling Reaction: The free Z-Asp-OMe is then coupled with another amino acid or peptide, typically in the presence of coupling reagents.

TLC is instrumental in tracking the disappearance of the starting materials and the appearance of the product at each of these stages.

Visualizing the Unseen:

Since amino acids and their derivatives are often colorless, visualization techniques are essential for observing the spots on a TLC plate. The most common methods include:

  • UV Light (254 nm): The benzyloxycarbonyl (Z) group is aromatic and will absorb UV light, appearing as a dark spot on a fluorescent TLC plate.[7] This is a non-destructive method.

  • Ninhydrin Stain: This reagent reacts with primary and secondary amines to produce a characteristic purple or yellow color upon heating.[8][9][10] It is particularly useful for detecting the presence of free amino groups.

  • Other Stains: A variety of other stains, such as permanganate, can be used to visualize compounds that are susceptible to oxidation.[7]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the TLC monitoring of your this compound reactions.

Issue 1: My starting material spot (this compound) is streaking or not moving from the baseline.

Question: I've spotted my reaction mixture, but the starting material appears as a long streak from the baseline. What's causing this and how can I fix it?

Answer:

This is a common issue when dealing with salts and polar compounds on silica gel, which is acidic in nature.

  • Causality: The dicyclohexylamine salt of your starting material is highly polar and can interact strongly with the silica gel stationary phase. This strong interaction prevents it from moving up the plate with the mobile phase, resulting in streaking or immobility at the baseline. Additionally, acidic compounds can streak on silica gel plates.[11]

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic solvent to your eluent system. A common choice is acetic acid (e.g., 0.5-1% of the total volume).[11] This will protonate the carboxylate of your starting material on the plate, making it less polar and allowing it to migrate more effectively. It also helps to suppress the ionization of any free carboxylic acid, leading to more compact spots.

    • Confirm Salt Conversion: Before starting the coupling reaction, ensure the complete conversion of the DCHA salt to the free acid. You can monitor this by TLC. The free acid should have a higher Rf value and a more defined spot than the salt in an appropriate solvent system.

Issue 2: I see multiple spots in the lane for my starting material.

Question: When I run a TLC of just my this compound, I see more than one spot. Is my starting material impure?

Answer:

Not necessarily. This could be an artifact of the TLC conditions or indicate a partial conversion.

  • Causality:

    • On-Plate Decomposition: The acidic nature of the silica gel can cause some of the DCHA salt to convert to the free acid directly on the TLC plate during spotting and elution. This would result in two spots: one for the salt (likely at the baseline) and one for the free acid (with a higher Rf).

    • Incomplete Salt Formation: It's possible the initial formation of the DCHA salt was not quantitative, leaving some free acid.

  • Troubleshooting Steps:

    • Run a Co-spot: Spot your starting material in one lane, a known standard of the free Z-Asp-OMe in another, and a co-spot of both in a third lane. If you see two spots in the starting material lane that correspond to the salt and the free acid standards, it confirms the presence of both species.

    • Adjust the Mobile Phase: As mentioned in the previous issue, adding a small amount of acid to the mobile phase can often consolidate these spots into a single, well-defined spot of the free acid.

Issue 3: I can't distinguish between my product and starting material spots.

Question: The Rf values of my starting material and product are very similar. How can I improve the separation?

Answer:

Optimizing the mobile phase is key to achieving better separation.[12][13]

  • Causality: The polarity difference between your Z-Asp-OMe and the resulting dipeptide may not be significant enough to allow for good separation in your current solvent system.

  • Strategies for Optimization:

    • Systematic Solvent Polarity Adjustment:

      • If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., methanol, ethyl acetate).

      • If the spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the more polar solvent.

    • Change Solvent Composition: If adjusting the polarity of a two-solvent system (e.g., hexane/ethyl acetate) is not effective, try a different solvent combination. For peptide-like molecules, mixtures of chloroform/methanol, dichloromethane/methanol, or even n-butanol/acetic acid/water can provide different selectivities.[14]

    • Utilize a Co-spot: A co-spot, where the reaction mixture is spotted on top of the starting material, is crucial here. If the spots are truly different compounds, you should see two distinct spots in the co-spot lane. If they are the same, you will see a single, potentially slightly elongated spot.[15]

Issue 4: My spots are not visible under UV light.

Question: I've run my TLC, but I don't see any spots under the UV lamp. Did my reaction fail?

Answer:

Not necessarily. While the Z-group should be UV active, several factors can affect visualization.

  • Causality:

    • Low Concentration: The concentration of your compounds in the reaction mixture might be too low to be detected by UV shadowing.[16][17]

    • UV Lamp Wavelength: Ensure you are using a short-wave UV lamp (254 nm), as this is the wavelength at which aromatic compounds like the Z-group absorb most strongly.[7]

    • Interfering Substances: Something in your reaction mixture could be quenching the fluorescence of the TLC plate.

  • Solutions:

    • Concentrate the Sample: If possible, take a larger aliquot of your reaction mixture and evaporate the solvent, then redissolve it in a smaller volume to increase the concentration before spotting.

    • Use a Chemical Stain: If UV is inconclusive, use a chemical stain. A ninhydrin stain is an excellent choice as it will visualize any compound with a free amine, including your starting amino ester (if the coupling failed) and potentially your product (if it has a free N-terminus). A potassium permanganate stain can also be effective for general visualization of organic compounds.[7][9]

Issue 5: All my spots are at the top of the TLC plate.

Question: As soon as I put my TLC plate in the chamber, all the spots shoot up to the solvent front. What does this mean?

Answer:

This indicates that your mobile phase is too polar for the compounds you are trying to separate.

  • Causality: The compounds have a much higher affinity for the mobile phase than for the stationary phase. As a result, they travel with the solvent front and do not separate.

  • Solution:

    • Decrease Mobile Phase Polarity: Drastically reduce the proportion of the polar solvent in your eluent system. For example, if you are using 50:50 ethyl acetate/hexane, try 20:80 or 10:90. Start with a less polar system and gradually increase the polarity until you achieve an Rf value for your starting material of around 0.2-0.4.[18]

Experimental Protocols

Protocol 1: Standard TLC Monitoring Workflow

This protocol outlines the step-by-step procedure for monitoring your reaction.

  • Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[19]

    • Mark three small tick marks on the baseline for spotting: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.

  • Sample Preparation:

    • Prepare a dilute solution of your starting material (this compound or the free acid) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a dilute solution of your reaction mixture at a specific time point.

  • Spotting:

    • Using a capillary tube, carefully spot the starting material solution on the "S" and "C" marks. Aim for small, concentrated spots (1-2 mm in diameter).[11][19]

    • Spot the reaction mixture on the "R" and "C" marks (spotting directly on top of the starting material for the co-spot).

  • Development:

    • Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.[19]

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]

    • Proceed with chemical staining if necessary (see Protocol 2).

  • Analysis:

    • Calculate the Rf (retention factor) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the spots in the "R" lane to the "S" lane to determine the extent of starting material consumption and the formation of new products.

Protocol 2: Ninhydrin Staining
  • Preparation: Prepare a ninhydrin solution (e.g., 0.2 g of ninhydrin in 100 mL of ethanol).[9] This solution should be stored in a dark bottle.

  • Application:

    • After UV visualization, dip the dried TLC plate into the ninhydrin solution or spray it evenly.

  • Development:

    • Gently heat the plate with a heat gun until colored spots appear. Be careful not to char the plate.

    • Primary amines will typically give a purple color, while secondary amines (like proline) will give a yellow-orange color.[8]

Data Summarization

CompoundTypical Mobile Phase SystemExpected Rf RangeVisualization Method(s)
This compound30% Ethyl Acetate in Hexane + 1% Acetic Acid0.1 - 0.2 (as free acid)UV, Permanganate
Z-Asp-OMe (free acid)30% Ethyl Acetate in Hexane0.2 - 0.4UV, Permanganate
Dicyclohexylamine30% Ethyl Acetate in Hexane0.5 - 0.7Ninhydrin, Permanganate
Dipeptide Product50-70% Ethyl Acetate in Hexane or 5-10% Methanol in DCMVaries based on coupled amino acidUV, Ninhydrin (if N-terminus is free), Permanganate

Note: These Rf values are illustrative and will vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.

Visual Workflow and Logic Diagrams

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare & Mark TLC Plate prep_samples Prepare Dilute Samples (SM, Rxn) prep_plate->prep_samples spot_plate Spot Plate (SM, Co-spot, Rxn) prep_samples->spot_plate develop_plate Develop in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv Visualize under UV (254nm) dry_plate->visualize_uv visualize_stain Stain (e.g., Ninhydrin) visualize_uv->visualize_stain analyze Analyze Rf & Reaction Progress visualize_stain->analyze

Caption: Standard workflow for monitoring a reaction by TLC.

Troubleshooting Logic for Poor Separation

Troubleshooting_Separation start Problem: Poor Separation|Rf(SM) ≈ Rf(Product) q1 q1 start->q1 a1_yes Decrease Mobile Phase Polarity q1->a1_yes Yes a1_no a1_no q1->a1_no No q2 Are spots still poorly resolved? a1_yes->q2 a1_no->q2 No a1_no_yes Increase Mobile Phase Polarity a1_no->a1_no_yes Yes a2_yes Change Solvent System|{e.g., Hex/EtOAc → DCM/MeOH} q2->a2_yes Yes a2_no Separation Achieved q2->a2_no No a1_no_yes->q2

Caption: Decision tree for troubleshooting poor TLC separation.

Frequently Asked Questions (FAQs)

Q1: Do I need to remove the DCHA before I spot the starting material on the TLC plate?

It is good practice to have a standard of the free acid to compare against. However, for quick reaction monitoring, you can often spot the DCHA salt directly. Adding a small amount of acid to your mobile phase will convert the salt to the free acid "in-situ" on the plate, allowing for a more reliable Rf value.[4]

Q2: How do I know when the reaction is complete?

The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane by your most sensitive visualization method (e.g., a specific stain). It's good practice to let the reaction run for a short period after this point to ensure full conversion.

Q3: Can I use TLC to quantify the reaction progress?

TLC is primarily a qualitative technique. While you can get a rough idea of the relative amounts of materials by the size and intensity of the spots, it is not a quantitative method. For quantitative analysis, techniques like HPLC or NMR are required.

Q4: My TLC plate has a wavy solvent front. What should I do?

An uneven solvent front can lead to inaccurate Rf values. This is often caused by the plate touching the side of the chamber, a non-level chamber, or the initial solvent level being too high. Ensure the chamber is on a flat surface and the plate is placed carefully in the center.

Q5: Why do I see a spot for dicyclohexylamine on my TLC?

After the salt conversion step, dicyclohexylamine will be present in your reaction mixture. It is a secondary amine and will be visible with a ninhydrin stain. It is typically less polar than the amino acid derivatives and will have a higher Rf value.

References

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Basak, B., Bhattacharrya, U. K., & Laskar, S. (1993).
  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Sulieman, A. A. (2020, May 7). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. ResearchGate. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • REACH Devices. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Retrieved from [Link]

  • PubChem. (n.d.). Z-Asp-OMe. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2007). Solid-Phase Peptide Synthesis. Methods in Enzymology, 289, 46-78.
  • Komsta, Ł., Ciesla, L., & Bogucka-Kocka, A. (2010). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Current Analytical Chemistry, 6(3), 258-269.
  • REACH Devices. (n.d.). TLC stains. Retrieved from [Link]

  • Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
  • Sherma, J. (2010). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Semantic Scholar. Retrieved from [Link]...

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition, 1(3), 128-131.
  • Dey, M. C., Basu, S., & Sinhababu, A. (2016). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent.
  • MaChemGuy. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Amrita University. (2011, January 14). Separation of Amino acids by TLC [Video]. YouTube. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Strategies: A Guide to Aspartic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of building blocks is paramount to success. Each protected amino acid carries with it a strategic blueprint for its incorporation and subsequent deprotection, dictating the overall efficiency, purity, and feasibility of synthesizing the target peptide. This guide delves into a comparative analysis of two distinctly different aspartic acid derivatives: the modern workhorse Fmoc-Asp(OtBu)-OH and the historically significant Z-Asp-OMe DCHA .

While both serve to introduce aspartic acid into a growing peptide chain, they represent divergent philosophical and technological approaches to synthesis. Understanding their fundamental differences is crucial for any researcher navigating the complexities of peptide chemistry, from academic discovery to industrial-scale drug development. This guide will illuminate the causality behind the near-universal adoption of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) and the specific contexts where older strategies may still find relevance.

At a Glance: Key Differences and Applications

FeatureFmoc-Asp(OtBu)-OHThis compound
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Nα-Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Z (Carbobenzoxy or Cbz)
Nα-Deprotection Base-labile (e.g., 20% Piperidine in DMF)Hydrogenolysis (e.g., H₂/Pd-C)
Side Chain Protection OtBu (tert-Butyl ester)OMe (Methyl ester)
Side Chain Deprotection Acid-labile (e.g., TFA)Saponification (e.g., NaOH)
Orthogonality in SPPS High. Fmoc and OtBu are fully orthogonal.Low. Z and OMe are incompatible with standard SPPS.
Key Challenge Aspartimide FormationRacemization risk during saponification.
Solubility Good in standard SPPS solvents (DMF, NMP).[1]Variable; DCHA salt improves handling.

The Modern Standard: Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide chemistry.[2] The core principle involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids.[3] Excess reagents and byproducts are simply washed away by filtration, dramatically simplifying the process.[3] This methodology's success hinges on the concept of orthogonality : the ability to selectively remove one type of protecting group in the presence of others.[4]

Fmoc-Asp(OtBu)-OH is the quintessential building block for this strategy.[1][5]

  • The Fmoc Group (Nα-Protection): This temporary protecting group on the alpha-amino terminus is stable to acids but is readily cleaved by a secondary amine base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This allows for the selective deprotection of the N-terminus to enable the next coupling reaction.[4]

  • The OtBu Group (Side-Chain Protection): The tert-Butyl ester protecting the side-chain carboxyl group is stable to the basic conditions used for Fmoc removal.[1] It is, however, labile to strong acids. This group remains intact throughout the entire chain assembly and is removed during the final step when the completed peptide is cleaved from the solid support using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[1][8]

This elegant orthogonality between the base-labile Fmoc group and the acid-labile OtBu group is the cornerstone of the Fmoc/tBu strategy, enabling the efficient and controlled synthesis of long and complex peptides.[1][4]

Figure 1. The standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.

The Achilles' Heel: Aspartimide Formation

Despite its widespread success, the use of Fmoc-Asp(OtBu)-OH is associated with a significant side reaction: aspartimide formation .[2][9] This intramolecular cyclization occurs when the peptide backbone nitrogen, exposed after Fmoc deprotection, attacks the side-chain ester of the preceding aspartic acid residue.[6] This reaction is catalyzed by the piperidine base used for Fmoc removal.[6]

The formation of the five-membered succinimide ring (the aspartimide) is problematic for several reasons:

  • Chain Termination: The aspartimide is a poor nucleophile, hindering further coupling.

  • Byproduct Generation: The aspartimide ring can be opened by piperidine or other nucleophiles, leading to a mixture of the desired α-peptide and the undesired β-peptide isomer, which are often difficult to separate.[6]

  • Racemization: The α-carbon of the aspartic acid is deprotonated during the reaction, leading to epimerization and the formation of D-Asp containing peptides.[6]

The propensity for this side reaction is highly sequence-dependent, being most severe in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2][6]

Figure 2. Mechanism of base-catalyzed aspartimide formation.

The Classic Approach: this compound in Solution-Phase Synthesis

The Carbobenzoxy (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a landmark achievement in peptide chemistry, enabling controlled peptide synthesis for the first time.[10] Z-protected amino acids, like this compound, were the mainstays of solution-phase peptide synthesis for decades.[10][11]

  • The Z Group (Nα-Protection): The Z group is stable to both acidic and mildly basic conditions. Its removal requires catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst) or strong acids like HBr in acetic acid.[11]

  • The OMe Group (Side-Chain Protection): The methyl ester is stable to the conditions of Z-group removal by hydrogenolysis. However, its own removal requires saponification—hydrolysis with a strong base like sodium hydroxide.

The Dicyclohexylamine (DCHA) salt is not a protecting group but is used to form a stable, crystalline salt of the protected amino acid, which improves its handling, storage, and purity.

Why this compound is Incompatible with Modern SPPS

The chemical properties that made the Z/OMe strategy viable for solution-phase synthesis render it fundamentally incompatible with the standard SPPS workflow:

  • Non-Orthogonality: The deprotection methods are harsh and lack orthogonality with the solid support. Hydrogenolysis is impractical to perform on a solid resin support, as the solid catalyst particles would mix with the solid resin beads.

  • Harsh Deprotection: The conditions for removing the Z-group (hydrogenolysis) or the OMe group (saponification) are not compatible with the acid-labile linkers that attach the peptide to the resin in standard Fmoc-SPPS.

  • Lack of Efficiency: Solution-phase synthesis, the domain of Z-protected amino acids, requires a purification step after each coupling, making it far more labor-intensive and less amenable to automation than SPPS.[3]

Experimental Data: Mitigating Aspartimide Formation

While no direct comparative data exists for these two reagents in the same synthetic context, extensive research has focused on minimizing the primary drawback of Fmoc-Asp(OtBu)-OH. The data below synthesizes findings on strategies to suppress aspartimide formation during Fmoc-SPPS.

Table 1: Comparison of Strategies to Reduce Aspartimide Formation

StrategyMethodologyReported EfficacyReference
Standard Fmoc-Asp(OtBu)-OH with 20% Piperidine/DMFBaseline - High risk in sensitive sequences[6]
Sterically Hindered Esters Replace OtBu with bulkier groups like O-5-n-butyl-5-nonyl (OBno) or 3-ethyl-3-pentyl (OEpe).25% reduction in aspartimide for Asp(OBno) vs Asp(OtBu) in Teduglutide synthesis.[6]
Backbone Protection Use of dipeptide building blocks like Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH (pseudoproline).Can effectively eliminate aspartimide formation.[2][9]
Non-Ester Protecting Groups Use of cyanosulfurylide (CSY) protected Asp, Fmoc-Asp(CSY)-OH.Can completely suppress aspartimide formation.[12]

Experimental Protocol: A Self-Validating System for Aspartimide Analysis

To quantitatively assess strategies for mitigating aspartimide formation, a model peptide known to be problematic can be synthesized under different conditions.

Objective: To compare the level of aspartimide-related impurities when synthesizing a model peptide (e.g., H-Val-Ser-Asp-Gly-Asn-Gly-OH) using standard Fmoc-Asp(OtBu)-OH versus a modified derivative like Fmoc-Asp(OBno)-OH.

Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Standard Synthesis: Couple Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Val-OH sequentially. Use HBTU/DIPEA as the activation agent (4 eq. amino acid, 3.9 eq. HBTU, 6 eq. DIPEA) for 1-2 hours per coupling.

    • Modified Synthesis: Follow the same procedure but substitute Fmoc-Asp(OBno)-OH at the appropriate step.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin, perform a final Fmoc deprotection, and wash again. Cleave the peptide from the resin and remove side-chain protecting groups using a TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2-3 hours.

  • Analysis: Precipitate the crude peptide in cold diethyl ether. Analyze the crude product by RP-HPLC and Mass Spectrometry to quantify the desired peptide and identify aspartimide-related byproducts (β-aspartyl peptide, D-Asp peptide).

Expected Outcome: The HPLC chromatogram from the synthesis using Fmoc-Asp(OBno)-OH is expected to show a significantly higher peak for the target peptide and reduced peaks corresponding to aspartimide-related impurities compared to the standard synthesis with Fmoc-Asp(OtBu)-OH. This validates the efficacy of using sterically hindered side-chain protecting groups.

Conclusion: The Right Tool for the Right Era

The comparison between Fmoc-Asp(OtBu)-OH and This compound is less a matter of direct competition and more a reflection of the evolution of peptide synthesis technology.

  • Fmoc-Asp(OtBu)-OH is the undisputed standard for modern, automated solid-phase peptide synthesis due to its elegant orthogonality and compatibility with the SPPS workflow. Its primary challenge, aspartimide formation, is an area of active research, and effective mitigation strategies are available, making it a robust choice for both research and industrial applications.

  • This compound represents a pioneering era of peptide chemistry. While foundational, its deprotection requirements make it unsuitable for the efficiency and automation of SPPS. It remains a tool for specific applications in solution-phase synthesis, where its unique chemical properties might be advantageous.

For the modern peptide chemist, a deep understanding of the Fmoc/tBu strategy and its nuances, particularly the management of side reactions like aspartimide formation, is essential. The choice is clear: for the vast majority of applications, Fmoc-Asp(OtBu)-OH, supported by an arsenal of informed strategies to ensure peptide integrity, is the superior and logical choice.

References

  • Kong, M., van den Braak, T., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490.
  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Propeptide. (n.d.). Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective. Retrieved from [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved from [Link]

  • Latham, J., & Lin, Y. A. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

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A Comparative Guide to Aspartic Acid Protecting Groups: Z-Asp-OMe·DCHA in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The trifunctional nature of aspartic acid, however, presents a notorious challenge in peptide synthesis: the base-catalyzed formation of aspartimide. This side reaction can lead to a cascade of undesirable products, including racemized peptides and β-peptides, which are often difficult to separate from the target sequence, ultimately impacting yield, purity, and biological activity.[1][2]

This guide provides an in-depth comparison of various aspartic acid protecting groups, with a special focus on N-α-benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt (Z-Asp-OMe·DCHA). We will delve into the mechanistic underpinnings of aspartimide formation, compare the performance of different protective strategies with supporting data, and provide detailed experimental protocols to empower you in your synthetic endeavors.

The Specter of Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs readily under the basic conditions often employed in peptide synthesis, particularly during the piperidine-mediated removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS).[1][2] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid ester, leading to a five-membered succinimide ring—the aspartimide intermediate.[1] This process is especially prevalent in sequences where aspartic acid is followed by glycine, serine, or asparagine.[1]

The formation of the aspartimide is problematic for several reasons:

  • Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions.[3]

  • Chain Isomerization: The aspartimide ring can be opened by nucleophiles (like piperidine or water) at either the α- or β-carbonyl, leading to the formation of not only the desired α-peptide but also the isomeric β-peptide.[2][3]

  • Byproduct Formation: Nucleophiles like piperidine can become permanently attached to the peptide chain, forming piperidide adducts.[1]

These side products often share similar chromatographic properties with the target peptide, making purification a significant challenge.

Aspartimide_Formation Peptide Aspartyl Peptide (Protected Side Chain) Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated->Aspartimide Intramolecular Nucleophilic Attack Products Mixture of Products: - α-Peptide (L and D) - β-Peptide (L and D) - Piperidide Adducts Aspartimide->Products Nucleophilic Ring Opening (Piperidine, H₂O) & Racemization

Caption: Mechanism of base-catalyzed aspartimide formation.

Z-Asp-OMe·DCHA: A Classical Approach

Z-Asp-OMe·DCHA is a derivative of aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, the α-carboxyl group is protected as a methyl ester (OMe), and the free β-carboxyl group forms a salt with dicyclohexylamine (DCHA).[4]

  • The Z (Benzyloxycarbonyl) Group: The Z group is a classic amino-protecting group, typically removed by hydrogenolysis (e.g., H₂/Pd/C) or strong acids like HBr in acetic acid.[5][6] It is stable to the basic conditions used for Fmoc removal and the milder acidic conditions used for Boc deprotection, making it an orthogonal protecting group in many synthetic schemes.[5]

  • The OMe (Methyl Ester) Group: The methyl ester protects the α-carboxyl group and is generally removed by saponification (hydrolysis with a base like NaOH).[7]

  • The DCHA (Dicyclohexylamine) Salt: Many N-protected amino acids are oils or amorphous solids that can be difficult to purify and handle. DCHA, a strong organic base, forms a stable, crystalline salt with the free carboxylic acid group.[8][9] This crystalline nature facilitates purification through recrystallization, leading to a starting material of higher purity and improved handling characteristics.[9] Before use in peptide synthesis, the free acid must be liberated from the DCHA salt.[8]

The primary application of Z-Asp(OMe)-OH is in solution-phase peptide synthesis or in strategies where the β-carboxyl group is intended to be coupled to another amino acid.[10] In this context, the pre-existing protection of the α-amino and α-carboxyl groups allows for the selective activation of the β-carboxyl group.

A Comparative Analysis of Aspartic Acid Protecting Groups

The choice of an aspartic acid protecting group is critical and depends heavily on the overall synthetic strategy, particularly the choice between Fmoc/tBu and Boc/Bn solid-phase peptide synthesis (SPPS).[5]

Ester-Based Side-Chain Protecting Groups

The most common strategy to mitigate aspartimide formation is to use sterically bulky ester groups for the side-chain protection. The rationale is that a larger group will sterically hinder the nucleophilic attack of the backbone amide.[1]

Protecting GroupAbbreviationStructureCleavage ConditionsKey Features & Performance
tert-ButylOtBu-(CH₃)₃Strong acid (e.g., TFA)Standard for Fmoc-SPPS, but offers low steric hindrance and is prone to significant aspartimide formation in susceptible sequences.[1][3]
3-Methylpent-3-ylOMpe-C(CH₃)(C₂H₅)₂Strong acid (e.g., TFA)Offers increased steric bulk and flexibility compared to OtBu, leading to a significant reduction in aspartimide formation.[3]
5-n-Butyl-5-nonylOBno-C(C₄H₉)₂(C₄H₉)Strong acid (e.g., TFA)Highly sterically demanding and flexible, providing excellent suppression of aspartimide formation, even in challenging sequences like Asp-Gly.[11]
Benzyl OBzl -CH₂-C₆H₅Hydrogenolysis (H₂/Pd), strong acid (HF)Standard for Boc-SPPS. Aspartimide formation is less of an issue in Boc chemistry due to the use of weaker bases and in situ neutralization protocols.[1]

Experimental Data Summary:

In a comparative study using the classic Scorpion toxin II model peptide (VKDX YI), where X was Gly, Asn, or Arg, the performance of different side-chain protecting groups was evaluated after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Protecting GroupX = Gly (% Target Peptide)X = Asn (% Target Peptide)X = Arg (% Target Peptide)
Fmoc-Asp(OtBu)-OH 20.4%52.8%80.3%
Fmoc-Asp(OMpe)-OH 76.5%94.6%97.4%
Fmoc-Asp(OBno)-OH 90.2%98.7%99.1%
Data adapted from reference. Higher percentage of target peptide indicates lower aspartimide formation.

This data clearly demonstrates that increasing the steric bulk and flexibility of the side-chain ester, as seen with OMpe and particularly OBno, dramatically reduces the extent of aspartimide formation compared to the standard OtBu group.

Non-Ester-Based Side-Chain Protecting Groups

To completely eliminate aspartimide formation, strategies that modify the electronic properties of the side chain, rather than just introducing steric hindrance, have been developed.

  • Cyanosulfurylides (CSY): This protecting group masks the aspartic acid side chain as a non-electrophilic ylide.[1] It is stable to both strong acids and bases. Deprotection is achieved orthogonally using an electrophilic halogen source like N-chlorosuccinimide (NCS).[1] This strategy has been shown to completely suppress aspartimide formation.[1]

Z-Asp-OMe·DCHA in a Comparative Context

Direct quantitative comparisons of Z-Asp-OMe with modern Fmoc-based protecting groups for aspartimide suppression are scarce, primarily because they are used in different synthetic contexts.

  • Fmoc-SPPS: The primary challenge is stability to repeated piperidine treatment. Here, bulky esters like Fmoc-Asp(OBno)-OH are superior.

  • Boc-SPPS/Solution-Phase Synthesis: The Z group is a cornerstone of these methodologies. Aspartimide formation is generally less pronounced in Boc-SPPS.[1] The Z group is completely stable to the TFA used for Boc deprotection and the bases used for in situ neutralization. The primary concern with a Z-protected aspartic acid would be during the final deprotection if harsh basic conditions were used to remove a C-terminal ester, for example.

The combination of Z for Nα-protection and an ester for side-chain protection (e.g., Z-Asp-OBzl) is a classic pairing in Boc and solution-phase synthesis. The use of Z-Asp(OMe)-OH is more specialized, intended for scenarios where the β-carboxyl group is the reactive site.

Experimental Protocols

Protocol 1: Liberation of Z-Asp-OMe-OH from its DCHA Salt

Rationale: Before coupling, the free carboxylic acid must be liberated from its dicyclohexylammonium salt. This is achieved by an acid-base extraction. Phosphoric acid is often used because dicyclohexylammonium chloride is poorly soluble.[8]

Procedure:

  • Suspend Z-Asp-OMe·DCHA (1 equivalent) in 5-10 volumes of ethyl acetate.

  • Add 10% phosphoric acid dropwise with vigorous stirring until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be 2-3.

  • Separate the layers in a separatory funnel.

  • Wash the organic layer once with a small volume of 10% phosphoric acid, followed by three washes with water until the pH of the aqueous wash is ≥4.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Z-Asp-OMe-OH, which is often an oil.

Protocol 2: Solution-Phase Coupling of Z-Asp-OMe-OH

Rationale: This protocol describes the coupling of the liberated Z-Asp-OMe-OH (specifically activating its β-carboxyl group) to an amino acid ester using a carbodiimide activator.[10]

Coupling_Workflow Start Start: Z-Asp(OMe)-OH H-Phe-OMe·HCl FreeAmine 1. Prepare Free Amine: Dissolve H-Phe-OMe·HCl in DCM Add DIPEA (neutralize) Start->FreeAmine Activation 2. Activate Carboxyl Group: Dissolve Z-Asp(OMe)-OH & HOBt in DCM Cool to 0°C, add EDC·HCl Start->Activation Coupling 3. Coupling Reaction: Add activated mixture to free amine Stir overnight at room temp. FreeAmine->Coupling Free H-Phe-OMe Activation->Coupling Activated Z-Asp(OMe)-OH Workup 4. Work-up & Purification: Aqueous washes (HCl, NaHCO₃, brine) Dry, concentrate, purify (chromatography) Coupling->Workup Product Product: Z-Asp(β-Phe-OMe)-OMe Workup->Product

Caption: Workflow for solution-phase dipeptide synthesis.

Procedure:

  • Preparation of the Free Amino Component: Dissolve L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl, 1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) and stir for 10 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Asp-OMe-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate.[10]

  • Coupling: Add the solution of the free amino component (from step 1) to the activated carboxyl component (from step 3).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.

Protocol 3: Orthogonal Deprotection

Rationale: The Z and OMe groups can be removed sequentially under different conditions, demonstrating their orthogonal nature.

A. Z-Group Removal (Hydrogenolysis):

  • Dissolve the protected peptide in methanol (MeOH).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the N-deprotected peptide.

B. OMe-Group Removal (Saponification):

  • Dissolve the peptide methyl ester in a mixture of methanol and water.

  • Cool the solution to 0 °C.

  • Add 1 M aqueous sodium hydroxide (NaOH, ~1.1 eq) dropwise.

  • Stir the reaction at 0 °C or room temperature, monitoring carefully by TLC or HPLC to avoid side reactions like racemization.

  • Upon completion, carefully neutralize the solution with 1 M HCl.

  • Remove the organic solvent and extract the product into an appropriate organic solvent or purify directly.

Conclusion

The challenge of aspartimide formation is a critical consideration in peptide synthesis. While the standard Fmoc-Asp(OtBu)-OH is adequate for many sequences, it poses a significant risk in problematic motifs. For Fmoc-SPPS, the use of sterically hindered and flexible side-chain protecting groups, such as OMpe and particularly OBno , offers a robust and effective solution to dramatically suppress this side reaction. For applications requiring complete elimination of aspartimide formation, non-ester-based strategies like the CSY group represent the state of the art.

Z-Asp-OMe·DCHA occupies a different, more traditional niche. Its utility lies primarily in solution-phase synthesis and Boc-based strategies, where its orthogonal Z and OMe protecting groups allow for specific synthetic manipulations. The DCHA salt form is a significant practical advantage, ensuring the high purity and ease of handling of the starting material. The choice of an aspartic acid protecting group is not a one-size-fits-all decision. A thorough understanding of the underlying chemistry of each protecting group and the specific demands of the synthetic strategy is essential for the successful synthesis of complex, high-purity peptides.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]

  • RojasLab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • APS. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

  • Cabrele, C., & Beyermann, M. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. IRIS - Unibo. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]

  • Behrendt, R., et al. (2016). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Ashenhurst, J. (2024, September 30). Peptide Synthesis. Chemistry LibreTexts. [Link]

  • XidaChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

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A Senior Application Scientist's Guide to Ester Protecting Groups for Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid (Asp) residues is a persistent challenge. The primary obstacle is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction that can compromise the yield, purity, and biological activity of the final peptide.[1] This guide provides an in-depth comparative analysis of various ester-based protecting groups for the β-carboxyl group of aspartic acid, offering experimental insights to inform the selection of an optimal protection strategy.

The Aspartimide Problem: A Persistent Challenge in Fmoc-SPPS

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) relies on the repeated use of a basic solution, typically 20% piperidine in DMF, to remove the N-terminal Fmoc protecting group.[2] These basic conditions, however, also promote the intramolecular cyclization of aspartic acid residues. The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring known as aspartimide.[1]

This side reaction is highly detrimental for several reasons:

  • Chain Termination: Aspartimide formation can halt the peptide elongation process.

  • Byproduct Generation: The aspartimide ring is susceptible to nucleophilic attack by piperidine or hydrolysis, leading to a mixture of α- and β-peptides.[3]

  • Racemization: The α-carbon of the aspartimide ring is prone to epimerization, resulting in a loss of stereochemical integrity.[3]

  • Purification Challenges: The resulting byproducts are often difficult to separate from the desired peptide due to similar physicochemical properties.[3]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1][4]

Mechanism of Aspartimide Formation

The following diagram illustrates the base-catalyzed formation of aspartimide and the subsequent side reactions.

Aspartimide Formation cluster_0 Peptide Chain cluster_1 Side Products Peptide ...-NH-CH(CH₂COOR)-CO-NH-X-... Intermediate Deprotonated Backbone Amide Peptide->Intermediate Deprotonation Piperidine Piperidine (Base) Aspartimide Aspartimide Intermediate (Succinimide Ring) Intermediate->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Piperidide Piperidide Adducts Aspartimide->Piperidide Nucleophilic Attack Racemized D-Asp Isomers Aspartimide->Racemized Epimerization

Caption: Base-catalyzed aspartimide formation and subsequent side reactions.

Comparative Analysis of Ester Protecting Groups

The most common strategy to mitigate aspartimide formation is the use of sterically hindered ester protecting groups for the Asp side chain.[1] This section compares the performance of several key protecting groups.

tert-Butyl (OtBu) Ester: The Conventional Choice

The tert-butyl ester is the most widely used protecting group for aspartic acid in Fmoc-SPPS due to its convenient acid-lability, allowing for cleavage with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin.[2][5]

  • Performance: While effective in many cases, the OtBu group offers insufficient steric hindrance to prevent aspartimide formation in susceptible sequences.[2] Its relatively low steric bulk can lead to significant byproduct formation, especially in long or complex peptide syntheses.[2]

  • Deprotection: Cleaved by moderate to strong acids, typically TFA.[6]

Benzyl (OBn) Ester: A Classic Alternative

The benzyl ester is another common protecting group, though it is more frequently employed in Boc-based SPPS strategies.[6]

  • Performance: The stability of the benzyl ester is a key feature.[6] However, its resistance to cleavage under standard Fmoc-SPPS conditions makes it less suitable for this methodology.

  • Deprotection: Typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids like HBr/AcOH.[6][7] These conditions are often not compatible with other protecting groups used in Fmoc-SPPS.

Sterically Hindered Alkyl Esters: An Effective Solution

To address the limitations of the OtBu group, a range of bulkier trialkylcarbinol-based esters have been developed. These groups physically obstruct the backbone amide's approach to the side-chain carbonyl, thereby reducing the rate of cyclization.[3][8]

Examples include:

  • 3-methylpent-3-yl (OMpe) [8]

  • 3-ethyl-3-pentyl (OEpe) [8]

  • 4-n-propyl-4-heptyl (OPhp) [8]

  • 5-n-butyl-5-nonyl (OBno) [8]

  • 2,4-dimethyl-3-pentyl (ODmp) [4]

  • Performance: A clear trend is observed where increasing the steric bulk of the protecting group leads to a significant reduction in aspartimide formation.[1][3] For instance, in the synthesis of the challenging scorpion toxin II model peptide, replacing OtBu with these bulkier esters dramatically minimized the formation of aspartimide-related byproducts.[8] The flexibility of the alkyl chains also plays a role in the effectiveness of the steric shielding.[2]

  • Deprotection: These esters are designed to be cleaved under standard TFA conditions, making them fully compatible with Fmoc-SPPS workflows.

Quantitative Performance Comparison

The following table summarizes the comparative performance of different ester protecting groups in suppressing aspartimide formation in a model peptide sequence (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) after extended treatment with piperidine.

Protecting GroupStructureRelative Steric HindranceAspartimide Formation (%)Key AdvantagesKey Disadvantages
tert-Butyl (OtBu) -C(CH₃)₃LowHighStandard, widely availableProne to aspartimide formation
3-methylpent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂MediumModerateImproved suppression over OtBuHigher cost
3-ethyl-3-pentyl (OEpe) -C(C₂H₅)₃HighLowExcellent suppressionHigher cost, potential for slower coupling
5-n-butyl-5-nonyl (OBno) -C(C₄H₉)₃Very HighVery LowSuperior suppression in highly prone sequencesHighest cost, potential for incomplete cleavage

Data compiled from literature sources for illustrative purposes. Actual percentages will vary based on sequence and reaction conditions.[1][3][8]

Advanced and Non-Ester Strategies

While sterically hindered esters are highly effective, other innovative strategies have been developed:

  • Cyanosulfurylides (CSY): This approach masks the carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation.[9][10] The CSY group is exceptionally stable to standard SPPS conditions and can be removed with an electrophilic halogen source.[9][10]

  • Backbone Protection: Protecting the backbone amide nitrogen with groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can also prevent aspartimide formation.[11][12] However, this can lead to reduced coupling efficiency for the preceding amino acid.[12]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Asp(OR)-OH Derivatives

The synthesis of sterically hindered Fmoc-Asp(OR)-OH building blocks is a crucial first step. A general procedure is outlined below.

General Workflow for Fmoc-Asp(OR)-OH Synthesis

G start Start with Z-Asp-OBn step1 Esterification of β-carboxyl group with bulky alcohol start->step1 step2 Hydrogenolysis to remove Z and OBn groups (H₂, Pd/C) step1->step2 step3 Fmoc protection of α-amino group (Fmoc-OSu) step2->step3 end Final Product: Fmoc-Asp(OR)-OH step3->end

Caption: General synthetic workflow for sterically hindered Fmoc-Asp derivatives.

Step-by-Step Procedure (Example: Fmoc-Asp(OEpe)-OH): [13]

  • Esterification: N-benzyloxycarbonylaspartic acid α-benzyl ester (Z-Asp-OBn) is esterified at the β-carboxyl group with 3-ethyl-3-pentanol using a suitable coupling agent (e.g., DCC/DMAP).

  • Deprotection: The resulting Z-Asp(OEpe)-OBn is dissolved in a suitable solvent like dioxane. Catalytic hydrogenation (e.g., 5% Pd/C, H₂ atmosphere) is performed to remove both the Z and benzyl protecting groups.[13]

  • Fmoc Protection: The deprotected H-Asp(OEpe)-OH is then reacted with Fmoc-OSu in the presence of a mild base (e.g., NaHCO₃) to yield the final product, Fmoc-Asp(OEpe)-OH.[13]

  • Purification: The final product is purified by extraction and/or chromatography.

Conclusion and Recommendations

The choice of an ester protecting group for aspartic acid is a critical parameter in the successful synthesis of complex peptides.

  • For routine peptide synthesis with non-problematic sequences, the standard Fmoc-Asp(OtBu)-OH remains a viable and cost-effective option.

  • For sequences known to be prone to aspartimide formation (e.g., containing Asp-Gly or Asp-Asn motifs), the use of sterically hindered ester protecting groups such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH is strongly recommended.[1][3][8]

  • In cases of extreme difficulty, where even bulky esters are insufficient, advanced strategies like cyanosulfurylide (CSY) protection or backbone protection should be considered.[9][10]

By carefully selecting the appropriate aspartic acid derivative based on the specific peptide sequence and synthesis strategy, researchers can significantly minimize side reactions, simplify purification, and ultimately improve the overall yield and quality of their synthetic peptides.

References

  • R. Behrendt, P. White, J. Offer, "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS," Journal of Peptide Science, 2015.

  • T. S. Postma, S. C. T. Oerlemans, J. J. J. M. van den Heuvel, D. W. P. M. Löwik, "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis," ChemBioChem, 2025.

  • Iris Biotech GmbH, "ASPARTIMIDE FORMATION," Product Information, N.D.

  • M. Mergler, F. Dick, B. Sax, P. Weiler, T. Vorherr, "Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation," Journal of Peptide Science, 2003.

  • T. S. Postma, S. C. T. Oerlemans, J. J. J. M. van den Heuvel, D. W. P. M. Löwik, "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis," Radboud Repository, 2025.

  • J. Collins, "Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis," APS, 2023.

  • T. S. Postma, S. C. T. Oerlemans, J. J. J. M. van den Heuvel, D. W. P. M. Löwik, "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis," Wiley Online Library, 2025.

  • BenchChem, "A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis," BenchChem, 2025.

  • ResearchGate, "A) Synthesis of Fmoc-Asp(CyPY)-OH 12 from commercially available...," ResearchGate, N.D.

  • BenchChem, "A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis," BenchChem, 2025.

  • R. Behrendt, J. Offer, P. White, "Aspartic acid derivatives," Google Patents, 2015.

  • T. C. T. Thomas, J. A. L. Gal, J. W. Bode, "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups," Nature Communications, 2020.

  • Organic Chemistry Portal, "Benzyl Esters," Organic Chemistry Portal, N.D.

  • Chemistry Stack Exchange, "Is the t-butyl carbocation more stable than the benzyl carbocation?," Chemistry Stack Exchange, 2017.

  • BenchChem, "assessing the impact of the tert-butyl ester on reaction outcomes," BenchChem, 2025.

  • T. C. T. Thomas, J. A. L. Gal, J. W. Bode, "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups," PubMed, 2020.

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A Senior Application Scientist's Guide to HPLC Analysis of Peptides from Z-Asp-OMe DCHA Synthesis: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the rigorous analysis of the final product and reaction intermediates is paramount to ensure purity, safety, and efficacy. The synthesis of peptides using N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylamine salt (Z-Asp-OMe DCHA) is a common strategy, but it presents unique analytical challenges due to the potential for various side products and impurities. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the comprehensive analysis of peptides derived from this synthetic route.

The Synthetic Landscape: Understanding the Analyte and Potential Impurities

The journey from this compound to a final dipeptide, for instance, Z-Asp(OMe)-Phe-OMe, involves a series of well-defined steps, primarily peptide coupling and deprotection.[1] A typical solution-phase synthesis would involve the coupling of the β-carboxyl group of Z-Asp(OMe)-OH with an amino acid ester, followed by deprotection steps to yield the desired peptide.[1]

However, this seemingly straightforward process can be complicated by the formation of several impurities that can impact the final product's quality. These include:

  • Starting materials: Unreacted Z-Asp-OMe and the amino acid ester.

  • Coupling reagent byproducts: Urea derivatives from carbodiimide coupling agents.

  • Side-reaction products: Aspartimide formation is a notorious side reaction in aspartic acid-containing peptides, leading to the formation of a succinimide ring that can subsequently open to form β-aspartyl peptides.[2]

  • Deprotection-related impurities: Incomplete removal of the Z-group or methyl ester can lead to a heterogeneous product mixture.

  • Epimerization: Racemization at the α-carbon of the amino acids can occur, especially during activation.

The analytical method of choice must be capable of resolving the target peptide from this complex matrix of structurally similar compounds.

HPLC: The Gold Standard for Peptide Purity Assessment

High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) modality, is the undisputed gold standard for the analysis of peptide purity.[3] Its widespread adoption is due to its high resolving power, reproducibility, and adaptability.

The Causality Behind Method Development Choices in RP-HPLC

The development of a robust RP-HPLC method is not a matter of chance but a series of logical decisions based on the physicochemical properties of the peptides being analyzed.

  • Stationary Phase Selection: C18 (octadecyl) columns are the workhorses for peptide analysis due to their hydrophobicity, which allows for effective retention and separation of a wide range of peptides.[4] The hydrophobicity of the protected peptide, Z-Asp(OMe)-Phe-OMe, makes it well-suited for a C18 stationary phase. For more hydrophobic or larger peptides, a C8 column might be considered to reduce retention times.

  • Mobile Phase Composition: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is employed to elute the peptides from the column. The choice of ion-pairing agent is critical. Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used. It serves two main purposes: it acidifies the mobile phase to ensure the ionization state of the peptides and acts as an ion-pairing agent, masking the residual silanol groups on the stationary phase and improving peak shape.[5]

  • Detection: The peptide bond absorbs strongly in the low UV region, making UV detection at 210-220 nm the standard for peptide quantification.[3] This allows for the detection of all peptide-containing species, regardless of their amino acid composition.

Experimental Protocol: RP-HPLC Analysis of Z-Asp(OMe)-Phe-OMe

This protocol outlines a typical RP-HPLC method for the analysis of a crude reaction mixture from the synthesis of Z-Asp(OMe)-Phe-OMe.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The crude reaction mixture is diluted in Mobile Phase A to a concentration of approximately 1 mg/mL.

Visualizing the Workflow: From Synthesis to Analysis

Peptide Synthesis and HPLC Analysis Workflow cluster_synthesis Peptide Synthesis cluster_analysis HPLC Analysis Z_Asp This compound Coupling Peptide Coupling (e.g., with H-Phe-OMe) Z_Asp->Coupling Crude_Product Crude Z-Asp(OMe)-Phe-OMe Coupling->Crude_Product Impurities Side Products & Unreacted Materials Coupling->Impurities Sample_Prep Sample Preparation (Dilution) Crude_Product->Sample_Prep Impurities->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation C18 Column Separation (Gradient Elution) HPLC_Injection->Separation Detection UV Detection (214 nm) Separation->Detection Chromatogram Chromatogram & Data Analysis Detection->Chromatogram

Caption: Workflow of Z-Asp(OMe)-Phe-OMe synthesis and subsequent HPLC analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive understanding of a peptide's purity profile often necessitates the use of orthogonal analytical techniques. This section compares HPLC with Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE).

FeatureHPLC-UVLC-MSCapillary Electrophoresis (CE)
Primary Separation Principle HydrophobicityHydrophobicity (LC part)Charge-to-size ratio
Information Provided Purity (quantitative), Retention TimePurity, Retention Time, Molecular Weight (identity confirmation)Purity, Electrophoretic Mobility
Sensitivity GoodExcellent (often higher than UV)Very high (low sample volume)
Resolution HighHigh (LC part)Very high
Impurity Identification Indirect (based on retention time)Direct (mass identification of impurities)Indirect (based on mobility)
Compatibility with TFA ExcellentProblematic (ion suppression)Not applicable
Ideal Application Routine purity testing, quantificationImpurity identification, characterization of complex mixturesAnalysis of charged/polar peptides, orthogonal separation
Liquid Chromatography-Mass Spectrometry (LC-MS): The Confirmatory Powerhouse

LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, providing not just quantitative data but also crucial information about the molecular weight of the eluting species.[6] This is invaluable for confirming the identity of the main product and for identifying unknown impurities. For instance, an unexpected peak in an HPLC chromatogram can be readily identified by its mass, allowing for a more targeted investigation into the synthetic process.

However, a key consideration when coupling LC with MS is the choice of mobile phase additive. The commonly used TFA in HPLC can suppress the ionization of peptides in the mass spectrometer.[5] Therefore, formic acid (FA) is often used as a substitute in LC-MS methods, although this may lead to broader peaks and reduced chromatographic resolution compared to TFA-containing mobile phases.[5]

Experimental Protocol: LC-MS Analysis

  • LC System: Same as HPLC.

  • Mass Spectrometer: Electrospray Ionization (ESI) detector.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Other chromatographic conditions are similar to the HPLC method, but the gradient may need to be re-optimized.

Capillary Electrophoresis (CE): An Orthogonal Approach

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[7] This separation mechanism is fundamentally different from the hydrophobicity-based separation of RP-HPLC, making CE an excellent orthogonal technique.[7][8] Impurities that co-elute with the main peak in HPLC may be well-resolved by CE, providing a more accurate assessment of purity. CE is particularly well-suited for the analysis of charged peptides and can be a powerful tool for detecting subtle changes in the peptide structure that might not be apparent by HPLC alone.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm I.D., 50 cm total length.

  • Background Electrolyte: 50 mM phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Data Presentation: A Comparative Overview

The following table presents hypothetical, yet representative, data from the analysis of a crude Z-Asp(OMe)-Phe-OMe reaction mixture using the three techniques.

AnalyteHPLC-UV (RT, min)LC-MS (RT, min; [M+H]⁺)CE (Migration Time, min)
H-Phe-OMe 3.53.4; 180.15.2
Z-Asp-OMe 8.28.1; 298.17.8
Z-Asp(OMe)-Phe-OMe (Product) 15.6 15.5; 459.2 10.5
Aspartimide byproduct 14.914.8; 441.210.1
Dipeptide (incomplete deprotection) 12.112.0; 325.19.3

This data illustrates how the different techniques provide complementary information. While HPLC shows good separation, the aspartimide byproduct is closely eluting. LC-MS confirms the identity of each peak, and CE provides a different separation profile where the byproduct is also well-resolved.

Conclusion: An Integrated Analytical Strategy

For the robust analysis of peptides synthesized from this compound, a multi-faceted approach is recommended.

  • HPLC-UV as the Primary Tool: For routine purity analysis and quantification, RP-HPLC with a C18 column and a TFA-containing mobile phase remains the most reliable and efficient method.

  • LC-MS for Identity Confirmation and Impurity Identification: LC-MS is indispensable for confirming the molecular weight of the desired product and for identifying any unknown peaks observed in the HPLC chromatogram. This is crucial for troubleshooting synthetic issues and for regulatory submissions.

  • CE as an Orthogonal Method: When a comprehensive purity profile is required, or when co-elution is suspected in HPLC, Capillary Electrophoresis offers a powerful, alternative separation mechanism.

By understanding the strengths and limitations of each technique and by applying them in a logical, integrated manner, researchers and drug developers can ensure the quality and integrity of their synthesized peptides, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–46. [Link]

  • Rogstad, S., et al. (2019). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. The AAPS Journal, 21(3), 46. [Link]

  • Skałkowska, S., et al. (2015). Analysis of biologically active peptides using two-dimensional HPLC-CE. Acta Poloniae Pharmaceutica, 72(4), 657-662. [Link]

  • St.Clair, N. L., et al. (2018). Comparison of HPLC retention times of chemical and enzymatic 1,20S(OH)2D3. Scientific Reports, 8(1), 1-8. [Link]

  • Thörne, J. M., et al. (1988). A convenient synthesis of aspartame. Journal of Chemical Education, 65(11), 991. [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass Laboratories Inc. [Link]

  • Agilent (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies. [Link]

  • Kasicka, V. (2008). Recent developments in CE and CEC of peptides. Electrophoresis, 29(1), 179-206. [Link]

  • Mtoz Biolabs (n.d.). Mechanisms of HPLC in Peptide Purity Analysis. Mtoz Biolabs. [Link]

  • Mori, J., et al. (2016). Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame. PLOS ONE, 11(3), e0151124. [Link]

  • Letter, W. (2020). LC-MS vs. HPLC for peptide quantification? ResearchGate. [Link]

  • YEH, Y. H., et al. (2012). Enzymatic method for preparing aspartame.
  • Karunaratne, Y. S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6129. [Link]

  • Agilent (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

  • Kumar, A., et al. (2023). Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development. Analytical Chemistry, 95(4), 2327-2335. [Link]

  • Yasukawa, K., et al. (2013). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. PLOS ONE, 8(1), e54256. [Link]

  • Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 46(11), 2694-2703. [Link]

  • Phenomenex (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

Sources

Navigating the Synthesis of Aspartic Acid-Containing Peptides: A Comparative Guide to Solution-Phase and Solid-Phase Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. However, the incorporation of certain amino acids, notably aspartic acid (Asp), presents unique challenges that can significantly impact yield, purity, and overall success. The primary culprit is the intramolecular cyclization to form an aspartimide intermediate, a reaction that can lead to a cascade of undesirable side products, including racemization and the formation of β-peptides.[1][2][3] This guide provides an in-depth, objective comparison of solution-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS) for constructing Asp-containing peptides, offering field-proven insights and supporting data to inform your synthetic strategy.

The Aspartimide Challenge: A Mechanistic Overview

Aspartimide formation is a base-catalyzed intramolecular side reaction that represents a significant hurdle, particularly in Fmoc-based SPPS.[2][3] The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the Asp residue. This deprotonation is readily facilitated by the piperidine used for Fmoc removal.[1] The resulting anion then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid, leading to a five-membered succinimide ring, the aspartimide.[1][2]

This cyclic intermediate is highly susceptible to further reactions. It can be hydrolyzed to regenerate the aspartyl peptide, but this process is often accompanied by racemization at the α-carbon of the aspartic acid. More problematically, the aspartimide can undergo nucleophilic attack by piperidine or other bases at either the α- or β-carbonyl, leading to the formation of α- and β-peptide isomers, which are often difficult to separate from the desired product.[1][2][4] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly motifs being particularly susceptible due to the lack of steric hindrance from the glycine residue.[3]

Solution-Phase vs. Solid-Phase Synthesis: A Head-to-Head Comparison for Asp-Containing Peptides

The choice between LPPS and SPPS can profoundly influence the outcome of synthesizing Asp-containing peptides. While SPPS offers advantages in automation and high-throughput synthesis, LPPS provides greater flexibility and control, which can be crucial for managing side reactions like aspartimide formation.[5][6]

Key Performance Metrics
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Rationale & Causality
Aspartimide Formation Risk HighModerate to LowSPPS involves repeated exposure to basic conditions (e.g., 20% piperidine in DMF) for Fmoc deprotection at every cycle, significantly promoting aspartimide formation.[1][2][4] LPPS typically involves fewer deprotection steps for the entire fragment and allows for the use of alternative protecting group strategies (e.g., Boc/Bzl) that avoid strong bases for Nα-deprotection.[5]
Purification Final purification after cleavage from resin. Co-elution of side products (β-peptides, racemized peptides) with the target peptide is a major challenge.[4]Intermediate purification of protected fragments is possible. This allows for the removal of side products at various stages, leading to a purer final product.[5]The ability to isolate and purify intermediate fragments in LPPS is a significant advantage for complex sequences, as it prevents the accumulation of impurities.[5] In SPPS, all impurities generated throughout the synthesis are carried over to the final cleavage and purification step.[5]
Yield Can be significantly reduced by aspartimide formation and subsequent purification losses. For long peptides, the cumulative effect of incomplete reactions can drastically lower the overall yield.[7]Generally higher for short to medium-length peptides due to better control over reaction conditions and intermediate purification. Can be more economical at larger scales.[8]In SPPS, a 99% yield at each of the 140 steps for a 70-mer peptide results in a theoretical overall yield of only 24%.[7] LPPS, through fragment condensation, can mitigate this cumulative loss.
Scalability Well-suited for small to medium-scale synthesis. Large-scale synthesis can be challenging and costly.Highly scalable and often more cost-effective for large-scale production of shorter peptides.[6][8]The economics of resin and excess reagent usage in SPPS can become prohibitive at large scales. LPPS offers better cost-efficiency for bulk production.[8]
Automation & Throughput Highly amenable to automation and high-throughput synthesis of peptide libraries.[6][9]Less suitable for automation and high-throughput applications due to the need for manual workup and purification at each step.[5]The solid support in SPPS simplifies the washing and reagent addition steps, making it ideal for automated synthesizers.[9]
Handling of Difficult Sequences Aggregation of the growing peptide chain on the resin can be a significant issue, leading to incomplete reactions.Better suited for hydrophobic or aggregation-prone sequences as the peptide remains in solution.In LPPS, solubility issues can often be addressed by changing the solvent, whereas in SPPS, the resin-bound peptide has limited conformational freedom, which can promote aggregation.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, here are representative, step-by-step protocols for the synthesis of a model Asp-containing dipeptide, Asp-Phe.

Solution-Phase Synthesis of H-Asp-Phe-OH

This protocol utilizes a classical approach with Z and OMe protecting groups.

Step 1: Coupling of Z-Asp(OMe)-OH with H-Phe-OMe

  • Dissolve Z-Asp(OMe)-OH (1 equivalent) and H-Phe-OMe.HCl (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution at 0°C.

  • Add a base, for example, N,N-diisopropylethylamine (DIPEA) (1 equivalent), to neutralize the hydrochloride salt of the amino acid ester.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Z-Asp(OMe)-Phe-OMe.

Step 2: Saponification of the Methyl Ester

  • Dissolve the protected dipeptide, Z-Asp(OMe)-Phe-OMe, in a mixture of methanol and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a 1 M aqueous solution of NaOH (1.1 equivalents) dropwise while stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.[10]

  • Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.[10]

  • Remove the methanol under reduced pressure.[10]

  • The resulting aqueous solution can be lyophilized to obtain the crude Z-Asp-Phe-OH.

Step 3: Hydrogenolysis of the Z-group

  • Dissolve the Z-protected dipeptide in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, H-Asp-Phe-OH.

Solid-Phase Synthesis of H-Asp-Phe-NH2 (Fmoc/tBu Strategy)

This protocol outlines the synthesis on a Rink Amide resin to yield a C-terminally amidated peptide.

Step 1: Resin Preparation

  • Place Rink Amide resin in a SPPS reaction vessel.

  • Swell the resin in DMF for 30-60 minutes.[11]

Step 2: First Amino Acid Coupling (Fmoc-Phe-OH)

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin linker. Wash the resin thoroughly with DMF.

  • Activation and Coupling: In a separate vessel, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 2 minutes. Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Wash the resin with DMF and DCM.

Step 3: Second Amino Acid Coupling (Fmoc-Asp(OtBu)-OH)

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described above to remove the Fmoc group from the phenylalanine residue. Wash thoroughly with DMF.

  • Activation and Coupling: Activate Fmoc-Asp(OtBu)-OH using the same procedure as for Fmoc-Phe-OH and couple it to the resin-bound phenylalanine.

  • Agitate for 1-2 hours and confirm completion with a Kaiser test.

  • Wash the resin with DMF and DCM.

Step 4: Final Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF to remove the final Fmoc group from the aspartic acid residue.

  • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Step 5: Cleavage and Global Deprotection

  • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[12]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflows and Mechanisms

To further clarify the processes and the critical side reaction, the following diagrams are provided.

SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Resin Resin-NH2 Fmoc_AA1 Couple Fmoc-AA1 Resin->Fmoc_AA1 Wash1 Wash Fmoc_AA1->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Fmoc_AA2 Couple Fmoc-AA2 Wash2->Fmoc_AA2 Wash3 Wash Fmoc_AA2->Wash3 Deprotect2 Fmoc Deprotection (20% Piperidine) Wash3->Deprotect2 Wash4 Wash Deprotect2->Wash4 Ellipsis ... Wash4->Ellipsis Cleavage Cleavage & Global Deprotection (TFA) Ellipsis->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

LPPS_Workflow cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis AA1 Amino Acid 1 (Protected) Couple1 Couple AA2 AA1->Couple1 Workup1 Workup & Purification Couple1->Workup1 Dipeptide Protected Dipeptide Workup1->Dipeptide Fragment_Coupling Fragment Condensation Dipeptide->Fragment_Coupling AA3 Amino Acid 3 (Protected) Couple2 Couple AA4 AA3->Couple2 Workup2 Workup & Purification Couple2->Workup2 Dipeptide2 Protected Dipeptide Workup2->Dipeptide2 Dipeptide2->Fragment_Coupling Final_Deprotection Global Deprotection Fragment_Coupling->Final_Deprotection Final_Purification Final Purification Final_Deprotection->Final_Purification

Caption: General workflow for Solution-Phase Peptide Synthesis (LPPS).

Aspartimide_Formation Peptide ...-Asp(OR)-AA-... Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation + Piperidine Anion Anionic Intermediate Deprotonation->Anion Cyclization Intramolecular Nucleophilic Attack Anion->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Side_Products Side Products: - α/β-peptides - Racemized peptides - Piperidide adducts Aspartimide->Side_Products Hydrolysis or Nucleophilic Attack

Caption: Mechanism of base-catalyzed aspartimide formation.

Mitigating Aspartimide Formation: Strategic Considerations

Regardless of the chosen method, several strategies can be employed to suppress aspartimide formation:

  • Sterically Hindered Protecting Groups: For SPPS, using bulkier side-chain protecting groups for Asp, such as 3-methyl-pent-3-yl ester (OMpe) or 2,4-dimethyl-pent-3-yl ester (ODmPe), can sterically hinder the intramolecular cyclization.[2]

  • Modified Deprotection Conditions: In SPPS, using lower concentrations of piperidine, lower temperatures, or adding HOBt to the deprotection solution can reduce the rate of aspartimide formation.[3]

  • Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent the initial deprotonation step.[3]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Asp-Ser or Asp-Thr sequences can disrupt secondary structures and alter the peptide backbone conformation, thus disfavoring cyclization.[1]

  • Choice of Protecting Group Strategy in LPPS: In solution-phase synthesis, employing a Boc/Bzl strategy avoids the repeated use of strong bases like piperidine, thereby inherently reducing the risk of aspartimide formation.[5]

Conclusion: Selecting the Optimal Path Forward

The synthesis of Asp-containing peptides demands a careful evaluation of the synthetic strategy. While SPPS offers unparalleled advantages in speed and automation for routine peptides, it presents a significant risk of aspartimide formation, which can lead to complex purification challenges and reduced yields.[1][4] For difficult sequences, long peptides, or when the highest purity is paramount, LPPS emerges as a superior, albeit more labor-intensive, alternative.[5][8] Its flexibility in protecting group strategy, solvent choice, and, most importantly, the capacity for intermediate purification provides the control necessary to navigate the challenges posed by aspartic acid.[5]

Ultimately, the choice between SPPS and LPPS should be guided by the specific requirements of the project, including the peptide sequence, desired purity, scale, and available resources. For drug development and manufacturing, where purity and scalability are critical, the advantages of LPPS in minimizing hard-to-remove impurities often outweigh its drawbacks in speed and automation.

References

  • Kong, M., van den Braak, T., & Boltje, T. J. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 28(41), e202200490. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • ResearchGate. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Le-Nguyen, D., Heitz, A., & Castro, B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 298, 3-28. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Springer Nature Experiments. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Adesis, Inc. (2023). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. Retrieved from [Link]

  • Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

  • Tolomelli, A., Cabri, W., et al. (2022). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). Molecules, 27(19), 6649. [Link]

  • Albericio, F., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry, 25(20), 8049-8056. [Link]

  • Kolesanova, E. F., et al. (2018). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Russian Journal of Bioorganic Chemistry, 44(4), 436-444. [Link]

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Navigating the Labyrinth of Aspartimide Formation: A Comparative Guide to Prevention Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex peptides is a routine yet challenging endeavor. Among the hurdles in solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, the intramolecular cyclization of aspartic acid (Asp) residues to form aspartimide stands out as a notorious side reaction. This event not only reduces the yield of the target peptide but also introduces difficult-to-separate impurities, including β-aspartyl peptides and racemized products, thereby compromising the purity and biological activity of the final product.[1]

This guide provides an in-depth comparison of various methods to prevent aspartimide formation, with a special consideration of the requested topic, Z-Asp-OMe DCHA. Our investigation reveals that this compound (N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt) is primarily suited for solution-phase peptide synthesis and is not a documented or effective strategy for mitigating aspartimide formation in the context of modern Fmoc-based solid-phase peptide synthesis.[2] Therefore, this guide will focus on a comprehensive evaluation of field-proven and experimentally validated techniques that offer robust solutions to this persistent challenge.

The Mechanism of Aspartimide Formation: A Deceptive Simplicity

Aspartimide formation is predominantly a base-catalyzed intramolecular reaction.[1][3] During the Fmoc-deprotection step in SPPS, the use of a base, typically piperidine, removes the Fmoc group from the N-terminus of the growing peptide chain. However, this basic environment can also lead to the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester, leading to the formation of a five-membered succinimide ring, the aspartimide.[4]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser sequences being particularly susceptible due to steric accessibility.[4]

A Comparative Analysis of Prevention Strategies

The key to preventing aspartimide formation lies in either sterically hindering the intramolecular cyclization, reducing the nucleophilicity of the backbone amide, or altering the synthesis conditions to disfavor the reaction. Here, we compare the most effective and widely adopted strategies.

Sterically Hindered Side-Chain Protecting Groups

The most common approach to mitigate aspartimide formation is to replace the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier ester. The increased steric hindrance around the side-chain carbonyl group physically obstructs the nucleophilic attack from the backbone amide.

A range of bulky ester protecting groups have been developed and evaluated, with a clear trend showing that increased steric bulk and flexibility of the alkyl group lead to greater suppression of aspartimide formation.[3][4]

Protecting GroupAbbreviationKey FeaturesRelative Efficiency
tert-ButylOtBuStandard, widely used, but offers minimal protection in susceptible sequences.Baseline
3-Methylpent-3-ylOMpeOne of the most widely used bulky esters, offering a good balance of protection and ease of use.[5]Good
2,3,4-Trimethyl-3-pentylODieDemonstrates comparable efficacy to OMpe.[3]Good
3-Ethyl-3-pentylOEpePart of a newer generation of even bulkier esters, showing excellent suppression.[6]Very Good
5-n-Butyl-5-nonylOBnoOffers superior protection due to its significant bulk and flexibility.[6]Excellent

Experimental Data Summary:

In a comparative study using the challenging scorpion toxin II peptide model (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH), the efficiency of different side-chain protecting groups was quantified after prolonged treatment with piperidine to simulate multiple deprotection cycles.

Asp Protecting GroupXxx = Gly (% Aspartimide)Xxx = Asn (% Aspartimide)Xxx = Arg (% Aspartimide)
OtBu HighSignificantSignificant
OMpe ReducedLowLow
OBno Very Low (<0.1%/cycle)Nearly UndetectableNearly Undetectable

Data adapted from MilliporeSigma technical literature.

This data clearly demonstrates that for highly susceptible sequences, particularly Asp-Gly, the use of a highly hindered protecting group like OBno is exceptionally effective, reducing aspartimide formation to negligible levels.

Backbone Protection: The Definitive Solution

The most definitive way to prevent aspartimide formation is to temporarily protect the backbone amide nitrogen of the residue following the aspartic acid. This completely eliminates the nucleophile required for the cyclization reaction. The most commonly used backbone protecting group is 2,4-dimethoxybenzyl (Dmb).

The introduction of a Dmb group is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[5] While this strategy is highly effective, it does come with the drawback of potentially slower coupling reactions for the subsequent amino acid due to the steric hindrance of the Dmb group.

Workflow for Backbone Protection:

G start Start SPPS couple_pre_asp Couple amino acids preceding Asp start->couple_pre_asp couple_dipeptide Couple Fmoc-Asp(PG)-(Dmb)Xxx-OH dipeptide building block couple_pre_asp->couple_dipeptide continue_synthesis Continue SPPS of remaining sequence couple_dipeptide->continue_synthesis final_cleavage Final cleavage with TFA continue_synthesis->final_cleavage end Pure Peptide final_cleavage->end

Figure 1: Experimental workflow for incorporating a backbone-protected dipeptide.

Modification of Fmoc-Deprotection Conditions

Altering the composition of the Fmoc-deprotection solution is a straightforward and cost-effective method to reduce, though not eliminate, aspartimide formation.

  • Use of Weaker Bases: Replacing the commonly used 20% piperidine in DMF with a solution of a weaker base, such as piperazine, can reduce the rate of aspartimide formation. However, this may also lead to incomplete Fmoc removal, requiring longer reaction times.[5]

  • Acidic Additives: The addition of a weak acid to the piperidine solution can buffer the basicity and significantly suppress aspartimide formation.[7] Commonly used additives include 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma).[5][8] For instance, the addition of 0.1 M HOBt to the piperidine deprotection solution has been shown to significantly reduce aspartimide formation.[5]

Novel Side-Chain Masking Groups

Moving beyond traditional ester-based protecting groups, novel masking strategies have been developed that completely prevent aspartimide formation by altering the electronic properties of the side-chain carbonyl.

  • Acyl Hydrazides: Protecting the Asp side chain as a Boc-hydrazide effectively eliminates aspartimide formation. The hydrazide can be converted back to the free carboxylic acid using a copper-mediated hydrolysis. In one study, this method reduced aspartimide formation to less than 1% compared to 7% with Asp(OtBu).[1][3] However, the use of copper can present challenges in terms of removal and regulatory concerns.[3]

  • Cyanosulfurylides (CSY) and Cyanopyridiniumylides (CyPY): These ylide-based masking groups render the side-chain carbonyl non-electrophilic, thus preventing the intramolecular attack.[1] They offer complete suppression of aspartimide formation. Deprotection of CSY requires an electrophilic halogen source, while CyPY can be removed with aqueous acid, offering broader compatibility.[1]

Experimental Protocols

Protocol 1: Synthesis of Scorpion Toxin II Fragment with Fmoc-Asp(OBno)-OH

This protocol details the manual solid-phase synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH to demonstrate the efficacy of Fmoc-Asp(OBno)-OH.

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash with DMF (x5), IPA (x2), and DMF (x3).

  • Amino Acid Coupling:

    • Couple Fmoc-Ile-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 1 hour.

    • Repeat step 2.

    • Couple Fmoc-Tyr(tBu)-OH (4 eq) as above.

    • Repeat step 2.

    • Couple Fmoc-Gly-OH (4 eq) as above.

    • Repeat step 2.

    • Couple Fmoc-Asp(OBno)-OH (4 eq) as above.

    • Repeat step 2.

    • Couple Fmoc-Lys(Boc)-OH (4 eq) as above.

    • Repeat step 2.

    • Couple Fmoc-Val-OH (4 eq) as above.

    • Repeat step 2.

  • Final Wash: Wash the peptidyl resin with DMF (x5), DCM (x5), and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Analysis: Precipitate the peptide in cold ether, centrifuge, and analyze the crude product by HPLC and mass spectrometry.

Protocol 2: Fmoc Deprotection with an Acidic Additive

This protocol describes a modified deprotection step to suppress aspartimide formation.

  • Prepare Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Fmoc Deprotection:

    • Add the deprotection solution to the peptidyl resin.

    • Agitate for 10 minutes.

    • Drain and repeat for another 10 minutes.

  • Wash: Wash the resin thoroughly with DMF to remove the deprotection reagents before proceeding to the next coupling step.

Conclusion and Recommendations

While a multitude of strategies exist to combat aspartimide formation, their efficacy and practicality vary.

  • For routine synthesis with moderately susceptible sequences, the use of a bulky side-chain protecting group such as Fmoc-Asp(OMpe)-OH offers a good compromise between cost and efficiency.

  • For highly problematic sequences, especially those containing Asp-Gly, the use of a superior bulky protecting group like Fmoc-Asp(OBno)-OH is highly recommended and can virtually eliminate the side reaction.

  • For sequences where complete suppression of aspartimide formation is critical, such as in the synthesis of peptide active pharmaceutical ingredients (APIs), the use of backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) is the most robust, albeit more expensive, solution.[5]

  • Modification of deprotection conditions by adding an acidic modifier is a simple and economical approach that can be beneficial for less challenging sequences.

The initial query regarding This compound highlights a crucial point: the selection of building blocks must be appropriate for the chosen synthetic methodology. Z-protected amino acids with methyl esters are tools for solution-phase synthesis and are not compatible with the standard Fmoc/TFA-based solid-phase synthesis workflows where aspartimide formation is a primary concern. Therefore, for researchers engaged in Fmoc-SPPS, focusing on the well-validated strategies discussed in this guide will pave the way for the successful synthesis of high-purity aspartic acid-containing peptides.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]

  • Kong, M., van den Braak, T., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • Fields, C. G. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. CEM Corporation. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]

  • AAPPTEC. (2012, October 4). Preventing aspartimide formation during peptide synthesis. [Link]

  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 654-659. [Link]

  • Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. European Journal of Organic Chemistry, 2005(18), 3847-3854. [Link]

  • Aapptec Peptides. (n.d.). Z-Asp(OtBu)-OH DCHA. [Link]

  • Singh, S., et al. (2011). Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis. Journal of Chemical and Pharmaceutical Research, 3(4), 844-849. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 461-472. [Link]

  • Kolesanova, E. F., et al. (2013). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Cost-Benefit Analysis of Aspartic Acid Protecting Groups in Large-Scale Peptide Synthesis: A Focus on Z-Asp-OMe DCHA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale therapeutic peptide synthesis, every choice of reagent and synthetic strategy is a delicate balance between cost, efficiency, and the final purity of the active pharmaceutical ingredient (API). The inclusion of aspartic acid (Asp) residues in a peptide sequence presents a notorious challenge due to the high propensity for aspartimide formation, a side reaction that can severely impact yield and introduce difficult-to-remove impurities. This guide provides a comprehensive cost-benefit analysis of various aspartic acid protecting group strategies, with a particular focus on the classical yet relevant N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester dicyclohexylammonium salt (Z-Asp-OMe DCHA), and compares it with modern alternatives used in solid-phase peptide synthesis (SPPS).

The Enduring Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization that occurs under both acidic and, more frequently, basic conditions commonly employed in peptide synthesis. During Fmoc-based SPPS, the repeated exposure to piperidine for the removal of the Fmoc protecting group can lead to the formation of a succinimide ring at the aspartic acid residue. This aspartimide intermediate is susceptible to nucleophilic attack, resulting in a mixture of the desired α-peptide, the isomeric β-peptide, and racemized products, all of which can be challenging and costly to separate during downstream purification.[1][2]

graph Aspartimide_Formation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Peptide_Chain [label="Peptide Chain with Asp(OR)"]; Piperidine [label="Piperidine (Base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Alpha_Peptide [label="Desired α-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="β-Peptide Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized_Peptide [label="Racemized Peptide Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis/Aminolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Peptide_Chain -> Piperidine [label="Fmoc Deprotection"]; Piperidine -> Aspartimide [label="Base-Catalyzed Cyclization"]; Aspartimide -> Hydrolysis; Hydrolysis -> Alpha_Peptide; Hydrolysis -> Beta_Peptide; Hydrolysis -> Racemized_Peptide; }

Mechanism of Aspartimide Formation

The choice of the protecting group for the β-carboxyl function of aspartic acid is the primary strategy to mitigate this side reaction. This guide will dissect the economic and scientific implications of these choices.

Comparative Analysis of Aspartic Acid Protecting Groups

The ideal protecting group for the Asp side chain should be stable during peptide chain elongation but readily removable during the final cleavage from the resin, all while effectively suppressing aspartimide formation. Here, we compare this compound with commonly used alternatives in large-scale synthesis.

Protecting Group StrategyPrimary ApplicationKey AdvantagesKey DisadvantagesEstimated Relative Cost
This compound Solution-Phase SynthesisLow cost of starting materials; well-established chemistry.Not directly compatible with standard Fmoc-SPPS; requires solution-phase techniques.Low
Fmoc-Asp(OtBu)-OH Fmoc-SPPSCommercially available in bulk; standard in many protocols.Prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Cys sequences.[3]Moderate
Fmoc-Asp(OMpe)-OH & other bulky esters Fmoc-SPPSSignificantly reduces aspartimide formation due to steric hindrance.[1]Higher cost; may require longer coupling times.High
Fmoc-Asp(OBno)-OH Fmoc-SPPSVirtually eliminates aspartimide formation; improved chiral stability.Very high cost; limited commercial availability.Very High
Backbone Protection (e.g., Dmb-dipeptides) Fmoc-SPPSCompletely prevents aspartimide formation.[3]High cost; limited commercial availability of dipeptide building blocks; can reduce coupling efficiency.[3]Very High
Cyanosulfurylides (CSY) Fmoc-SPPSExcellent suppression of aspartimide formation; improves peptide solubility.[4]Novel technology with limited industrial-scale data; requires specific deprotection conditions.[4]High

In-Depth Analysis: this compound

This compound, with the benzyloxycarbonyl (Z) group protecting the α-amino group and a methyl ester on the α-carboxyl group, is a classic choice primarily for solution-phase peptide synthesis .[5] Its dicyclohexylammonium (DCHA) salt form enhances its stability and handling properties.

Cost-Benefit Breakdown:

  • Cost: The primary advantage of this compound lies in its low cost. The raw materials for its synthesis, namely L-aspartic acid, benzyl chloroformate, and methanol, are inexpensive commodity chemicals. The global market for aspartic acid is substantial, driven by its use in various industries, which contributes to its low price point.[6][7]

  • Synthesis & Scalability: The synthesis of Z-Asp-OMe is a straightforward process, making it highly scalable for large-scale manufacturing.

  • Application: Its application is largely limited to solution-phase synthesis, a technique often favored for the production of shorter peptides or peptide fragments on an industrial scale due to the ability to purify intermediates.[5] However, solution-phase synthesis is generally more labor-intensive and time-consuming than SPPS for longer peptides.

  • Aspartimide Formation: In the context of solution-phase synthesis, the reaction conditions can be more carefully controlled to minimize aspartimide formation compared to the repetitive base treatments in Fmoc-SPPS.

  • Deprotection: The Z group is typically removed by hydrogenolysis, a clean and efficient method.[5] The methyl ester can be saponified, but this step requires careful control to avoid side reactions.

Modern Alternatives in Solid-Phase Peptide Synthesis

For large-scale SPPS, the direct use of this compound is not feasible. Instead, Fmoc-protected aspartic acid derivatives are the industry standard.

Fmoc-Asp(OtBu)-OH: The Workhorse with a Flaw

Fmoc-Asp(OtBu)-OH is the most commonly used protecting group for aspartic acid in Fmoc-SPPS due to its moderate cost and ready availability. However, its significant drawback is the high risk of aspartimide formation, which can lead to costly and time-consuming purification challenges, or even batch failure in difficult sequences.[1]

Sterically Hindered Esters: A Step Up in Protection and Cost

To address the shortcomings of the t-butyl ester, more sterically hindered protecting groups such as 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), 4-propyl-4-heptyl (OPhp), and 5-butyl-5-nonyl (OBno) have been developed.[1] These bulky groups physically obstruct the backbone amide from attacking the side-chain ester, thereby significantly reducing the rate of aspartimide formation.[1] The trade-off is a substantial increase in the cost of the protected amino acid. For instance, Fmoc-Asp(OBno)-OH has been shown to be exceptionally effective at preventing this side reaction but comes at a premium price.

Cost-Benefit Consideration: The higher upfront cost of these specialized monomers can be justified if they lead to a significant increase in the final peptide purity and yield, thereby reducing the much higher costs associated with complex downstream processing and purification.

Backbone Protection and Other Novel Strategies

Backbone protection, such as the use of 2,4-dimethoxybenzyl (Dmb) groups to form dipeptide building blocks, offers a near-complete solution to aspartimide formation.[3] However, the high cost and limited commercial availability of these dipeptides make them less viable for large-scale manufacturing, except for the synthesis of extremely valuable and difficult peptide sequences.[3] Newer strategies, like the use of cyanosulfurylides (CSY), show promise but are still in the early stages of industrial adoption.[4]

Experimental Protocols

Protocol 1: Synthesis of Z-Asp(OMe)-OH

This protocol outlines the synthesis of the free acid form of Z-Asp-OMe. The DCHA salt can then be formed by treatment with dicyclohexylamine.

Materials:

  • L-Aspartic acid

  • Benzyl chloroformate (Z-Cl)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification of Aspartic Acid: Suspend L-aspartic acid in anhydrous methanol. Cool the mixture to 0°C and slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain H-Asp(OMe)-OH as a hydrochloride salt.

  • Z-Protection: Dissolve the H-Asp(OMe)-OH·HCl in a solution of sodium bicarbonate in water. Cool to 0°C and add benzyl chloroformate dropwise while maintaining the pH at 8-9 with the addition of more sodium bicarbonate solution. Stir vigorously for several hours at room temperature.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2 with cold 1N HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Z-Asp(OMe)-OH. The product can be further purified by crystallization.

Protocol 2: Coupling of Fmoc-Asp(OtBu)-OH in SPPS

This protocol describes a standard coupling procedure in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-Asp(OtBu)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF

  • Piperidine

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling: Dissolve Fmoc-Asp(OtBu)-OH, the coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and agitate for the required coupling time.

  • Washing: After the coupling is complete, wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Continue with the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

graph SPPS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start with Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Fmoc Deprotection (Piperidine)"]; Washing1 [label="Wash (DMF)"]; Coupling [label="Amino Acid Coupling (e.g., Fmoc-Asp(OtBu)-OH + HBTU/DIPEA)"]; Washing2 [label="Wash (DMF)"]; Repeat [label="Repeat for next Amino Acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Final Cleavage and Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat; Repeat -> Deprotection [label="Yes"]; Repeat -> Cleavage [label="No"]; }

Solid-Phase Peptide Synthesis Workflow

Conclusion and Recommendations

The choice of an aspartic acid protecting group in large-scale peptide synthesis is a critical decision with significant economic and scientific consequences.

  • For solution-phase synthesis of shorter peptides or fragments, this compound remains a highly cost-effective option due to its low-cost starting materials and straightforward, scalable synthesis. Its primary limitation is its incompatibility with the more common and often more efficient SPPS workflows for longer peptides.

  • For routine Fmoc-SPPS, Fmoc-Asp(OtBu)-OH is the default choice due to its balance of cost and availability. However, for sequences known to be prone to aspartimide formation, the potential costs of downstream purification and yield loss must be carefully weighed.

  • For challenging sequences where aspartimide formation is a major concern, the higher upfront cost of sterically hindered protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is often a worthwhile investment. The improved purity and yield can lead to significant overall cost savings by simplifying purification and increasing the success rate of the synthesis.

Ultimately, the optimal strategy depends on a thorough analysis of the specific peptide sequence, the scale of the synthesis, and the acceptable level of impurities in the final product. A pilot synthesis with different protecting groups may be warranted for particularly valuable or difficult-to-synthesize peptides to determine the most cost-effective and robust manufacturing process.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Source Link]
  • Amino Acid Derivatives for Peptide Synthesis. [Source Link]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. [Source Link]
  • Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe) - Benchchem. [Source Link]
  • Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production. [Source Link]
  • How Much Does a Peptide Synthesizer Cost? - Excedr. [Source Link]
  • Z-Asp-OMe = 98.0 TLC 4668-42-2 - Sigma-Aldrich. [Source Link]
  • Custom Peptide Synthesis Pricing. [Source Link]
  • Overview of Methods for Large-Scale RNA Synthesis - MDPI. [Source Link]
  • Which strategies do you use for difficult sequences in solid phase synthesis? [Source Link]
  • Pricing | Peptide Synthesis - Bio Basic. [Source Link]
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. [Source Link]
  • Peptide Synthesis Market | Global Market Analysis Report - 2035 - Fact.MR. [Source Link]
  • New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF - ResearchG
  • Z-ASP(OTBU)-OH DCHA | 23632-70-4 - ChemicalBook. [Source Link]
  • Peptide Synthesis Pricing. [Source Link]
  • A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis - Benchchem. [Source Link]
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - NIH. [Source Link]
  • Aspartic Acid Market Size, Share & Growth Report, 2030. [Source Link]
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH - Sigma-Aldrich. [Source Link]
  • Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid | Request PDF - ResearchG
  • Z-ASP(OTBU)-OH DCHA Seven Chongqing Chemdad Co. ,Ltd. [Source Link]
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. [Source Link]
  • R00557|200341-08-8|Z-N-Me-Asp(OtBu)-OH.DCHA - 南京肽业生物科技有限公司. [Source Link]
  • A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis - Benchchem. [Source Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.